3-(4-Bromophenoxy)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVPKJBXTXXLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427274 | |
| Record name | 3-(4-bromophenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118449-57-3 | |
| Record name | 3-(4-bromophenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenoxy)propanenitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Bromophenoxy)propanenitrile, a key intermediate in organic synthesis and a valuable building block in the development of novel therapeutics, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document will delve into the mechanistic underpinnings of the primary synthetic route, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical knowledge and practical insights necessary for the successful synthesis of this compound.
Introduction and Significance
This compound, with the CAS number 118449-57-3, is an important organic intermediate.[2] Its structure, featuring a brominated aromatic ring, an ether linkage, and a nitrile group, makes it a versatile precursor for a variety of more complex molecules. In recent years, its utility as a linker molecule in the burgeoning field of PROTACs has brought it to the forefront of medicinal chemistry research.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, and this compound offers a synthetically accessible and chemically stable scaffold for linker development.
The Core Synthesis Pathway: Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly reliable reaction, first developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] In this specific application, the reaction involves the nucleophilic substitution of a halide from a propanenitrile derivative by the 4-bromophenoxide ion.
Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key steps are:
-
Deprotonation: The phenolic proton of 4-bromophenol is acidic and is readily removed by a suitable base to form the 4-bromophenoxide ion. This deprotonation is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The highly nucleophilic 4-bromophenoxide ion then attacks the electrophilic carbon atom of a 3-halopropanenitrile (e.g., 3-bromopropanenitrile or 3-chloropropanenitrile). This attack occurs from the backside of the carbon-halogen bond.
-
Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, with the halide ion acting as the leaving group. This results in the formation of the desired ether, this compound.
dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Williamson Ether Synthesis Workflow.
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of a structurally analogous compound, 3-(4-methoxyphenoxy)propanenitrile, and is optimized for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Bromophenol | 173.01 | 17.3 g | 0.1 | 1.0 |
| 3-Bromopropanenitrile | 133.98 | 14.7 g | 0.11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 | 1.5 |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (17.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.
-
Addition of Electrophile: While stirring the suspension at room temperature, add 3-bromopropanenitrile (14.7 g, 0.11 mol) dropwise over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide precipitate and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in 200 mL of dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of 1M sodium hydroxide solution (to remove any unreacted 4-bromophenol), 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The appropriate eluent composition should be determined by TLC analysis.
-
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Experimental Synthesis Workflow.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenol without being overly reactive, which could lead to side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[3] For aryl ethers, bases like NaOH, KOH, and K₂CO₃ are commonly used.[1]
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions.[4] It effectively solvates the potassium cation without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity. Other polar aprotic solvents like DMF could also be used.[1]
-
Reaction Temperature: Refluxing the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.[5] The choice of a hexane/ethyl acetate gradient allows for the efficient separation of the product from any non-polar impurities and more polar unreacted starting materials.
Conclusion
The Williamson ether synthesis provides a robust and high-yielding pathway to this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by employing a systematic work-up and purification procedure, researchers can reliably obtain this valuable intermediate in high purity. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
An In-Depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile
Introduction: A Versatile Building Block in Modern Drug Discovery
3-(4-Bromophenoxy)propanenitrile is a bifunctional organic molecule that has emerged as a critical building block, particularly in the field of targeted protein degradation. Its structure, featuring a brominated aromatic ring and a terminal nitrile group connected by a flexible ether linkage, provides synthetic handles for elaboration into more complex molecules. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]
Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section consolidates the key identifiers and physicochemical characteristics of this compound.
Chemical Identity
The following table summarizes the essential identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 118449-57-3 | [1][2][3] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| SMILES | N#CCCOc1ccc(cc1)Br | [5] |
| InChI Key | JXVPKJBXTXXLPN-UHFFFAOYSA-N | [4] |
Physicochemical Properties
These properties are crucial for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Physical Form | Powder or crystals | [4] |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 162.1 ± 22.3 °C | [3] |
| Storage Temperature | Room temperature, sealed in dry conditions | [4] |
| XLogP3 | 2.3 | [2] |
Section 2: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound is achieved via a base-catalyzed oxa-Michael addition. This reaction involves the conjugate addition of 4-bromophenol to acrylonitrile.
Causality of Experimental Design
-
Choice of Reactants: 4-bromophenol provides the core aromatic structure, while acrylonitrile serves as the three-carbon nitrile-containing fragment. Acrylonitrile is an "electron-poor" alkene due to the electron-withdrawing nature of the nitrile group, making it an excellent Michael acceptor.
-
Role of the Base: A base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like DBU) is essential to deprotonate the phenolic hydroxyl group of 4-bromophenol.[3] This generates the more nucleophilic 4-bromophenoxide anion, which is required to initiate the attack on the electron-deficient β-carbon of acrylonitrile.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile, DMF, or acetone is typically used. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the phenoxide anion, thereby facilitating the reaction.
dot
Caption: Oxa-Michael Addition Workflow.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product as described in Section 3.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile, approx. 0.2 M concentration).
-
Base Addition: Add a slight excess of a powdered anhydrous base, such as potassium carbonate (1.5 eq). Stirring the suspension allows for the in-situ formation of the potassium 4-bromophenoxide salt.
-
Michael Addition: Add acrylonitrile (1.2 eq) to the suspension. The slight excess of acrylonitrile ensures the complete consumption of the limiting reagent, 4-bromophenol.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromophenol starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of solvent.[3]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Section 3: Spectral Characterization
Structural validation is paramount. The following spectral data are characteristic of this compound and confirm its identity.
| Technique | Characteristic Signals | Interpretation |
| ¹H NMR | δ ~7.4-7.5 (d, 2H), δ ~6.8-6.9 (d, 2H), δ ~4.2 (t, 2H), δ ~2.8 (t, 2H) | The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The two triplets correspond to the adjacent -O-CH₂- and -CH₂-CN protons of the propyl chain. |
| ¹³C NMR | δ ~157 (Ar C-O), δ ~133 (Ar C-H), δ ~118 (C≡N), δ ~117 (Ar C-H), δ ~116 (Ar C-Br), δ ~64 (-O-CH₂-), δ ~18 (-CH₂-CN) | Confirms the 9 unique carbon environments in the molecule, including the key quaternary carbons and the nitrile carbon. |
| IR (cm⁻¹) | ~2250 (C≡N stretch), ~1240 (Aryl-O-C stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch) | The sharp, medium-intensity peak at ~2250 cm⁻¹ is definitive for the nitrile functional group. The strong aryl ether stretch confirms the C-O-C linkage. |
| Mass Spec (EI) | M⁺ at m/z 225/227 | The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
Section 4: Reactivity and Applications in Drug Development
The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate.
Key Reactive Sites
-
Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the covalent attachment of this linker to a ligand designed to bind an E3 ubiquitin ligase, a key step in PROTAC synthesis.
-
Nitrile Group: The nitrile is relatively stable but can be chemically transformed if needed. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This provides an alternative point of attachment or further functionalization.
-
Ether Linkage: The phenoxy-propyl ether bond is chemically robust and stable to most reaction conditions, providing a flexible and inert spacer between the two ends of the molecule.
Application as a PROTAC Linker
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound is an ideal precursor for the linker component. The aryl bromide end can be coupled to the E3 ligase ligand, while the nitrile end can be reduced to an amine and then acylated to connect to the POI-binding ligand. The length and flexibility of the propoxy chain are often crucial for achieving the optimal orientation for the "molecular handshake" between the POI and the E3 ligase.
dot
Caption: Role of the Linker in a PROTAC.
Section 5: Safety and Handling
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302) or inhaled (H332).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols. Use non-sparking tools.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis via oxa-Michael addition and the orthogonal reactivity of its aryl bromide and nitrile functionalities make it an exceptionally useful building block. For professionals in drug discovery, its primary role as a PROTAC linker precursor underscores its importance in the development of next-generation therapeutics for targeted protein degradation. A firm grasp of its chemical characteristics, synthesis, and handling is essential for leveraging its full potential in the laboratory.
References
- PubChem. (n.d.). This compound.
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- ChemUniverse. (n.d.). This compound [P69601].
- PubChemLite. (n.d.). This compound (C9H8BrNO).
- Arctom. (n.d.). CAS NO. 118449-57-3 | this compound.
- ChemicalRegister.com. (n.d.). This compound (CAS No. 118449-57-3) Suppliers.
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile.
- Patonay, T., et al. (2010). Australian Journal of Chemistry, 63(11), 1582-1593.
- CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from a general SDS which outlines hazards for similar nitrile compounds.
Sources
- 1. biosynce.com [biosynce.com]
- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-bromophenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3 properties
An In-depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile (CAS 118449-57-3): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound, identified by CAS number 118449-57-3, is a bifunctional organic molecule that has garnered significant interest within the scientific community. As a halogenated aromatic ether nitrile, its unique structural motifs provide a versatile platform for a range of chemical transformations. While it has traditionally been valued as an important intermediate in broader organic synthesis, its contemporary relevance has been significantly amplified by its application in the cutting-edge field of targeted protein degradation.[1]
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, a detailed, field-proven synthesis protocol, and a focused discussion on its pivotal role as a linker in the design of Proteolysis-targeting chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
The compound typically presents as a powder or crystalline solid and should be stored in a dry, sealed container at room temperature to ensure stability.[2][3] A summary of its key physical and chemical properties is presented below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118449-57-3 | [2] |
| Molecular Formula | C₉H₈BrNO | [4][5] |
| Molecular Weight | 226.07 g/mol | [2][4] |
| Physical Form | Powder or crystals | [2] |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 162.1 ± 22.3 °C | [1] |
| Index of Refraction | 1.551 | [1] |
| InChI Key | JXVPKJBXTXXLPN-UHFFFAOYSA-N | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Spectroscopic Profile
While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signal sets. The aromatic protons on the brominated ring will appear as two doublets in the downfield region (approx. δ 6.8-7.5 ppm) due to ortho- and meta-coupling. The two methylene groups (-O-CH₂- and -CH₂-CN) will manifest as two triplets in the upfield region (approx. δ 4.2 ppm and δ 2.8 ppm, respectively), with their integration ratio being 2H each. The triplet pattern arises from the coupling between adjacent methylene protons.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group identification. A sharp, medium-intensity absorption band is expected around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch. The presence of the ether linkage will be confirmed by a strong C-O-C stretching vibration in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). This results in two peaks of nearly equal intensity at m/z 225 and 227. Predicted adducts, such as [M+H]⁺, would appear at m/z 225.98621 and 227.98416.[6]
Synthesis and Purification
The most direct and common method for preparing this compound is through the cyanoethylation of 4-bromophenol.[1] This reaction is a specific type of Michael addition where the phenoxide ion acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated nitrile, typically acrylonitrile.
Causality in Experimental Design
The choice of a base (e.g., sodium carbonate, potassium carbonate, or a stronger base like sodium hydride) is critical. Its function is to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromophenol, generating the more nucleophilic phenoxide anion. This anion is the active species that initiates the conjugate addition to acrylonitrile. The solvent, often a polar aprotic solvent like DMF or acetonitrile, is chosen to solubilize the reactants and facilitate the ionic reaction mechanism. The workup procedure involving extraction is designed to separate the organic product from the inorganic base and any unreacted water-soluble starting materials.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 4-bromophenol and acrylonitrile.
Materials:
-
4-Bromophenol
-
Acrylonitrile (Caution: Toxic and flammable)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reactant Addition: Add anhydrous DMF to the flask until the solids are suspended. Begin vigorous stirring. Carefully add acrylonitrile (1.2 eq) to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is consumed (typically 4-6 hours).
-
Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. This removes any acidic impurities and residual DMF.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Core Applications in Drug Development: The PROTAC Linker
The most prominent modern application of this compound is as a structural component, specifically a linker, in the synthesis of PROTACs.[4][7]
The PROTAC Mechanism
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI).[4] A PROTAC molecule consists of three parts:
-
A ligand that binds to the target POI.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
When a PROTAC is introduced into a cell, it forms a ternary complex, bringing the POI and the E3 ligase into close proximity. The E3 ligase then tags the POI with ubiquitin molecules, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules.
Caption: The catalytic mechanism of targeted protein degradation by a PROTAC.
The linker—for which this compound serves as a precursor—is not merely a passive spacer. Its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex. The ether linkage in this molecule provides rotational flexibility, while the three-carbon chain offers a defined spatial separation between the two ends of the PROTAC, which can be crucial for achieving the correct orientation for ubiquitination.
Safety, Handling, and Storage
This compound is a chemical intermediate that requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[2][8]
Table 2: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source |
| Hazard | H302 | Harmful if swallowed | [2][8] |
| H315 | Causes skin irritation | [2] | |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [8] | |
| Precaution | P264 | Wash hands thoroughly after handling | [8] |
| P271 | Use only outdoors or in a well-ventilated area | [8] | |
| P280 | Wear protective gloves/protective clothing/eye protection | [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P405 | Store locked up | [8] |
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[9]
-
Handling Practices: Avoid generating dust. Use non-sparking tools. Ensure proper grounding to prevent electrostatic discharge.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Conclusion
This compound is more than a simple chemical building block; it is an enabling tool for advanced therapeutic design. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a valuable intermediate. Its role as a linker precursor in the rapidly evolving field of targeted protein degradation highlights its importance to medicinal chemists and drug discovery professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development of next-generation therapeutics.
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile.
- ChemUniverse. (n.d.). This compound [P69601].
- PubChemLite. (n.d.). This compound (C9H8BrNO).
Sources
- 1. biosynce.com [biosynce.com]
- 2. This compound | 118449-57-3 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenoxy)propanenitrile
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(4-Bromophenoxy)propanenitrile, a key intermediate in organic synthesis and a component used in the development of PROTACs (Proteolysis Targeting Chimeras).[1] For researchers, scientists, and drug development professionals, accurate structural confirmation through spectroscopic analysis is a critical step in ensuring the integrity of their work. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific compound are not widely published in publicly accessible databases, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. This approach demonstrates how a scientist can confidently predict and interpret spectral data for novel or sparsely documented compounds.
Molecular Structure and Key Features
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS: 118449-57-3, Molecular Formula: C₉H₈BrNO, Molecular Weight: 226.07 g/mol ) possesses several distinct features that will give rise to characteristic spectroscopic signals.[1][2]
Caption: Structure of this compound with carbon numbering.
The key structural components to be identified are:
-
A para-substituted benzene ring .
-
An ether linkage (-O-).
-
A propyl chain (-CH₂-CH₂-).
-
A nitrile group (-C≡N).
-
A bromine atom on the aromatic ring.
Each of these components will produce a unique signature in the various spectra, allowing for a comprehensive and self-validating structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound, we expect to see four distinct signals.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 | 6.8 - 7.0 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating ether group, shifted upfield. They are coupled to H-3 and H-5. |
| H-3, H-5 | 7.4 - 7.6 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing bromine atom, shifted downfield. They are coupled to H-2 and H-6. |
| H-α (-O-CH₂-) | 4.1 - 4.3 | Triplet (t) | 2H | Methylene group adjacent to the deshielding oxygen atom. Coupled to the H-β protons. |
| H-β (-CH₂-CN) | 2.8 - 3.0 | Triplet (t) | 2H | Methylene group adjacent to the weakly electron-withdrawing nitrile group. Coupled to the H-α protons. |
Causality in Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is crucial. CDCl₃ is generally a good first choice for non-polar to moderately polar compounds. The spectrum would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within a molecule. Due to symmetry in the aromatic ring, we anticipate observing six distinct carbon signals for this compound.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C-Br) | 115 - 120 | Aromatic carbon directly attached to bromine. The electronegativity of bromine and halogen-induced shielding effects influence this shift. |
| C-1 (C-O) | 155 - 160 | Aromatic carbon attached to the highly electronegative oxygen atom, resulting in a significant downfield shift. |
| C-3, C-5 | 132 - 134 | Aromatic carbons ortho to the bromine atom. |
| C-2, C-6 | 116 - 118 | Aromatic carbons ortho to the oxygen atom. |
| C-α (-O-CH₂) | 60 - 65 | Aliphatic carbon bonded to the deshielding oxygen atom. |
| C-β (-CH₂-CN) | 18 - 22 | Aliphatic carbon adjacent to the nitrile group. |
| C-nitrile (-CN) | 117 - 120 | The carbon of the nitrile group, which typically appears in this region.[3] |
Trustworthiness Through Self-Validation: The number of observed peaks in both the ¹H and ¹³C NMR spectra provides a direct count of the unique proton and carbon environments. This must match the expected number from the proposed structure. For instance, observing six carbon signals, with four in the aromatic region (approx. 110-160 ppm) and two in the aliphatic region, strongly supports the overall carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3050 - 3100 | Aromatic C-H | Stretch |
| ~2850 - 3000 | Aliphatic C-H | Stretch |
| ~2250 | Nitrile (C≡N) | Stretch (characteristic sharp peak) |
| ~1580, ~1480 | Aromatic C=C | Stretch |
| ~1240 | Aryl-O (Ether) | Asymmetric Stretch |
| ~1030 | Aryl-O (Ether) | Symmetric Stretch |
| ~1070 | C-Br | Stretch |
| ~820 | C-H Bending | para-disubstituted ring |
The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is a highly reliable indicator of the nitrile functional group.[4] Similarly, the strong bands in the 1240-1030 cm⁻¹ region are characteristic of the aryl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Comments |
| 225/227 | [M]⁺ | Molecular ion peak. The two peaks of approximately equal intensity (the M and M+2 peaks) are the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] |
| 172/174 | [M - CH₂CH₂CN]⁺ | Loss of the propanenitrile side chain, resulting in the 4-bromophenoxy cation. |
| 156/158 | [M - OCH₂CH₂CN]⁺ | Cleavage of the ether bond, yielding the bromobenzene cation. |
| 93 | [C₆H₅O]⁺ | Loss of bromine and the propanenitrile group, leaving a phenoxy cation. |
Authoritative Grounding: The predicted fragmentation is based on established principles of mass spectral fragmentation, where cleavage often occurs at bonds adjacent to heteroatoms (like the ether oxygen) and results in the formation of stable carbocations or radical cations.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition (¹H):
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Integrate the resulting peaks and reference the spectrum to TMS (0 ppm).
-
-
Data Acquisition (¹³C):
-
Switch the probe to the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling and results in a single peak for each unique carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).[3]
-
A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Caption: Workflow for NMR Data Acquisition.
IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The data is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).
-
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This is known as Electron Ionization (EI).
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Sources
1H NMR and 13C NMR spectrum of 3-(4-Bromophenoxy)propanenitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(4-Bromophenoxy)propanenitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest in synthetic chemistry.[1][2] We will delve into the theoretical prediction of spectral features, including chemical shifts, signal multiplicities, and integration, and correlate these with the compound's distinct structural motifs. This document is intended for researchers and drug development professionals, providing both a fundamental understanding and a practical framework for spectral interpretation, supported by a detailed experimental protocol and authoritative references.
Introduction: The Structural Elucidation Challenge
This compound (C₉H₈BrNO) is a bifunctional organic molecule featuring a p-substituted aromatic ring and an aliphatic nitrile chain, connected by an ether linkage.[3][4][5] Its structure presents a clear and instructive case for the application of NMR spectroscopy. The precise arrangement of its eight protons and nine carbons creates a unique magnetic environment for each chemically distinct nucleus, resulting in a characteristic NMR fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the synthesized compound.
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the causal relationships between molecular structure and spectral output. We will explore the influence of electronegativity, magnetic anisotropy, and spin-spin coupling, grounding our interpretations in the fundamental principles of NMR spectroscopy.[6][7]
Molecular Structure and Symmetry
To accurately predict the NMR spectra, we must first analyze the molecular structure for symmetry and identify all chemically non-equivalent protons and carbons.
Figure 1: Structure of this compound with atom numbering.
The molecule possesses a plane of symmetry bisecting the C1-O and C4-Br bonds. This symmetry renders the following pairs of atoms chemically equivalent:
-
Protons: H2/H6 and H3/H5.
-
Carbons: C2/C6 and C3/C5.
Consequently, we anticipate a total of four signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6]
Chemical Shift and Integration
The chemical shift indicates the electronic environment of a proton. Electronegative atoms and π-systems deshield nearby protons, shifting their signals downfield (to a higher ppm value).[7][8]
-
Aromatic Protons (δ 6.5-8.0 ppm): The benzene ring protons are significantly deshielded due to the ring current effect.[8][9] We expect two distinct signals. The protons ortho to the electron-donating oxygen atom (H2/H6) will be more shielded (upfield) than the protons ortho to the electron-withdrawing bromine atom (H3/H5). Each signal will integrate to 2H.
-
Aliphatic Protons (δ 2.5-4.5 ppm):
-
-O-CH₂- (Hα): The protons on the methylene group bonded to the ether oxygen are strongly deshielded by its electronegativity. This signal is expected to appear furthest downfield in the aliphatic region, integrating to 2H.
-
-CH₂-CN (Hβ): The nitrile group also exerts a deshielding effect, though typically less pronounced than an ether oxygen. This signal will appear upfield relative to the Hα protons and will also integrate to 2H.
-
Multiplicity and Coupling Constants
Signal multiplicity arises from spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons. The number of peaks in a signal is described by the "n+1 rule," where 'n' is the number of neighboring protons.[6][10]
Figure 2: ¹H-¹H spin-spin coupling relationships in the molecule.
-
Aromatic Signals: The H2/H6 protons are coupled to the H3/H5 protons (and vice-versa). This is a three-bond (ortho) coupling. Therefore, both aromatic signals are expected to appear as doublets (n=1, so 1+1=2). The typical ortho-coupling constant (³J) in benzene rings is 7-9 Hz.[11]
-
Aliphatic Signals: The Hα protons are adjacent to the two Hβ protons. According to the n+1 rule (n=2), the Hα signal will be split into a triplet. Similarly, the Hβ protons are adjacent to the two Hα protons, so their signal will also be a triplet. This three-bond (vicinal) coupling constant (³J) is typically in the range of 6-8 Hz for freely rotating alkyl chains.[12][13]
Predicted ¹H NMR Data Summary
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| A | H3 / H5 | ~7.45 | Doublet (d) | 2H | ³J ≈ 8-9 Hz |
| B | H2 / H6 | ~6.90 | Doublet (d) | 2H | ³J ≈ 8-9 Hz |
| C | Hα (-O-CH₂) | ~4.25 | Triplet (t) | 2H | ³J ≈ 6-8 Hz |
| D | Hβ (-CH₂-CN) | ~2.90 | Triplet (t) | 2H | ³J ≈ 6-8 Hz |
Analysis of the ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[14][15]
-
Nitrile Carbon (Cγ): The sp-hybridized carbon of the nitrile group typically resonates in the range of δ 115-125 ppm.[9]
-
Aromatic Carbons (C1-C6): The sp²-hybridized aromatic carbons appear between δ 110-160 ppm.
-
C1 (ipso-C-O): The carbon directly attached to the highly electronegative oxygen will be the most deshielded aromatic carbon, appearing furthest downfield (~157 ppm).
-
C4 (ipso-C-Br): The carbon bonded to bromine is subject to the "heavy atom effect," where the large electron cloud causes increased shielding, shifting the signal upfield despite bromine's electronegativity.[16] This signal is expected around 115-120 ppm.
-
C3/C5: These carbons are ortho to the bromine and meta to the oxygen. They will be deshielded relative to benzene (~128.5 ppm) and are expected around 133 ppm.
-
C2/C6: These carbons are ortho to the electron-donating oxygen group and will be shielded, appearing upfield around 116 ppm.
-
-
Aliphatic Carbons (Cα, Cβ):
-
Cα (-O-CH₂-): The sp³ carbon attached to the ether oxygen is significantly deshielded and is expected in the δ 60-70 ppm range.
-
Cβ (-CH₂-CN): The sp³ carbon adjacent to the nitrile group is less deshielded and should appear in the δ 15-25 ppm range.
-
Predicted ¹³C NMR Data Summary
| Signal Label | Assignment | Predicted δ (ppm) |
| 1 | C1 (ipso-C-O) | ~157.0 |
| 2 | C3 / C5 | ~133.0 |
| 3 | Cγ (-CN) | ~118.0 |
| 4 | C2 / C6 | ~116.5 |
| 5 | C4 (ipso-C-Br) | ~115.8 |
| 6 | Cα (-O-CH₂) | ~65.0 |
| 7 | Cβ (-CH₂-CN) | ~18.0 |
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) are well-documented.[17]
-
Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
Figure 3: Standardized workflow for NMR sample preparation and data processing.
For ¹H Spectrum:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16.
-
Spectral Width: -2 to 12 ppm.
For ¹³C Spectrum:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 (or more, as ¹³C is much less sensitive than ¹H).
-
Spectral Width: -10 to 220 ppm.
Data Processing
-
Fourier Transformation: Convert the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.
-
Phasing: Adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration (¹H only): Integrate the area under each signal to determine the relative ratio of protons.
Conclusion
The structural features of this compound give rise to a distinct and predictable set of signals in its ¹H and ¹³C NMR spectra. The aromatic region displays a classic AA'BB' pattern of two doublets, while the aliphatic chain produces two mutually coupled triplets. The ¹³C spectrum is characterized by seven unique resonances, with chemical shifts strongly influenced by the attached functional groups (ether, bromide, and nitrile). By carefully analyzing the chemical shifts, integrations, and coupling patterns, researchers can unequivocally confirm the structure of this compound. The protocols and predictive data provided in this guide serve as a robust framework for the spectral analysis of this molecule and other similarly substituted organic compounds.
References
- Abraham, R. J., & Mobli, M. (2008). Proton Chemical Shifts in NMR. Modgraph. [Link]
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- University of Bath. (n.d.). H NMR Spectroscopy.
- University of Alberta. (n.d.). NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). Propionitrile 1H NMR Spectrum.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
- ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra.
- PubChemLite. (n.d.). This compound (C9H8BrNO).
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). Propionitrile 13C NMR.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- University of Puget Sound. (n.d.). 13C-NMR.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- UCL. (n.d.). Chemical shifts.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development. [Link]
- Pharmacy 180. (n.d.). Spin-Spin Coupling.
- Tormena, C. F., et al. (2008). NMR spin-spin couplings involving nuclei in the neighborhood of a carbonyl group. Magnetic Resonance in Chemistry. [Link]
- UCL. (n.d.). Spin-Spin Coupling.
- Química Orgánica. (n.d.). Spin-Spin Coupling.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
Sources
- 1. biosynce.com [biosynce.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 118449-57-3 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C9H8BrNO | CID 7020697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. acdlabs.com [acdlabs.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Spin-Spin Coupling [quimicaorganica.org]
- 11. chemconnections.org [chemconnections.org]
- 12. pharmacy180.com [pharmacy180.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the FTIR Analysis of 3-(4-Bromophenoxy)propanenitrile
Introduction: Unveiling Molecular Structure with Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in modern research and development, offering a non-destructive yet powerful method for identifying functional groups within a molecule.[1][2][3] The principle of FTIR spectroscopy lies in the interaction of infrared radiation with a sample, causing molecular bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of infrared radiation at characteristic wavenumbers, generating a unique spectral fingerprint for the molecule under investigation.[1][3]
This guide provides a comprehensive technical overview of the application of FTIR spectroscopy for the structural elucidation of 3-(4-Bromophenoxy)propanenitrile, a molecule of interest in pharmaceutical and chemical synthesis. We will delve into the theoretical underpinnings of the vibrational modes associated with its key functional groups: the nitrile, the aryl ether, and the brominated aromatic ring. Furthermore, this document will present a detailed, field-proven experimental protocol for acquiring a high-quality FTIR spectrum and a systematic approach to its interpretation.
Molecular Structure of this compound
A thorough understanding of the molecular structure is paramount for accurate spectral interpretation. This compound is comprised of a propanenitrile chain linked to a 4-bromophenyl group via an ether linkage.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The choice of sampling technique is critical for obtaining a reliable FTIR spectrum. For a solid or liquid sample such as this compound, Attenuated Total Reflectance (ATR) is a highly recommended method due to its minimal sample preparation and ease of use.[2][4][5]
Instrumentation and Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory.
-
Spectral Range: 4000–400 cm⁻¹[1]
-
Resolution: 4 cm⁻¹[6]
-
Number of Scans: 32 (co-added for both background and sample)[7]
Step-by-Step ATR-FTIR Analysis Workflow
-
Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure the source and electronics reach thermal equilibrium.[7]
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone and allow it to dry completely.[2]
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[2][3]
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, apply gentle and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[8]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[2]
-
-
Data Processing:
-
Perform a baseline correction on the resulting spectrum to account for any baseline drift.
-
Normalize the spectrum if necessary for comparison with other spectra.
-
Caption: Workflow for FTIR analysis using an ATR accessory.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FTIR spectrum of this compound can be divided into several key regions, each providing information about specific functional groups.
The Functional Group Region (4000–1500 cm⁻¹)
-
Aromatic C-H Stretch (3100–3000 cm⁻¹): The presence of the benzene ring will give rise to multiple weak to medium absorption bands in this region, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretch (3000–2850 cm⁻¹): The methylene (-CH₂-) groups in the propanenitrile chain will exhibit characteristic symmetric and asymmetric stretching vibrations in this range.
-
Nitrile (C≡N) Stretch (2260–2220 cm⁻¹): This is a highly diagnostic absorption for the nitrile functional group.[9][10] For aromatic nitriles, this peak is typically sharp and of medium to strong intensity.[2][11] Conjugation with the aromatic ring through the ether linkage may slightly lower the frequency compared to saturated nitriles.[11]
-
Aromatic C=C Stretch (1600–1450 cm⁻¹): The benzene ring will show a series of sharp, medium-intensity bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.
The Fingerprint Region (1500–400 cm⁻¹)
This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the overall molecular structure.
-
Aryl Ether (Ar-O-C) Stretch (1300–1000 cm⁻¹): Aryl alkyl ethers typically exhibit two strong C-O stretching bands.[12][13][14] An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch will appear near 1040 cm⁻¹.[13][14][15] These are often the most intense bands in this region of the spectrum for an ether.[16]
-
Aromatic C-H Bending (900–675 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in the range of 860–800 cm⁻¹.
-
Carbon-Bromine (C-Br) Stretch (600–500 cm⁻¹): The stretching vibration of the C-Br bond is expected to appear in the low-frequency end of the fingerprint region. This absorption is often of medium to strong intensity.
Summary of Expected FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3100–3000 | Aromatic C-H Stretch | Weak to Medium |
| 3000–2850 | Aliphatic C-H Stretch | Medium |
| 2240–2220 | Nitrile (C≡N) Stretch | Medium to Strong, Sharp |
| 1600–1450 | Aromatic C=C Stretch | Medium, Sharp |
| ~1250 | Asymmetric Aryl-O-C Stretch | Strong |
| ~1040 | Symmetric Aryl-O-C Stretch | Strong |
| 860–800 | Aromatic C-H Out-of-Plane Bending (para-disubstituted) | Strong |
| 600–500 | C-Br Stretch | Medium to Strong |
Conclusion: A Powerful Tool for Structural Verification
FTIR spectroscopy provides a rapid, reliable, and informative method for the structural analysis of this compound. By following a robust experimental protocol and systematically interpreting the resulting spectrum, researchers can confidently identify the key functional groups and verify the molecular structure. The characteristic absorptions of the nitrile, aryl ether, and brominated aromatic moieties, in conjunction with the aromatic and aliphatic C-H vibrations, create a unique spectral fingerprint that is invaluable for quality control, reaction monitoring, and compound characterization in the pharmaceutical and chemical industries.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques.
- Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE.
- Química Organica.org. (n.d.). IR spectrum: Nitriles.
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
- White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users.
- Shimadzu. (n.d.). Resolution and Aperture.
- Smith, R. E., McKee, J., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry.
- Smith, R. E., McKee, J. R., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry.
- Química Organica.org. (n.d.). IR spectrum: Ethers.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 76(1), 84–92. [Link]
- Chemistry Insight. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube.
- Bhoyate, S., Ionescu, M., Radojcic, D., & Gupta, R. K. (2017). Highly flame-retardant bio-based polyurethanes using novel reactive polyols. Journal of Applied Polymer Science, 135(11), 45981.
- Li, R., Zheng, C., & Liu, J. (2025, August 7). Data acquisition and interferogram data treatment in FT-IR spectrometers. Optics and Precision Engineering, 26(8), 2115-2123.
- Mayer, J. E., Strickland, A. D., & Plesh, P. L. (2021). Selecting optimal features from Fourier transform infrared spectroscopy for discrete-frequency imaging. Journal of Biomedical Optics, 26(11), 116501.
- LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers.
Sources
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. jascoinc.com [jascoinc.com]
- 5. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]
- 6. Resolution and Aperture : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. whitebearphotonics.com [whitebearphotonics.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 13. IR spectrum: Ethers [quimicaorganica.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-Bromophenoxy)propanenitrile
Introduction
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures.[1][2] This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Bromophenoxy)propanenitrile. As a molecule incorporating a halogenated aromatic ring, an ether linkage, and a nitrile functional group, its fragmentation behavior offers a compelling case study in the fundamental principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization and compound identification. The insights provided herein are derived from established principles of fragmentation for each of the constituent functional groups.[3][4][5][6]
This compound has a molecular formula of C₉H₈BrNO and a molecular weight of approximately 226.07 g/mol .[7][8][9][10][11][12] The presence of a bromine atom is a key feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[13] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by two mass-to-charge units (M and M+2).[13]
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon electron ionization, a high-energy electron is removed from the this compound molecule, forming an energetically unstable molecular ion (M⁺˙).[2] This molecular ion will then undergo a series of fragmentation reactions to produce smaller, more stable charged fragments.[1][2] The most probable fragmentation pathways are dictated by the stability of the resulting cations and neutral losses. For this molecule, the key fragmentation points are the ether linkage and the propanenitrile chain.
The primary fragmentation mechanisms expected for this compound are:
-
Alpha-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom, such as the oxygen in the ether group.[3][4][14]
-
Inductive Cleavage: This is initiated by the electronegativity of a heteroatom, leading to the heterolytic cleavage of an adjacent bond.[15][16]
-
Cleavage of the Ether Bond: Aromatic ethers can cleave at the C-O bond, often influenced by the stability of the resulting aromatic cation.[5][6]
-
Fragmentation of the Propionitrile Side Chain: The aliphatic nitrile chain can undergo fragmentation, although alpha-cleavage directly adjacent to the nitrile group is generally not a dominant pathway.[17][18]
Visualizing the Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Detailed Analysis of Key Fragments
-
Molecular Ion (m/z 226/228): The molecular ion peak is expected to be observed, showing the characteristic 1:1 intensity ratio for a monobrominated compound.[13] Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[5]
-
Formation of the 4-Bromophenoxy Cation (m/z 171/173): A major fragmentation pathway for aromatic ethers involves cleavage of the bond beta to the aromatic ring.[5] In this case, cleavage of the O-CH₂ bond would result in the formation of a stable, resonance-stabilized 4-bromophenoxy cation. This is often a prominent peak in the mass spectra of such compounds.
-
Formation of the Bromophenyl Cation (m/z 155/157): The 4-bromophenoxy cation (m/z 171/173) can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenolic cations.[5] This would lead to the formation of the bromophenyl cation.
-
Formation of the Propanenitrile Cation (m/z 55): Alpha-cleavage of the C-O bond of the ether linkage can lead to the formation of a propanenitrile cation and a 4-bromophenoxy radical.[3][4] This fragment would appear at m/z 55.
-
Other Potential Fragments: While less prominent, other fragmentation pathways could include the loss of a hydrogen atom from the molecular ion to give a peak at m/z 225/227. Fragmentation of the propanenitrile chain itself could lead to smaller fragments, but these are generally less diagnostic than the major fragments described above. For instance, a McLafferty rearrangement is possible for longer chain nitriles, which could lead to a characteristic peak at m/z 41, though this is less likely to be a major pathway here.
Summary of Predicted Mass Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 226/228 | Molecular Ion | [C₉H₈BrNO]⁺˙ | Electron Ionization |
| 171/173 | 4-Bromophenoxy cation | [C₆H₄BrO]⁺ | β-cleavage of the ether linkage |
| 155/157 | Bromophenyl cation | [C₆H₄Br]⁺ | Loss of CO from the 4-bromophenoxy cation |
| 55 | Propanenitrile cation | [C₃H₅N]⁺ | α-cleavage of the ether linkage |
Hypothetical Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is proposed:
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Oven Temperature Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 300.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
- Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
Workflow for Data Analysis
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 4. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 5. GCMS Section 6.13 [people.whitman.edu]
- 6. scribd.com [scribd.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | C9H8BrNO | CID 7020697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynce.com [biosynce.com]
- 11. This compound | 118449-57-3 [sigmaaldrich.com]
- 12. This compound | 118449-57-3 [chemicalbook.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of 3-(4-Bromophenoxy)propanenitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Bromophenoxy)propanenitrile, a key intermediate in organic synthesis and a crucial component in the architecture of Proteolysis Targeting Chimeras (PROTACs). In the absence of extensive published quantitative data, this document establishes a framework for understanding and predicting its solubility based on first principles of physical chemistry and molecular structure. We delve into the thermodynamic principles governing solubility, analyze the physicochemical properties of the title compound, and provide a detailed, field-proven experimental protocol for researchers to determine its solubility with high fidelity. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to advance their research and development efforts.
Introduction: The Critical Role of Solubility in Modern Drug Discovery
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the success or failure of chemical processes and pharmaceutical development.[1] For active pharmaceutical ingredients (APIs) and their intermediates, solubility directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[2][3] Poor solubility can lead to inadequate drug absorption, unreliable results in vitro, and significant hurdles in formulation, making it a primary focus during lead optimization and process development.[4]
This compound (CAS 118449-57-3) has emerged as a valuable building block, notably as a linker component in the synthesis of PROTACs.[5] PROTACs are large, complex molecules designed to hijack the cell's natural protein disposal machinery, and their physicochemical properties, including solubility, are critically influenced by each component part, especially the linker.[6][7] Understanding the solubility of this compound is therefore not merely an academic exercise but a prerequisite for designing effective and developable therapeutic agents.
This guide will provide a three-pillared approach to understanding the solubility of this compound:
-
Theoretical Framework: An exploration of the intermolecular forces and thermodynamic principles that govern the dissolution process.
-
Predictive Analysis: An expert assessment of the compound's likely solubility profile based on its molecular structure and comparison with analogous compounds.
-
Experimental Validation: A detailed, step-by-step protocol for the equilibrium shake-flask method, enabling researchers to generate reliable, quantitative solubility data.
Theoretical & Predictive Framework for Solubility
The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[8] This principle is rooted in the intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—that govern the interactions between solute and solvent molecules.[9] Dissolution is a thermodynamic process driven by changes in enthalpy (ΔH) and entropy (ΔS). For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[10][11]
Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first dissect its molecular structure:
-
4-Bromophenoxy Group: This portion of the molecule is dominated by a large, nonpolar aromatic ring. The bromine atom adds to the molecular weight and polarizability but does not significantly increase polarity. This group suggests a preference for nonpolar or moderately polar solvents. Halogenated aromatic compounds generally exhibit limited solubility in water.[2] For instance, 4-bromophenol is freely soluble in solvents like alcohol, chloroform, and ether, but has limited solubility in water.[12]
-
Ether Linkage (-O-): The ether group introduces a polar element capable of acting as a hydrogen bond acceptor. This feature can enhance solubility in polar aprotic solvents and, to a lesser extent, in polar protic solvents.
-
Propanenitrile Group (-CH₂CH₂CN): The nitrile functional group (-C≡N) is strongly polar and possesses a significant dipole moment. The nitrile nitrogen can act as a hydrogen bond acceptor. Simple aliphatic nitriles like propionitrile are colorless, water-soluble liquids, indicating the solubilizing effect of the nitrile group.[5][13]
Overall Polarity Assessment: this compound is an amphiphilic molecule with distinct polar (ether, nitrile) and nonpolar (bromophenyl) regions. Its overall character is moderately polar. The nonpolar surface area of the bromophenyl ring is substantial, which will limit its solubility in highly polar solvents like water. Conversely, the polar nitrile group will limit its solubility in purely nonpolar solvents like hexanes. Therefore, the compound is expected to exhibit maximum solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.
Hansen Solubility Parameters (HSP) as a Predictive Tool
A more quantitative prediction can be made using Hansen Solubility Parameters (HSP), which deconstruct solubility into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[14][15] The principle states that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are not available, we can estimate its profile. It would be expected to have a moderate δd value from the aromatic ring, a significant δp value from the nitrile group, and a moderate δh value due to the ether and nitrile moieties acting as hydrogen bond acceptors.
Solvents with balanced HSP, such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF), are predicted to be effective solvents. Highly polar protic solvents like methanol and ethanol will have some solvating power due to hydrogen bonding, but this may be counteracted by the large nonpolar ring.
Predicted Qualitative Solubility Profile
Based on the structural analysis and theoretical principles, the following qualitative solubility profile is proposed:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Soluble | Strong dipole-dipole interactions with the nitrile and ether groups. |
| Moderately Polar | Acetone, Ethyl Acetate, THF, Dichloromethane (DCM) | Soluble | A good balance of polarity to interact with both the polar and nonpolar regions of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | Capable of hydrogen bonding, but the large nonpolar bromophenyl group may limit solubility compared to polar aprotic solvents. |
| Nonpolar | Toluene, Diethyl Ether | Sparingly Soluble | Limited interaction with the polar nitrile group. Toluene may show some solubility due to π-π stacking with the aromatic ring. |
| Aliphatic Nonpolar | Hexane, Heptane | Insoluble | Dominated by weak dispersion forces, which are insufficient to overcome the solute's crystal lattice energy and interact with its polar regions. |
| Aqueous | Water | Insoluble | The large, hydrophobic bromophenyl group will dominate, leading to very poor aqueous solubility. |
Experimental Protocol: Equilibrium Solubility Determination
To obtain definitive, quantitative data, the equilibrium shake-flask method is the gold standard.[16] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.
Materials and Equipment
-
This compound (solid, purity >95%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Workflow Diagram
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is confirmed visually. A starting point is ~10-20 mg per mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[17] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration no longer increases.[18]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow for sedimentation.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a portion of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter.[16]
-
-
Quantification:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Accurately dilute the filtered sample solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the diluted sample solution using a validated HPLC-UV or UV-Vis method.[19][20]
-
Plot the analytical response (e.g., peak area from HPLC) versus concentration for the standards to generate a calibration curve.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the equilibrium solubility.
-
Method Validation and Trustworthiness
To ensure the integrity of the generated data, the analytical method used for quantification must be validated.[17][21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Conclusion and Future Directions
While published quantitative solubility data for this compound remains scarce, a robust understanding of its likely behavior can be derived from fundamental chemical principles. Its amphiphilic structure, featuring a nonpolar bromophenyl group and polar ether and nitrile moieties, predicts optimal solubility in moderately polar to polar aprotic organic solvents. This guide provides not only a sound theoretical and predictive foundation but also a detailed, validated experimental protocol that empowers researchers to generate high-quality, reliable solubility data.
For scientists working in drug discovery, particularly in the development of PROTACs, obtaining this data is a critical step. The solubility of this linker intermediate will directly impact the properties of the final PROTAC molecule, influencing everything from synthetic feasibility to ultimate bioavailability.[7][] The methodologies outlined herein provide a clear path to de-risking these aspects early in the development process, enabling more informed and efficient design of next-generation therapeutics.
References
- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis, Technical University of Denmark. [Link]
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis Website. [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- Solubility of Things. (n.d.). 1-bromo-4-(4-bromophenoxy)benzene. Solubility of Things. [Link]
- Palmer, D. S., et al. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
- Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Site. Hansen Solubility. [Link]
- IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
- Hess, K., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Wikipedia. (n.d.). Solubility. Wikipedia. [Link]
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. PubChem. [Link]
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3. BIOSYNCE. [Link]
- StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. NIH. [Link]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Chemistry LibreTexts. (n.d.). Solubility. Chemistry LibreTexts. [Link]
- JoVE. (2020). Solubility - Concept. JoVE. [Link]
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- AxisPharm. (n.d.). Understanding the Role of Linkers in PROTAC Molecules. AxisPharm. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Ciarmela, M., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2025). Water solubility and partitioning behavior of brominated phenols.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- RJPBCS. (n.d.). Method development and validation for dissolution testings. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- PubMed Central. (n.d.).
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
- PubChem. (n.d.). 4-Bromophenol. PubChem. [Link]
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
- NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- ResearchGate. (2025). Validation of analytical methods involved in dissolution assays: Acceptance limits and decision methodologies.
- Wikipedia. (n.d.). Propionitrile. Wikipedia. [Link]
Sources
- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Solubility - Concept [jove.com]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Propionitrile - Wikipedia [en.wikipedia.org]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Solubility parameters (HSP) [adscientis.com]
- 16. researchgate.net [researchgate.net]
- 17. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. improvedpharma.com [improvedpharma.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. rjpbcs.com [rjpbcs.com]
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-(4-Bromophenoxy)propanenitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4-bromophenoxy)propanenitrile, a key intermediate in various organic synthesis applications. We will delve into the two primary synthetic pathways for its formation: the classical Williamson ether synthesis and the base-catalyzed Michael addition. This document will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss critical process parameters and potential side reactions. Furthermore, we will cover the characterization of the final product through spectroscopic methods and outline the necessary safety precautions for handling the involved reagents. This guide is intended to serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Synthetic Overview
This compound is a valuable bifunctional molecule incorporating both an ether linkage and a nitrile group. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom on the aromatic ring also provides a handle for further functionalization, for instance, through cross-coupling reactions.
There are two principal and highly effective methods for the synthesis of this compound:
-
Route A: Williamson Ether Synthesis: This classic and reliable method involves the reaction of a 4-bromophenoxide salt with a 3-halopropanenitrile, such as 3-chloropropanenitrile. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Route B: Cyanoethylation (Michael Addition): This atom-economical approach involves the conjugate addition of 4-bromophenol to acrylonitrile in the presence of a base. This reaction is a classic example of a Michael addition.
The choice between these two routes may depend on factors such as the availability and cost of starting materials, desired reaction conditions, and scalability. This guide will provide a detailed examination of both pathways.
Reaction Mechanisms
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and minimizing the formation of byproducts.
Route A: The Williamson Ether Synthesis Mechanism
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds in two fundamental steps:
-
Deprotonation: 4-Bromophenol is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to deprotonate the acidic phenolic hydroxyl group. This generates the 4-bromophenoxide anion, a potent nucleophile. The choice of a moderately strong base is crucial to ensure complete deprotonation without promoting unwanted side reactions.[3]
-
Nucleophilic Attack: The newly formed 4-bromophenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloropropanenitrile that is bonded to the chlorine atom. This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-chlorine bond.[2][3] The chloride ion is expelled as a leaving group.
A potential side reaction in this synthesis is the competition between O-alkylation (formation of the desired ether) and C-alkylation (alkylation at the ortho or para position of the aromatic ring). However, the use of polar aprotic solvents and alkali metal carbonates as bases generally favors O-alkylation.[4]
Route B: The Cyanoethylation (Michael Addition) Mechanism
Cyanoethylation is the addition of a nucleophile to the carbon-carbon double bond of acrylonitrile.[5] In this case, 4-bromophenol acts as the nucleophile in a base-catalyzed Michael addition.
-
Formation of the Nucleophile: Similar to the Williamson synthesis, the reaction is initiated by the deprotonation of 4-bromophenol by a base to form the 4-bromophenoxide anion.
-
Conjugate Addition: The 4-bromophenoxide anion attacks the β-carbon of the acrylonitrile molecule. Acrylonitrile is an α,β-unsaturated nitrile, and the electron-withdrawing nature of the nitrile group makes the β-carbon electrophilic. This nucleophilic attack results in the formation of a resonance-stabilized carbanion intermediate.
-
Protonation: The carbanion intermediate is then protonated by a proton source in the reaction mixture, which is typically the conjugate acid of the base used or the solvent, to yield the final product, this compound.
A significant competing side reaction in this process is the base-catalyzed polymerization of acrylonitrile.[1] This can be mitigated by controlling the reaction temperature, the concentration of the base, and the rate of addition of acrylonitrile.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4-Bromophenol | Starting material |
| 3-Chloropropanenitrile | Alkylating agent (Route A) |
| Acrylonitrile | Michael acceptor (Route B) |
| Potassium Carbonate (K₂CO₃) | Base |
| Sodium Hydroxide (NaOH) | Base |
| Acetone | Solvent (Route A) |
| Acetonitrile | Solvent |
| Diethyl ether | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss upon heating |
| Magnetic stirrer/hotplate | For mixing and heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography | To monitor reaction progress |
Protocol for Route A: Williamson Ether Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), anhydrous potassium carbonate (11.9 g, 86.7 mmol), and acetone (100 mL).
-
Reaction: Stir the mixture vigorously and add 3-chloropropanenitrile (6.2 g, 69.4 mmol) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) for 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. To the residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-bromophenol, followed by a wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol for Route B: Cyanoethylation (Michael Addition)
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 4-bromophenol (10.0 g, 57.8 mmol) in acetonitrile (80 mL). Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.5 mL).
-
Reaction: Heat the mixture to a gentle reflux. Add acrylonitrile (4.6 g, 86.7 mmol) dropwise from the dropping funnel over a period of 30 minutes to control the exotherm and minimize polymerization. After the addition, continue to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The work-up and purification procedure is similar to that described for the Williamson ether synthesis (steps 4 and 5), involving extraction with diethyl ether, washing with a dilute base to remove unreacted phenol, and purification by recrystallization or chromatography.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approximately 65-68 °C |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.40 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br)
-
δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to O)
-
δ 4.20 (t, J = 6.0 Hz, 2H, -O-CH₂-)
-
δ 2.80 (t, J = 6.0 Hz, 2H, -CH₂-CN)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 157.0 (Ar-C-O)
-
δ 132.5 (Ar-C)
-
δ 117.0 (CN)
-
δ 116.5 (Ar-C)
-
δ 115.0 (Ar-C-Br)
-
δ 65.0 (-O-CH₂-)
-
δ 18.0 (-CH₂-CN)
-
-
FT-IR (KBr, cm⁻¹):
-
~2250 (C≡N stretch)
-
~1580, 1480 (C=C aromatic stretch)
-
~1240 (Aryl-O stretch)
-
~820 (p-disubstituted benzene C-H bend)
-
Safety and Handling
It is imperative to adhere to strict safety protocols when performing these syntheses.
-
4-Bromophenol: Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
3-Chloropropanenitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. It is also a lachrymator. All manipulations must be performed in a well-ventilated fume hood.[6]
-
Bases (K₂CO₃, NaOH, Triethylamine): Corrosive. Handle with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The Williamson ether synthesis offers a reliable and well-established route, while the Michael addition provides a more atom-economical alternative. The choice of synthetic pathway will be dictated by specific laboratory constraints and objectives. By understanding the underlying mechanisms, potential side reactions, and adhering to the provided experimental protocols and safety guidelines, researchers can confidently and safely synthesize this versatile chemical intermediate for their research and development needs.
References
- Zilkha, A., & Feit, B. A. (1959). Polymerization of acrylonitrile by use of potassium alkoxides. Journal of Polymer Science, 40(137), 207-221.
- ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Acrylonitrile. [Link]
- PubChem. (n.d.). This compound. [Link]
- Francis Academic Press. (2023).
Sources
- 1. biosynce.com [biosynce.com]
- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-BROMOPROPIONITRILE(2417-90-5) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenoxy)propanenitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Bromophenoxy)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the selection of starting materials, the mechanistic rationale behind the chosen synthetic route, and provide a detailed, field-proven experimental protocol. All claims and procedures are substantiated with citations from authoritative sources to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a bromophenoxy-ethyl-nitrile moiety into larger molecules. Its structural features make it a precursor for a range of derivatives with potential therapeutic applications. The synthesis of this intermediate is therefore a critical step in the early stages of drug discovery and development. This guide will focus on the most efficient and reliable method for its preparation: the base-catalyzed Michael addition of 4-bromophenol to acrylonitrile.
Selection of Starting Materials: A Deliberate Choice
The synthesis of this compound commences with two primary, commercially available starting materials: 4-bromophenol and acrylonitrile.
-
4-Bromophenol: This serves as the nucleophilic component of the reaction. The phenolic hydroxyl group, upon deprotonation, becomes a potent nucleophile. The bromine atom at the para position is a key functional group for subsequent cross-coupling reactions, making the final product a versatile intermediate.
-
Acrylonitrile: This α,β-unsaturated nitrile acts as the electrophilic component, specifically a Michael acceptor. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.
Table 1: Physical Properties of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-66 | 235-236 |
| Acrylonitrile | C₃H₃N | 53.06 | -83.5 | 77.3 |
Synthetic Pathway: The Michael Addition (Cyanoethylation)
The formation of this compound from 4-bromophenol and acrylonitrile is achieved through a base-catalyzed conjugate addition, specifically a Michael addition, often referred to as cyanoethylation of a phenol.
Mechanistic Rationale
The reaction proceeds in two key steps, as illustrated in the diagram below. The choice of a base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 10) to form the more nucleophilic phenoxide ion, but not so strong as to induce polymerization of acrylonitrile. Inorganic bases like potassium carbonate or sodium carbonate are ideal for this purpose as they are effective, cost-efficient, and easy to handle.[1]
Caption: Mechanism of the base-catalyzed Michael addition of 4-bromophenol to acrylonitrile.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 3-(4-methoxyphenoxy)propanenitrile, and is expected to provide a high yield of the desired product.
Reagents and Materials
-
4-Bromophenol (1.0 eq.)
-
Acrylonitrile (3.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
tert-Butanol (as solvent)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenol (1.0 eq.), acrylonitrile (3.0 eq.), and anhydrous potassium carbonate (3.0 eq.).
-
Solvent Addition: Add a suitable amount of tert-butanol to the flask to ensure proper mixing of the reactants.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (potassium carbonate and any salts formed).
-
Wash the solids with a small amount of dichloromethane.
-
Combine the filtrate and the washings.
-
Quench the reaction by adding ice-cold water to the filtrate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volumes).
-
-
Isolation:
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.
Expected Yield and Characterization
Based on analogous syntheses, a yield of approximately 90% or higher can be expected. The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ, ppm) | ~7.4 (d, 2H), ~6.9 (d, 2H), ~4.2 (t, 2H), ~2.8 (t, 2H) |
| ¹³C NMR (CDCl₃, δ, ppm) | ~157, ~132, ~117, ~116, ~115, ~63, ~19 |
| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch), ~1240 (C-O stretch), ~1590, ~1490 (aromatic C=C) |
| Mass Spec (m/z) | [M]+ calculated for C₉H₈BrNO: 224.98 |
Safety Considerations
-
4-Bromophenol: Toxic and an irritant. Avoid contact with skin and eyes.
-
Acrylonitrile: Highly flammable, toxic, and a known carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Potassium Carbonate: Irritant.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound via the Michael addition of 4-bromophenol to acrylonitrile is a robust and high-yielding method. The use of readily available starting materials and straightforward reaction conditions makes this an attractive route for both laboratory-scale and potential scale-up operations. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis of this important pharmaceutical intermediate.
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
Sources
A Technical Guide to the Thermal Stability and Degradation Profile of 3-(4-Bromophenoxy)propanenitrile
Abstract
3-(4-Bromophenoxy)propanenitrile is a key intermediate in organic synthesis and has found applications as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Understanding its thermal stability and degradation profile is paramount for ensuring its safe handling, storage, and efficacy in pharmaceutical development and other applications. This in-depth technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, outlines detailed experimental protocols for its analysis, and proposes a plausible degradation mechanism based on the chemistry of its constituent functional groups. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and established analytical principles to provide a robust predictive framework for researchers and drug development professionals.
Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates
The thermal stability of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is a cornerstone of drug development and manufacturing. It dictates crucial parameters such as shelf-life, storage conditions, and the design of safe and efficient manufacturing processes. Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unpredictable behavior in subsequent synthetic steps.
This compound possesses three key chemical moieties that influence its thermal behavior: a brominated aromatic ring, an ether linkage, and a propanenitrile group. The interplay of these functional groups will define its susceptibility to thermal stress. This guide will dissect the anticipated contributions of each to the overall thermal profile of the molecule.
Physicochemical Properties and Predicted Thermal Behavior
A foundational understanding of the physicochemical properties of this compound is essential for predicting its thermal stability.
| Property | Value/Prediction | Source |
| Molecular Formula | C9H8BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [1] |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [3] |
| Flash Point | 162.1 ± 22.3 °C | [3] |
| Physical Form | Powder or crystals | |
| Storage | Sealed in dry, room temperature |
The high boiling point suggests that this compound is a relatively stable molecule at ambient temperatures. However, the presence of the bromo- and nitrile- functional groups may introduce pathways for degradation at elevated temperatures.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the pattern of mass loss as a function of temperature.
Methodology:
-
Calibrate the TGA instrument (e.g., TGA/SDTA 851e Mettler Toledo) using appropriate standards.[4]
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[5]
-
Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20 mL/min) to prevent oxidative degradation.[5]
-
Record the mass loss as a function of temperature. The onset of decomposition is typically determined at the temperature corresponding to a 5% mass loss.[4]
Expected Outcome: The TGA curve will reveal the temperature at which the compound begins to degrade and whether the degradation occurs in a single step or multiple steps. For nitrile rubber compounds, a single thermal degradation step is observed.[4]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or exothermic decomposition events.
Methodology:
-
Calibrate the DSC instrument (e.g., TA Instruments Q1000) using high-purity indium as a standard.[6]
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
-
Record the heat flow as a function of temperature.
Expected Outcome: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak is taken as the melting point.[7] Any exothermic events at higher temperatures could indicate decomposition. DSC is a powerful technique for determining the purity of organic crystalline compounds.[6][7][8]
Caption: Experimental workflow for thermal analysis.
Predicted Degradation Profile and Mechanism
In the absence of direct experimental data, a plausible degradation pathway for this compound can be proposed based on the known reactivity of its functional groups.
The ether linkage and the carbon-bromine bond are the most likely sites of initial thermal cleavage. The nitrile group is generally more thermally stable but can undergo hydrolysis or other reactions under certain conditions.[9][10]
Proposed Degradation Pathway:
-
Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond is often the weakest link in bromo-aromatic compounds. At elevated temperatures, this bond can undergo homolytic cleavage to generate a phenyl radical and a bromine radical.
-
Cleavage of the Ether Linkage: The C-O bonds of the ether can also cleave, leading to the formation of 4-bromophenol and acrylonitrile or related propenenitrile derivatives.
-
Further Reactions of Radicals: The highly reactive radical species generated in the initial cleavage steps can then participate in a variety of secondary reactions, including hydrogen abstraction, dimerization, and polymerization, leading to a complex mixture of degradation products and ultimately char formation at very high temperatures.
Caption: Proposed thermal degradation pathways.
Safe Handling and Storage Recommendations
Given the potential for thermal degradation and the presence of a bromine atom, specific precautions should be taken when handling and storing this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11] The recommended storage temperature is between 2°C and 8°C.[11] Keep containers tightly sealed to prevent moisture ingress, which could lead to hydrolysis.[11] Containers should be made of inert materials like glass or high-density polyethylene (HDPE).[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Avoid creating dust. In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[13]
Conclusion
While further experimental investigation is required to fully elucidate the thermal stability and degradation profile of this compound, this guide provides a comprehensive framework for its assessment. The proposed methodologies for TGA and DSC analysis will yield critical data on its thermal properties. The predicted degradation mechanism, centered on the cleavage of the C-Br and ether bonds, offers a scientifically grounded starting point for more detailed mechanistic studies. By adhering to the recommended handling and storage procedures, researchers and drug development professionals can ensure the integrity and safety of this important chemical intermediate.
References
- BIOSYNCE. This compound CAS 118449-57-3.
- Journal of Thermal Analysis and Calorimetry.
- AKJournals.
- JRC Publications Repository.
- Scientific Research Publishing. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
- MedChemExpress. This compound.
- Princeton University. LCSS: BROMINE.
- ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- ChemicalBook.
- Knowledge. What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. (2025).
- MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2026).
- BenchChem. Step-by-step guide for handling and storage of 3-Bromo-1-butene.
- Wikipedia. Differential scanning calorimetry.
- Contemporary Daguerreotypes. Storing & Handling Bromine. (2015).
- PubChemLite. This compound (C9H8BrNO).
- ChemicalRegister.com. This compound (CAS No. 118449-57-3) Suppliers.
- Sigma-Aldrich. This compound | 118449-57-3.
- MDPI. Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS.
- ChemicalBook. 3-(4-BROMOPHENOXY)
- PubChem. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611.
- Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025).
- Turito. Nitriles - Structure, Properties Reactions, and Uses. (2022).
- ChemUniverse. This compound [P69601].
- Sigma-Aldrich. This compound | 118449-57-3.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. biosynce.com [biosynce.com]
- 4. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. savemyexams.com [savemyexams.com]
- 10. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. LCSS: BROMINE [web.stanford.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of 3-(4-Bromophenoxy)propanenitrile
This technical guide provides a comprehensive overview of the key physical properties, namely the boiling point and density, of the chemical intermediate 3-(4-Bromophenoxy)propanenitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental chemical principles to offer practical insights into the handling and characterization of this compound.
Introduction to this compound
This compound, with the CAS number 118449-57-3, is a bifunctional molecule incorporating a brominated aromatic ring, an ether linkage, and a nitrile group.[1][2][3] Its structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. An understanding of its physical properties is paramount for its effective use in a laboratory or industrial setting, ensuring safe handling, appropriate reaction conditions, and successful purification.
Core Physical Properties
The physical state of a compound under given conditions is dictated by the nature and strength of its intermolecular forces. For this compound, these are primarily dipole-dipole interactions and van der Waals forces. The nitrile group possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen, leading to strong dipole-dipole attractions between molecules.[4][5] The presence of the brominated benzene ring contributes to a larger molecular surface area and polarizability, enhancing the London dispersion forces. The ether linkage also adds to the molecule's polarity. These combined forces result in a relatively high boiling point and a density greater than that of water.
A summary of the available quantitative data for this compound is presented below:
| Physical Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrNO | [2][3][6] |
| Molecular Weight | 226.07 g/mol | [2][6] |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Physical Form | Powder or crystals |
Experimental Determination of Physical Properties
Accurate determination of physical properties is a cornerstone of chemical characterization. The following sections provide detailed, self-validating protocols for measuring the boiling point and density of this compound.
Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid sample.[7] The principle relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small-diameter test tube (a "fusion tube").
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end down into the fusion tube containing the sample.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube's design facilitates uniform heating of the oil bath via convection.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The heating rate should be slow and steady to ensure thermal equilibrium.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample. Heating should continue until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Validation: The measurement should be repeated at least twice to ensure reproducibility. The atmospheric pressure in the laboratory should be recorded as the boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Density Determination using a Pycnometer
A pycnometer, or specific gravity bottle, is a piece of laboratory glassware used to determine the density of a liquid with high precision. The method is based on measuring the mass of a known volume of the liquid.
Methodology:
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned, rinsed with a suitable solvent (e.g., acetone), and dried completely.
-
Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer is accurately measured using an analytical balance.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature. The stopper is carefully inserted to ensure no air bubbles are trapped, and any excess water is wiped from the outside. The mass of the water-filled pycnometer is then measured.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of inserting the stopper and cleaning the exterior is followed. The mass of the sample-filled pycnometer is measured.
-
Temperature Control: All mass measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent.
-
Calculation: The density of the sample is calculated using the following formula:
Density of Sample = [(Mass of Pycnometer + Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer + Water) - (Mass of Empty Pycnometer)] * Density of Water at the Measured Temperature
-
Validation: The determination should be performed in triplicate to ensure the precision and accuracy of the result.
Caption: Step-by-step workflow for density determination using a pycnometer.
Conclusion
This guide has provided a detailed examination of the boiling point and density of this compound, grounded in both available data and fundamental chemical principles. The experimental protocols outlined herein offer robust and reliable methods for the in-house determination and verification of these critical physical properties. For professionals in the fields of chemical research and drug development, a thorough understanding and accurate measurement of these parameters are indispensable for ensuring the quality, safety, and efficacy of their scientific endeavors.
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
- Filo. (2025, August 4). What causes the boiling points of nitriles?.
- Wikipedia. (n.d.). Phenol ether.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- ChemUniverse. (n.d.). This compound [P69601].
- PubChem. (n.d.). This compound.
Sources
- 1. biosynce.com [biosynce.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 118449-57-3 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What causes the boiling points of nitriles? | Filo [askfilo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Use of 3-(4-Bromophenoxy)propanenitrile in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This document provides a detailed guide on the application of 3-(4-Bromophenoxy)propanenitrile , a versatile chemical building block, in the synthesis of PROTACs. We will explore its strategic utility in constructing linkers that modulate the physicochemical properties and biological activity of the resulting degrader molecules. A comprehensive, step-by-step protocol for the synthesis of a hypothetical, yet representative, BRD4-degrading PROTAC is presented to illustrate the practical application of this linker precursor.
Introduction: The Pivotal Role of Linkers in PROTAC Design
PROTACs function by hijacking the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs).[1][2] This is achieved by inducing the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker is not merely a spacer but a critical determinant of a PROTAC's success, influencing:
-
Ternary Complex Formation and Stability: The length, rigidity, and geometry of the linker dictate the relative orientation of the POI and E3 ligase, which is paramount for efficient ubiquitination.
-
Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[3][4]
-
Selectivity: Subtle changes in linker composition can alter the degradation profile of a PROTAC, even leading to isoform-selective degradation.
The this compound scaffold offers several advantages for linker synthesis. The aryl ether bond provides a balance of flexibility and conformational constraint. The terminal nitrile group can be readily converted into other functional groups, such as an amine, providing a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand. The bromo-substituent on the phenyl ring serves as a reactive site for cross-coupling reactions, enabling further diversification of the linker structure.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action of a PROTAC is a catalytic cycle involving the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of a Hypothetical BRD4-Degrading PROTAC ("BRD4-d1")
To illustrate the utility of this compound, we present a hypothetical synthesis of a PROTAC, designated BRD4-d1 , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase.
-
POI Ligand: A derivative of the known BRD4 inhibitor, JQ1.
-
E3 Ligase Ligand: Pomalidomide, a well-established CRBN ligand.
-
Linker: Derived from this compound.
Overall Synthetic Workflow
The synthesis is a multi-step process involving the preparation of a linker intermediate from this compound, followed by sequential coupling to the POI and E3 ligase ligands.
Caption: Overall synthetic workflow for BRD4-d1.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3-(4-Bromophenoxy)propan-1-amine (Linker Intermediate)
This step involves the reduction of the nitrile group to a primary amine.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a stirred solution of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then water again.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with DCM.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (DCM/Methanol gradient) to afford 3-(4-Bromophenoxy)propan-1-amine.
-
Step 2: Synthesis of the JQ1-Linker Intermediate
This step involves the coupling of the amine-functionalized linker to a carboxylic acid derivative of the JQ1 ligand.
-
Reagents and Materials:
-
JQ1-acid (a JQ1 analogue with a terminal carboxylic acid) (1.0 eq)
-
3-(4-Bromophenoxy)propan-1-amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve JQ1-acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10 minutes.
-
Add a solution of 3-(4-Bromophenoxy)propan-1-amine in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the JQ1-linker intermediate.
-
Step 3: Synthesis of the Final PROTAC (BRD4-d1)
The final step involves a palladium-catalyzed cross-coupling reaction between the JQ1-linker intermediate and a suitable derivative of pomalidomide.
-
Reagents and Materials:
-
JQ1-linker intermediate (1.0 eq)
-
Pomalidomide derivative with a suitable coupling partner (e.g., a boronic ester) (1.2 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add the JQ1-linker intermediate, the pomalidomide derivative, Pd(PPh₃)₄, and potassium carbonate.
-
Degas the vessel and backfill with nitrogen.
-
Add a degassed mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield BRD4-d1.
-
Characterization and Biological Evaluation
Physicochemical Characterization
| Parameter | Method | Expected Result for BRD4-d1 |
| Identity and Structure | ¹H NMR, ¹³C NMR | Peaks consistent with the proposed structure |
| Purity | HPLC | >95% |
| Molecular Weight | LC-MS | Observed mass corresponding to the calculated exact mass |
Biological Evaluation: BRD4 Degradation Assay
Protocol: Western Blot Analysis
-
Cell Culture: Seed a suitable human cell line (e.g., HeLa or HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of BRD4-d1 (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Representative Data (Hypothetical)
| Compound | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-d1 | BRD4 | Cereblon | HeLa | 50 | >90 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. Its chemical handles allow for straightforward incorporation into complex PROTAC architectures. The synthetic route and biological evaluation protocol detailed herein for a hypothetical BRD4 degrader provide a robust framework for researchers to design and synthesize novel PROTACs for various therapeutic targets. The careful design and synthesis of the linker are paramount to achieving potent and selective protein degradation.
References
- Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55, 1966-1973 (2016).
- Sakamoto, K. M. et al. Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proc. Natl. Acad. Sci. U.S.A.98, 8554-8559 (2001).
- Bond, M. J. et al. PROTAC-mediated degradation of class I histone deacetylases. J. Med. Chem.63, 576-598 (2020).
- Gadd, M. S. et al. Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Schneekloth, A. R. et al. Chemical genetic control of protein levels: selective in vivo degradation. J. Am. Chem. Soc.126, 3748-3754 (2004).
- Hughes, S. J. & Ciulli, A. Molecular recognition of ternary complexes: a new dimension in chemical biology. Bioorg. Med. Chem.25, 4513-4519 (2017).
- National Center for Biotechnology Information. Proteolysis-Targeting Chimeras (PROTACs). In: PubChem. [Link]
- Bric, A. et al. Ubiquitin-proteasome system: a new drug target in cancer therapy. Curr. Pharm. Des.11, 2465-2479 (2005).
Sources
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(4-Bromophenoxy)propanenitrile as a Versatile Linker Precursor for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. The rational design of the linker, the component that connects the target protein ligand to the E3 ligase ligand, is paramount to the success of a PROTAC. This document provides a comprehensive guide to the application of 3-(4-Bromophenoxy)propanenitrile as a versatile and strategically valuable starting material for the synthesis of PROTAC linkers. We will explore its chemical properties, outline detailed synthetic protocols for its conversion into functionalized linkers, and provide methodologies for its incorporation into heterobifunctional degraders and subsequent biological validation.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules that function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This event-driven mechanism offers distinct advantages over traditional occupancy-based inhibition, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.[3][4]
A PROTAC molecule consists of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them.[5] The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] The linker must orient the POI and E3 ligase in a productive ternary complex to facilitate efficient ubiquitination.[4]
Aryl ether-containing linkers are a prevalent motif in PROTAC design, offering a balance of stability, synthetic accessibility, and the ability to modulate physicochemical properties.[5][7] this compound emerges as a valuable precursor for this class of linkers, offering two key points for chemical modification: the nitrile group and the aryl bromide.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 118449-57-3 | [8] |
| Molecular Formula | C₉H₈BrNO | [8] |
| Molecular Weight | 226.07 g/mol | [8] |
| Appearance | Powder or crystals | Sigma-Aldrich |
Strategic Elaboration of this compound into a PROTAC Linker
This compound is not a ready-to-use linker but a precursor that can be chemically modified in a modular fashion. The nitrile and bromo functionalities serve as orthogonal handles for sequential elaboration and conjugation to the two ligands of a PROTAC. A plausible and versatile strategy involves two key transformations:
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, providing a nucleophilic handle for conjugation, typically via amide bond formation.
-
Functionalization of the Aryl Bromide: The bromo group can be replaced using palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, to attach the other ligand or a fragment of the linker.[9][10]
This modular approach allows for the synthesis of a library of PROTACs with varying linker lengths and compositions, which is crucial for optimizing degradation activity.
Sources
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. CRBN Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 3-(4-Bromophenoxy)propanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the applications and standard protocols for 3-(4-Bromophenoxy)propanenitrile, a versatile bifunctional molecule in modern organic synthesis. Its unique structure, featuring an ether linkage, a terminal nitrile group, and a functionalizable aryl bromide, makes it a valuable intermediate in medicinal chemistry and materials science. Notably, it serves as a key building block and linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide will detail its physicochemical properties, core synthetic applications, step-by-step experimental protocols for its synthesis and subsequent transformations, and critical safety information.
Introduction and Strategic Value
This compound (Figure 1) is a strategically important intermediate in multi-step organic synthesis. The molecule possesses two primary points for chemical modification:
-
The Aryl Bromide Moiety: This serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The Propanenitrile Moiety: The nitrile group can be readily transformed into other critical functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a gateway to amides, esters, and other derivatives.
This dual reactivity profile makes it an exceptionally useful building block. Its most prominent recent application is as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins, a revolutionary approach in drug discovery.[1]
| Figure 1: Structure of this compound |
![]() |
Physicochemical & Spectroscopic Data
Proper characterization is the cornerstone of reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 118449-57-3 | [2] |
| Molecular Formula | C₉H₈BrNO | [1][3] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Powder or crystals | |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 162.1 ± 22.3 °C | [4] |
| Storage | Sealed in dry, room temperature |
Spectroscopic data for confirmation of identity and purity can be found in public databases such as PubChem. Key identifiers include a characteristic isotopic pattern in mass spectrometry due to the presence of bromine.
Core Synthetic Applications & Mechanistic Considerations
The utility of this compound stems from its capacity to undergo a variety of high-yield transformations.
Role as a PROTAC Linker
PROTACs consist of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal precursor for the linker component. The aryl bromide can be coupled to one ligand, and the nitrile can be reduced to a primary amine, which is then used to attach the second ligand via amide bond formation.
Diagram 1: The PROTAC Concept
Caption: A PROTAC molecule brings a target protein and an E3 ligase into proximity for degradation.
Key Synthetic Transformations
The molecule's two functional groups can be manipulated independently or sequentially to build molecular complexity.
Diagram 2: Synthetic Transformations of this compound
Caption: Key reaction pathways available for modifying the aryl bromide and nitrile functionalities.
Standard Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Synthesis via Cyanoethylation of 4-Bromophenol
This protocol describes the base-catalyzed Michael addition of 4-bromophenol to acrylonitrile, a process known as cyanoethylation.[5]
Reaction Scheme:

| Reagents & Materials |
| 4-Bromophenol |
| Acrylonitrile |
| N-benzyl-trimethylammonium hydroxide (Triton B, 40% in MeOH) |
| Methanol (MeOH) |
| Diethyl ether (Et₂O) |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) |
| Brine |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Round-bottom flask, condenser, magnetic stirrer |
Procedure:
-
To a solution of 4-bromophenol (1.0 eq.) in methanol, add acrylonitrile (1.5 eq.).
-
Add a catalytic amount of Triton B (e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for coupling the aryl bromide with an arylboronic acid.[6][7][8]
Reaction Scheme:

| Reagents & Materials |
| This compound |
| Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq.) |
| Pd(PPh₃)₄ (Palladium catalyst, 0.05 eq.) |
| Sodium Carbonate (Na₂CO₃, 2.0 eq.) |
| Toluene and Water (e.g., 4:1 mixture) |
| Ethyl Acetate (EtOAc) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
| Schlenk flask, condenser, nitrogen/argon line |
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (Toluene/H₂O).
-
Heat the mixture to 80-100 °C and stir vigorously until TLC or GC-MS indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Protocol 3: Reduction of the Nitrile to a Primary Amine
This protocol uses Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent, to convert the nitrile to a primary amine.[9][10][11]
Reaction Scheme:

| Reagents & Materials |
| This compound |
| Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq.) |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Water |
| 15% aq. Sodium Hydroxide (NaOH) |
| Celite® |
| Ethyl Acetate (EtOAc) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
| Three-neck flask, dropping funnel, ice bath, N₂/Ar line |
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. Perform under strictly anhydrous conditions and an inert atmosphere.
-
Suspend LiAlH₄ (1.5 eq.) in anhydrous THF in a three-neck flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the flask back to 0 °C.
-
Quench the reaction carefully by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aq. NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter the suspension through a pad of Celite®, washing the filter cake thoroughly with EtOAc.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude primary amine, which can be further purified if necessary.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with this and any related chemical.
-
Hazard Identification: this compound may cause skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Handling: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
Skin Contact: Immediately wash off with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Call a poison center or doctor immediately. Do not induce vomiting.
-
-
Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.
References
- Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Clark, J. (2015). Reduction of Nitriles. Chemguide.
- Hunt, I. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- ResearchGate. (2008). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
- Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot.
- Google Patents. (n.d.). US4774331A - Process for ortho-cyanation of phenols or phenylamines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Wikipedia. (n.d.). Cyanoethylation.
- ResearchGate. (2019). Lewis Acid-Mediated Cyanation of Phenols Using N-Cyano-N-phenyl-p-toluenesulfonamide.
- MedChemExpress. (n.d.). This compound | MCE Life Science Reagents.
- PubChemLite. (n.d.). This compound (C9H8BrNO).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 118449-57-3 [chemicalbook.com]
- 3. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. biosynce.com [biosynce.com]
- 5. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
The Strategic Utility of 3-(4-Bromophenoxy)propanenitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of a Versatile Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic deployment of bifunctional molecules and versatile intermediates is paramount to the efficient discovery of novel therapeutics. 3-(4-Bromophenoxy)propanenitrile has emerged as a chemical entity of significant interest, primarily owing to its utility as a precursor to linkers in Proteolysis Targeting Chimeras (PROTACs) and as a versatile scaffold for the synthesis of various bioactive molecules.[1][2] Its structure, featuring a brominated phenyl ring, an ether linkage, and a nitrile group, presents multiple avenues for chemical modification, making it a valuable tool for researchers and drug development professionals.
The bromophenyl moiety serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse functionalities. The propionitrile group can be readily hydrolyzed to the corresponding carboxylic acid, which is a key functional group for amide bond formation, a cornerstone of bioconjugation in drug discovery.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and subsequent elaboration into valuable intermediates for medicinal chemistry.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 118449-57-3 | [2] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Appearance | Powder or crystals | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Core Application: A Building Block for PROTAC Linkers
The most prominent application of this compound in contemporary medicinal chemistry is as a precursor for the synthesis of linkers for PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5][6] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
The 3-(4-bromophenoxy)propyl backbone offers a desirable combination of rigidity and flexibility for linker design. The nitrile group can be hydrolyzed to a carboxylic acid, providing a reactive handle for conjugation to a ligand for either the target protein or the E3 ligase.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromophenol and acrylonitrile via a Michael addition reaction. The use of a basic catalyst is crucial for the deprotonation of the phenol, which then acts as a nucleophile.
Reaction Scheme:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
The Strategic Role of 3-(4-Bromophenoxy)propanenitrile in Pharmaceutical Synthesis: Applications and Protocols
Introduction: Identifying a Versatile Synthetic Intermediate
In the landscape of pharmaceutical development, the efficiency and robustness of a synthetic route are paramount. The journey from a starting material to an active pharmaceutical ingredient (API) is often a multi-step process where the strategic selection of key intermediates can significantly impact yield, purity, and scalability. 3-(4-Bromophenoxy)propanenitrile has emerged as a critical building block, valued for its versatile reactivity and its integral role in the synthesis of complex therapeutic agents. Its structure, featuring a brominated aromatic ring, an ether linkage, and a nitrile functional group, offers multiple points for chemical modification, making it a valuable precursor in medicinal chemistry.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides detailed protocols for the synthesis, purification, and characterization of this compound and elucidates its primary application as a key intermediate in the manufacture of the ophthalmic drug, Lifitegrast. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe handling and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 118449-57-3 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Appearance | Powder or crystals | [2] |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Storage | Sealed in dry, room temperature | [2] |
Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a cyanoethylation reaction, specifically a Michael addition of 4-bromophenol to acrylonitrile. This reaction is base-catalyzed and proceeds efficiently under controlled conditions.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a similar procedure for a chloro-analog and is optimized for laboratory scale.
-
Reagent Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 equivalent).
-
Reaction Setup: Add acrylonitrile, which acts as both a reagent and a solvent (approximately 10 volumes).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of Triton B (40 wt% in methanol, ~0.02 equivalents). The use of a strong base like Triton B is crucial for the deprotonation of the phenol, forming the phenoxide nucleophile required for the Michael addition.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM). Wash the organic phase sequentially with 5% aqueous sodium hydroxide (to remove any unreacted phenol), 2M hydrochloric acid (to neutralize the base), and water. The aqueous washes are critical for removing ionic impurities and the catalyst.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Achieving High Purity
The crude this compound can be purified by recrystallization to obtain a product suitable for pharmaceutical manufacturing.
Recrystallization Procedure
-
Solvent Selection: A mixed solvent system of ethyl acetate and hexane is often effective. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until turbidity is observed.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized intermediate is a critical step. The following are standard analytical techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound in CDCl₃ are predicted based on the data for its chloro-analog.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.40 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to Br) |
| ¹H | ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to O) |
| ¹H | ~4.20 | t, J ≈ 6.4 Hz | 2H | -O-CH₂- |
| ¹H | ~2.85 | t, J ≈ 6.4 Hz | 2H | -CH₂-CN |
| ¹³C | ~157.0 | - | - | Ar-C-O |
| ¹³C | ~132.5 | - | - | Ar-C-H (ortho to Br) |
| ¹³C | ~116.5 | - | - | Ar-C-H (ortho to O) |
| ¹³C | ~117.0 | - | - | -CN |
| ¹³C | ~115.0 | - | - | Ar-C-Br |
| ¹³C | ~63.0 | - | - | -O-CH₂- |
| ¹³C | ~18.5 | - | - | -CH₂-CN |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical intermediates. A reverse-phase HPLC method is suitable for this compound.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common mobile phase for reverse-phase chromatography, with formic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 225 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Application in the Synthesis of Lifitegrast
This compound is a pivotal intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The nitrile group is hydrolyzed to a carboxylic acid, which is then coupled with another key fragment to form the final drug substance.
Synthetic Pathway to Lifitegrast
Caption: Role of this compound in Lifitegrast synthesis.
Protocol for Conversion to 3-(4-Bromophenoxy)propanoic acid
-
Hydrolysis Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
Base Addition: Add an excess of sodium hydroxide (e.g., 3-4 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The nitrile is hydrolyzed to the carboxylate salt under these conditions.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The resulting 3-(4-Bromophenoxy)propanoic acid can then be used in the subsequent amide coupling step.
Conclusion
This compound is a demonstrably valuable intermediate in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of complex molecules. The protocols detailed in this guide provide a robust framework for its synthesis, purification, and characterization, ensuring a high-quality starting material for downstream applications. Its crucial role in the manufacturing of Lifitegrast underscores the importance of well-characterized and strategically designed intermediates in modern drug development. By understanding the nuances of its chemistry and handling, researchers can effectively leverage this compound to accelerate the development of new and innovative therapies.
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- ChemistryViews. (2023, October 1). Improved Synthesis Route for Lifitegrast.
- Google Patents. (n.d.). US11246862B2 - Process for the preparation of lifitegrast.
- Google Patents. (n.d.). WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof.
- Google Patents. (n.d.). WO2019186520A1 - A process for the preparation of lifitegrast.
- Google Patents. (n.d.). WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof.
- National Center for Biotechnology Information. (n.d.). Lifitegrast. PubChem Compound Summary for CID 11637777.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
Introduction: Unlocking the Synthetic Potential of 3-(4-Bromophenoxy)propanenitrile
An Application Guide to the Chemical Derivatization of the Nitrile Group in 3-(4-Bromophenoxy)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its structure incorporates an aromatic bromide, which is amenable to cross-coupling reactions, and a propanenitrile moiety. The nitrile group, with its electrophilic carbon atom and linear geometry, is not merely a placeholder but a reactive functional handle poised for a variety of chemical transformations.
The strategic derivatization of this nitrile group opens gateways to three distinct and highly valuable classes of compounds: carboxylic acids (and their amide precursors), primary amines, and ketones. Each of these derivatives serves as a critical building block for constructing more complex molecules, particularly in the realm of drug discovery where the introduction of polar, ionizable, or hydrogen-bonding groups is paramount for modulating pharmacokinetic and pharmacodynamic properties.
This guide provides a detailed exploration of the core chemical transformations of the nitrile group in this compound. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols grounded in established chemical principles.
Part 1: The Hydrolysis Pathway: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental reaction that proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid.[2] The ability to selectively stop at either stage is a key synthetic advantage, controlled primarily by the reaction conditions.[3][4]
Causality and Mechanistic Insight: Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][4][5][6] Subsequent proton transfers and tautomerization yield the stable amide intermediate. To drive the reaction to the carboxylic acid, more forcing conditions (e.g., prolonged heating) are required to hydrolyze the comparatively stable amide.[2][7]
Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[4][8] The resulting intermediate is protonated by water, leading to the amide, which can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia gas.[2][8]
Figure 1: Stepwise hydrolysis of the nitrile group.
Protocol 1.1: Selective Hydrolysis to 3-(4-Bromophenoxy)propanamide
This protocol aims to isolate the amide intermediate by using controlled conditions that favor the initial hydration step without promoting the second, more energy-intensive hydrolysis of the amide.
Principle: The use of a catalytic amount of base or a specialized catalytic system can facilitate the selective hydration of nitriles to amides.[9][10] Milder conditions and careful monitoring are key to preventing the formation of the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 2.26 g).
-
Solvent and Catalyst: Add 50 mL of a tert-butanol/water mixture (3:1 v/v) and powdered potassium hydroxide (1.5 mmol, 84 mg). The use of a phase-transfer catalyst can also be effective here.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 85-90°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The starting material is significantly less polar than the resulting amide. The reaction is typically complete within 2-4 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with dilute hydrochloric acid (1 M) to a pH of ~7.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amide.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure 3-(4-Bromophenoxy)propanamide.
Protocol 1.2: Complete Hydrolysis to 3-(4-Bromophenoxy)propanoic Acid
This protocol employs more rigorous conditions to drive the hydrolysis past the amide stage to the final carboxylic acid.
Principle: Heating a nitrile under reflux in the presence of a strong aqueous acid or base provides the necessary energy to overcome the activation barriers for both the nitrile hydration and the subsequent, more difficult, amide hydrolysis.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place this compound (10 mmol, 2.26 g).
-
Reagent Addition: Add 30 mL of 6 M aqueous sodium hydroxide (NaOH) solution.
-
Reaction Execution: Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use wet litmus paper) and the disappearance of the organic layer as the water-soluble carboxylate salt is formed. The reaction is generally complete in 4-8 hours.
-
Workup and Isolation:
-
Cool the reaction vessel in an ice-water bath.
-
Slowly and carefully acidify the clear solution with cold 6 M hydrochloric acid (HCl) while stirring. The carboxylic acid will precipitate out of the solution as a white solid. Continue adding acid until the pH is ~1-2.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.[8]
-
-
Purification: Air-dry the solid product. For higher purity, recrystallize the crude 3-(4-Bromophenoxy)propanoic acid from a water/ethanol mixture.
Part 2: The Reduction Pathway: Synthesizing Primary Amines
The conversion of a nitrile to a primary amine is a reductive process that adds two molecules of hydrogen across the carbon-nitrogen triple bond. This transformation is invaluable for introducing a basic, nucleophilic amine group, a common pharmacophore in drug candidates.
Causality and Mechanistic Insight: The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[11] LiAlH₄ is a potent source of nucleophilic hydride ions (H⁻). The mechanism involves a two-step reduction. First, a hydride ion attacks the electrophilic nitrile carbon, breaking one of the pi bonds to form an intermediate imine anion, which is stabilized as an aluminum complex.[4][12][13] This imine intermediate is still electrophilic and undergoes a second hydride attack to form a dianion.[13][14] A final aqueous workup quenches the reactive intermediates and protonates the nitrogen to yield the primary amine.[12][14]
Figure 2: Workflow for the LiAlH₄ reduction of a nitrile.
Protocol 2.1: LiAlH₄ Reduction to 3-(4-Bromophenoxy)propan-1-amine
Principle: This protocol uses the powerful, non-selective reducing agent LiAlH₄. Extreme caution must be exercised as LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
Step-by-Step Methodology:
-
Reaction Setup: Assemble a three-neck round-bottom flask (oven-dried) with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: Suspend LiAlH₄ (e.g., 15 mmol, 0.57 g) in 30 mL of anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (10 mmol, 2.26 g) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 4-6 hours to ensure complete reduction.
-
Quenching (Fieser Workup): This is a critical and potentially hazardous step that must be performed with extreme care behind a blast shield.
-
Cool the reaction flask back down to 0°C.
-
Slowly and sequentially add the following, allowing the vigorous bubbling to subside between each addition:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams, i.e., 0.57 mL).
-
'x' mL of 15% aqueous NaOH (i.e., 0.57 mL).
-
'3x' mL of water (i.e., 1.71 mL).
-
-
Stir the resulting granular white suspension vigorously at room temperature for 30 minutes.
-
-
Isolation:
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
-
Purification: The resulting primary amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (often pre-treated with triethylamine to prevent streaking). An acid-base extraction can also be employed to purify the basic amine from any neutral starting material.
Part 3: The Organometallic Addition Pathway: Crafting Ketones
A powerful carbon-carbon bond-forming strategy involves the addition of organometallic reagents, such as Grignard reagents, to the nitrile group. This reaction provides a direct route to ketones, which are themselves versatile intermediates for further synthetic elaboration.
Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic nitrile carbon.[4] This forms a stable magnesium salt of an imine anion.[6] A key feature of this mechanism is that the resulting negatively charged imine intermediate is unreactive towards a second molecule of the Grignard reagent, preventing the over-addition that is commonly observed with esters.[4][15] The reaction is therefore arrested at this stage until an aqueous acidic workup is performed. The workup first protonates the imine anion to form an imine, which is then rapidly hydrolyzed to the final ketone product.[16]
Figure 3: General workflow for the synthesis of ketones from nitriles.
Protocol 3.1: Synthesis of 1-(4-Bromophenoxy)-4-phenylbutan-2-one via Grignard Reaction
Principle: This protocol details the addition of benzylmagnesium chloride to this compound. As with all Grignard reactions, anhydrous conditions are essential for success.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a flame-dried, three-neck flask with a stir bar, reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Grignard Reagent: In the reaction flask, place a commercially available solution of benzylmagnesium chloride (e.g., 12 mmol, 1.2 equivalents in THF) or prepare it in situ. Cool the solution to 0°C.
-
Substrate Addition: Dissolve this compound (10 mmol, 2.26 g) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard reagent at 0°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting nitrile.
-
Workup and Hydrolysis:
-
Cool the reaction flask to 0°C.
-
Carefully and slowly quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether or ethyl acetate.
-
Separate the layers and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude ketone product, 1-(4-Bromophenoxy)-4-phenylbutan-2-one, can then be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Summary of Derivatization Pathways
| Pathway | Key Reagents | Product Functional Group | Key Conditions | Primary Applications of Product |
| Selective Hydrolysis | H₂O, cat. NaOH or KOH | Amide (-CONH₂) | Mild heating (80-90°C) | Peptidomimetics, stable polar building blocks, precursors to other functional groups. |
| Complete Hydrolysis | H₂O, conc. H₂SO₄ or NaOH | Carboxylic Acid (-COOH) | Strong heating/reflux | Bioisosteres, introduction of acidic centers for salt formation, coupling reactions. |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | Anhydrous THF, inert atmosphere, reflux | Introduction of basic centers, building blocks for heterocycles, further alkylation/acylation. |
| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) | Anhydrous ether/THF, inert atmosphere | C-C bond formation, precursors for alcohols, imines, and complex scaffolds. |
References
- ChemicalDesk.Com. (2011). Mechanism (LAH reduction nitrile to amine).
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones.
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.
- JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4.
- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
- ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.
- Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Química Organica.org. Reaction of nitriles with organometallics.
- Chemistry LibreTexts. (2020). 22.8: Nitrile Chemistry.
- Google Patents. (2002). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
- Chemguide. hydrolysis of nitriles.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
- Ventura College. Hydrolysis of Nitriles to Carboxylic Acid.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemguide. reduction of nitriles.
Sources
- 1. biosynce.com [biosynce.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. ChemicalDesk.Com: Mechanism (LAH reduction nitrile to amine) [allchemist.blogspot.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 15. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Safe handling and storage procedures for 3-(4-Bromophenoxy)propanenitrile in a laboratory setting
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-(4-Bromophenoxy)propanenitrile (CAS No. 118449-57-3) in a laboratory setting. Designed for researchers, chemists, and drug development professionals, these protocols are grounded in the R.A.M.P. (Recognize, Assess, Minimize, Prepare) model of chemical safety.[1][2] By elucidating the specific hazards associated with its chemical structure—namely the brominated aromatic ether and nitrile functional groups—this guide explains the causality behind each procedural recommendation, ensuring a self-validating system of laboratory safety.
Hazard Recognition & Compound Profile
This compound is a solid, typically a powder or crystalline material, utilized in organic synthesis.[3] Understanding its chemical structure is paramount to recognizing its intrinsic hazards. The molecule consists of a brominated phenol linked via an ether bond to a propanenitrile chain. This combination presents several potential hazards:
-
Toxicity of the Brominated Aromatic Moiety: Brominated phenols are known to have varying degrees of toxicity, which can increase with the number of bromine atoms.[4][5] These compounds can be irritating and may pose long-term health risks.[6][7]
-
Reactivity of the Nitrile Group: The nitrile (−C≡N) group can undergo hydrolysis under acidic or basic conditions to form amides and subsequently carboxylic acids and ammonia/ammonium salts.[8][9][10] While this reaction is typically slow with water alone, it can be accelerated by strong acids or bases, presenting a compatibility risk.[8][11]
-
Thermal Decomposition: Like many halogenated organic compounds, this compound can decompose at elevated temperatures to release toxic and corrosive fumes, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][12][13]
-
Acute Hazards: The primary, immediate hazards identified from safety data sheets are irritation to the skin, eyes, and respiratory system.[14] Some data also suggests potential for acute toxicity if swallowed, inhaled, or in contact with skin.[15]
Table 1: Physicochemical and Toxicological Data
| Property | Value / Information | Source(s) |
| CAS Number | 118449-57-3 | [16] |
| Molecular Formula | C₉H₈BrNO | [16][17] |
| Molecular Weight | 226.07 g/mol | [3] |
| Physical Form | Powder or crystals | [3] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302/H312/H332 (Potential): Harmful if swallowed, in contact with skin, or if inhaled. | [14][15] |
| Storage Temperature | Room temperature, sealed in a dry environment. | [3] |
Risk Assessment and Minimization
A thorough risk assessment must precede any handling of this compound. The primary risks involve exposure through inhalation of dust, skin/eye contact, and accidental ingestion. Minimizing these risks requires a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The causality for prioritizing engineering controls is simple: they remove the hazard at the source, providing passive protection that is not dependent on human behavior.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[5][18] This is critical to prevent the inhalation of fine particulates and any potential vapors, directly addressing the H335 respiratory hazard.
-
Ventilation: The laboratory should be well-ventilated to dilute and remove any fugitive emissions.[18][19]
Administrative Controls: Establishing Safe Work Practices
Administrative controls are the established procedures and policies that dictate how work is to be performed safely.
-
Chemical Hygiene Plan (CHP): All work must be done in accordance with the institution's written CHP, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]
-
Restricted Access: Designate specific areas for the handling and storage of this compound.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[20] Wash hands thoroughly after handling the chemical, even if gloves were worn.[19]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls. Proper selection is critical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] For procedures with a higher risk of splashing, such as transfers or dissolution of larger quantities, a face shield should be worn in addition to goggles.[21]
-
Hand Protection: Disposable nitrile gloves are required for incidental contact.[5][22] It is crucial to understand that thin nitrile gloves provide splash protection only; they are not suitable for prolonged immersion.[22] Nitrile has poor resistance to some aromatic and halogenated hydrocarbons.[23][24][25] Therefore, if direct contact occurs, gloves must be removed and replaced immediately. For extensive handling or spill cleanup, heavier-duty gloves like Viton or a laminate glove should be considered. Always inspect gloves for tears or holes before use.[14]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing.[21]
Detailed Protocols for Handling and Storage
Protocol for Weighing and Transferring the Solid Compound
This protocol is designed to minimize the generation and inhalation of airborne dust.
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.
-
Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid any rapid movements that could create dust.
-
Closure: Securely close the primary container immediately after dispensing.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel, which should also be within the fume hood.
-
Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Diagram 1: Workflow for Safe Handling of Solid Chemical
Caption: Workflow for weighing and transferring solid this compound.
Storage Protocol
Improper storage is a leading cause of laboratory incidents. The goal is to ensure stability, prevent accidental release, and avoid contact with incompatible materials.
-
Container: Store in the original, tightly sealed container.[14]
-
Location: Keep in a cool, dry, well-ventilated area designated for chemical storage.[5][26] Do not store on shelves above eye level.
-
Segregation: This is the most critical aspect of storage. Due to its chemical nature, this compound must be stored separately from:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates).[9][27][28] Mixing can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: (e.g., hydrochloric acid, sodium hydroxide).[9][27][28] These can catalyze hydrolysis of the nitrile group, potentially generating heat and ammonia gas in the case of a base.[8]
-
Food and Drink: Never store chemicals in the same area or refrigerator as food and beverages.[20]
-
Emergency Procedures
Preparation is key to mitigating the consequences of an emergency.[1][2]
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[8][12][23][25][29] If breathing is difficult or symptoms like headache or dizziness persist, seek immediate medical attention.[23][29]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][20][24][30] Remove contaminated clothing while rinsing.[6][20][24][30] Seek medical attention if irritation develops or persists.[3][12][24]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][20][24][25] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[30]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[12][24]
Spill Response Protocol
This protocol is for small, manageable spills (<100g) by trained laboratory personnel. For large spills, evacuate the area and contact the institution's emergency response team.
-
Evacuate & Secure: Alert others in the area. Evacuate non-essential personnel. Eliminate all ignition sources.[7][31]
-
Ventilate: Ensure the spill is in a well-ventilated area or within a fume hood.[1][7]
-
Don PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., thicker nitrile or neoprene).
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1][4][7][31] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.[7]
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container and dispose of it according to institutional and local regulations.[15]
Diagram 2: Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Use a dedicated, sealed, and clearly labeled hazardous waste container.[5][21] The label should include the chemical name and associated hazards.
-
Segregation: Do not mix this waste with incompatible waste streams, particularly strong acids, bases, or oxidizers.[9][21]
-
Chemical Treatment (Advanced): For larger quantities, chemical neutralization prior to disposal may be considered. This is an advanced procedure and should only be performed by highly trained personnel. A potential method involves alkaline hydrolysis to convert the nitrile to a carboxylate salt, followed by neutralization.[11][32][33][34] Given the brominated aromatic nature of the compound, subsequent disposal via incineration at a licensed facility is often required to ensure complete destruction.[13][14]
-
Collection: Follow all institutional and local regulations for hazardous waste collection and disposal.[15]
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its constituent functional groups and the associated risks. By adhering to the principles of RAMP—recognizing the hazards of the brominated aromatic and nitrile moieties, assessing the risks of exposure and reaction, minimizing these risks through a hierarchy of controls (engineering, administrative, PPE), and preparing for emergencies—researchers can confidently and safely utilize this compound. These protocols provide a self-validating framework that prioritizes the health and safety of laboratory personnel.
References
- BenchChem. (n.d.). A Comparative Toxicological Analysis of 2,3-Dibromophenol and Other Brominated Phenols.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
- American Chemical Society. (2017). Safety in Academic Chemistry Laboratories.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- State of New Jersey. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.
- Clark, J. (n.d.). Hydrolysing Nitriles.
- PubChem. (n.d.). This compound.
- Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
- Ministry for the Environment, New Zealand. (n.d.). Managing waste that may contain brominated flame retardants.
- Missouri Poison Center. (n.d.). Inhaled Poison First Aid.
- American Chemical Society. (2012). Handling Chemicals Safely.
- St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- University of Wollongong. (n.d.). Incompatible Chemical List.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
- Greenflow. (2024). What is Chemical Treatment in Waste Disposal?.
- Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
- GOV.UK. (n.d.). Incident management: brominated flame retardants.
- U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
- American Chemical Society. (n.d.). Introduction to Safety in the Chemistry Laboratory.
- Occupational Safety and Health Administration. (n.d.). OSHA InfoSheet: Toluene.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- American Chemical Society. (n.d.). ACS Chemical and Laboratory Safety—Safety Resources.
- PubChemLite. (n.d.). This compound (C9H8BrNO).
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- Occupational Safety and Health Administration. (n.d.). OSHA Chemical Storage Requirements.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- ChemicalRegister.com. (n.d.). This compound (CAS No. 118449-57-3) Suppliers.
- Arctom. (n.d.). CAS NO. 118449-57-3 | this compound.
Sources
- 1. qmul.ac.uk [qmul.ac.uk]
- 2. acs.org [acs.org]
- 3. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 9. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 10. Managing Reactive Chemistry – ACS Chemical Health and Safety Division [dchas.org]
- 11. esd.uga.edu [esd.uga.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. redalyc.org [redalyc.org]
- 15. environment.govt.nz [environment.govt.nz]
- 16. arctomsci.com [arctomsci.com]
- 17. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 18. acs.org [acs.org]
- 19. osha.gov [osha.gov]
- 20. phyathai.com [phyathai.com]
- 21. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 22. safety.fsu.edu [safety.fsu.edu]
- 23. eroffortworthtx.com [eroffortworthtx.com]
- 24. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 25. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 26. connmaciel.com [connmaciel.com]
- 27. ehs.princeton.edu [ehs.princeton.edu]
- 28. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 29. Inhaled Poison First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 30. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 31. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 32. What is Chemical Treatment in Waste Disposal? [greenflow.com]
- 33. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 34. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Synthesis of 3-(4-Bromophenoxy)propanenitrile: An Application Note and Protocol
Introduction: The Significance of 3-(4-Bromophenoxy)propanenitrile
This compound is a valuable intermediate in the landscape of organic synthesis and drug discovery. Its bifunctional nature, featuring a brominated aromatic ring ripe for cross-coupling reactions and a nitrile group that can be hydrolyzed, reduced, or converted to other functionalities, makes it a versatile building block. This compound is particularly noted for its application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The precise length and chemical nature of the ether-linked propylnitrile chain provide a desirable scaffold for connecting a target-binding ligand and an E3 ligase-recruiting moiety.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed step-by-step experimental procedure, and provide expected analytical data for product verification. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a robust and reproducible method for accessing this important chemical entity.
Reaction Scheme and Mechanism
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic and reliable SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The reaction proceeds in two conceptual stages:
-
Deprotonation: The weakly acidic phenolic proton of 4-bromophenol is abstracted by a mild base, typically potassium carbonate, to form the potassium 4-bromophenoxide. This in situ generation creates a potent nucleophile.
-
Nucleophilic Attack: The newly formed 4-bromophenoxide ion attacks the electrophilic carbon atom adjacent to the bromine in 3-bromopropanenitrile. This concerted, backside attack displaces the bromide leaving group, forming the C-O ether linkage and yielding the desired product, this compound.
The choice of a polar aprotic solvent like acetone is crucial as it effectively dissolves the reactants while not solvating the anionic nucleophile excessively, thus promoting a high reaction rate for the SN2 pathway.[2]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Bromophenol | Reagent | Sigma-Aldrich | 106-41-2 |
| 3-Bromopropanenitrile | Reagent | Sigma-Aldrich | 2417-90-5 |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 |
| Acetone | ACS Grade | VWR | 67-64-1 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Fisher Scientific | 7487-88-9 |
| Round-bottom flask (250 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Büchner funnel and filter flask | - | - | - |
| Separatory funnel (500 mL) | - | - | - |
| Rotary evaporator | - | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (10.0 g, 57.8 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (9.58 g, 69.4 mmol, 1.2 eq) and acetone (150 mL) to the flask.
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes to allow for the initial formation of the potassium 4-bromophenoxide salt.
-
Addition of Electrophile: Add 3-bromopropanenitrile (6.2 mL, 7.78 g, 58.1 mmol, 1.0 eq) to the reaction mixture dropwise over 5 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up - Filtration: After the reaction is complete (as indicated by the consumption of 4-bromophenol), allow the mixture to cool to room temperature. Filter the solid potassium bromide byproduct and any excess potassium carbonate using a Büchner funnel. Wash the solid cake with a small amount of acetone (2 x 20 mL).
-
Work-up - Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a 500 mL separatory funnel and wash with water (2 x 75 mL) followed by brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a white crystalline solid.
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
This procedure must be conducted in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromophenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[3]
-
3-Bromopropanenitrile: Fatal if swallowed, in contact with skin, or if inhaled. It is a toxic and lachrymatory substance. Handle with extreme caution in a fume hood.[4][5]
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.
Refer to the Safety Data Sheets (SDS) for each reagent before commencing work. An emergency eyewash station and safety shower should be readily accessible.
Expected Results and Characterization
The protocol is expected to yield this compound as a white to off-white crystalline solid with a purity of >95% after purification. The isolated yield is typically in the range of 80-90%.
Physicochemical Properties:
-
Molecular Formula: C₉H₈BrNO
-
Molecular Weight: 226.07 g/mol
-
Appearance: White to off-white powder or crystals
-
Storage: Store sealed in a dry place at room temperature.
Predicted Spectroscopic Data: While experimental spectra are not readily available in public databases, the following data are predicted based on the compound's structure and analysis of analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
FT-IR (ATR, cm⁻¹):
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 227/225 (M⁺, isotopic pattern for Br), 173/171 ([M-CH₂CH₂CN]⁺), 157/155 ([M-OCH₂CH₂CN]⁺). (Prediction based on the presence of bromine's characteristic M/M+2 isotopic signature and expected fragmentation patterns).[14]
-
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to this compound. By following the detailed protocol and safety guidelines outlined in this application note, researchers can confidently synthesize this key intermediate for applications in medicinal chemistry, particularly in the construction of PROTACs, and for broader use in organic synthesis. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
- Google Patents. (n.d.). Preparation method of high-purity 3-phenoxy bromopropane. (CN111018678A).
- Truscello, A. M., Gambarotti, C., Lauria, M., Auricchio, S., Leonardi, G., Shisodia, S. U., & Citterio, A. (n.d.). One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sources. The Royal Society of Chemistry.
- Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. (2020). Molecules, 25(21), 5186. [Link]
- FTIR Spectrum Table. (n.d.). Retrieved January 8, 2026, from a compilation of sources including [Link] and [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Table of Characteristic IR Absorptions. (n.d.). Retrieved January 8, 2026, from course materials, likely based on standard organic chemistry textbooks.
- NIST. (n.d.). Propanenitrile, 3-bromo-. NIST Chemistry WebBook.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- PubChemLite. (n.d.). This compound (C9H8BrNO).
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- University of Calgary. (n.d.). 13C NMR Chemical Shifts.
- ChemUniverse. (n.d.). This compound [P69601].
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Syntheses. (n.d.). Acetol.
- Schymanski, E. L., et al. (2021). Large-scale generation of in silico based spectral libraries to annotate dark chemical space features in non-target analysis.
- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2025). ResearchGate.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook.
- NIST. (n.d.). Propanenitrile. NIST Chemistry WebBook.
- Espace INRS. (n.d.). Implementing Methods and Processes to Support Fragment-Based Drug Discovery Initiatives.
- PubChem. (n.d.). 3-Bromopropionitrile.
Sources
- 1. Propanenitrile, 3-bromo- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FTIR [terpconnect.umd.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Bromophenylacetonitrile(31938-07-5) 13C NMR spectrum [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
The Strategic Utility of 3-(4-Bromophenoxy)propanenitrile: A Bifunctional Building Block for Advanced Chemical Synthesis and Targeted Protein Degradation
Introduction: Unveiling a Versatile Chemical Intermediate
In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Bifunctional molecules, those possessing two distinct reactive sites, offer a streamlined pathway to complex molecular architectures. 3-(4-Bromophenoxy)propanenitrile emerges as a noteworthy example of such a versatile intermediate. Its structure, featuring a reactive aryl bromide and a modifiable nitrile group, opens a gateway to a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and key applications of this compound, with a particular focus on its burgeoning role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a research setting. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 118449-57-3 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| Appearance | Powder or crystals | [3] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Sealed in dry, room temperature conditions | [3] |
Safety Information:
Users should consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Synthesis Protocol: Laboratory-Scale Preparation
The synthesis of this compound is typically achieved via a cyanoethylation reaction, a specific type of Michael addition, between 4-bromophenol and acrylonitrile. This reaction is base-catalyzed, facilitating the nucleophilic attack of the phenoxide ion on the electron-deficient β-carbon of acrylonitrile[4]. The following protocol is adapted from a similar procedure for a related compound and provides a reliable method for laboratory-scale synthesis[5].
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromophenol
-
Acrylonitrile
-
Triton B (40 wt% in methanol)
-
Dichloromethane (DCM)
-
5% Sodium Hydroxide (NaOH) solution
-
2M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromophenol (1.0 equiv).
-
Reagent Addition: Add acrylonitrile (excess, e.g., 10 equiv to act as solvent and reactant) and Triton B (catalytic amount, e.g., 0.05 equiv).
-
Reaction: Heat the mixture to reflux and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add dichloromethane (DCM).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 5% NaOH solution (2x), 2M HCl (1x), and water (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a DCM:hexane gradient to yield the product as a white solid.
Application as a Bifunctional Intermediate in Organic Synthesis
The true utility of this compound lies in the orthogonal reactivity of its two primary functional groups: the aryl bromide and the nitrile. This allows for sequential, controlled modifications to build molecular complexity.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other important functionalities, such as primary amines and carboxylic acids.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary amine (3-(4-bromophenoxy)propan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup[6][7][8]. This transformation is crucial for introducing a flexible, nucleophilic amino group.
-
Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (3-(4-bromophenoxy)propanoic acid) under either acidic or basic conditions, typically by heating under reflux[9][10][11][12]. This introduces an acidic functional group, which is a common feature in many bioactive molecules.
Reactivity of the Aryl Bromide
The bromo-substituent on the aromatic ring is a key functionality for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the elaboration of the aromatic core of the molecule.
-
Suzuki-Miyaura Coupling: The aryl bromide can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters to form a new C-C bond[8][11][13][14]. This is a powerful method for creating biaryl structures.
-
Sonogashira Coupling: In the presence of a palladium catalyst and a copper(I) co-catalyst, the aryl bromide can be coupled with a terminal alkyne in a Sonogashira reaction to form an arylethynyl derivative[7][9][15][16][17].
-
Buchwald-Hartwig Amination: The aryl bromide can be converted to an arylamine through a Buchwald-Hartwig amination, reacting with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand[10][12][18][19][20].
The diagram below illustrates the synthetic possibilities emanating from this bifunctional building block.
Application in PROTAC Technology: A Strategic Linker
One of the most exciting applications of this compound is in the field of targeted protein degradation, specifically as a component of Proteolysis Targeting Chimeras (PROTACs).
The PROTAC Concept
PROTACs are heterobifunctional molecules designed to eliminate specific, disease-causing proteins from within a cell[1][15][21]. They achieve this by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system[3][19]. A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the proteasome, after which the PROTAC can be released and act catalytically to degrade more target protein molecules[1][21].
The Role of the Linker and this compound
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex formed between the target protein and the E3 ligase[3][22][23]. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination[3].
This compound is an excellent starting scaffold for constructing PROTAC linkers. The molecule can be elaborated in two directions:
-
The aryl bromide end can be coupled (e.g., via Suzuki or Buchwald-Hartwig reactions) to a ligand for the target protein.
-
The nitrile end can be reduced to a primary amine, which can then be used to form an amide bond with a ligand for an E3 ligase (such as those for Cereblon or VHL).
The phenoxy-propyl-nitrile core provides a defined length and degree of flexibility that is often desirable in linker design. The ether linkage offers metabolic stability, while the alkyl chain provides conformational freedom[22]. Researchers can synthesize a library of linkers with varying lengths and compositions by starting with this compound and its analogues, allowing for the systematic optimization of a PROTAC's degradation activity.
Conclusion and Future Outlook
This compound is a powerful and versatile bifunctional building block. Its value extends from its utility in traditional organic synthesis, where its orthogonal functional groups allow for the stepwise construction of complex molecules, to its strategic application in the cutting-edge field of targeted protein degradation. As the development of PROTACs and other novel therapeutic modalities continues to advance, the demand for well-designed, synthetically accessible building blocks like this compound will undoubtedly grow. Its ability to serve as a foundational element in the creation of sophisticated molecular tools ensures its continued relevance for researchers in medicinal chemistry, drug discovery, and beyond.
References
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). ACROBiosystems.
- What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.).
- Overview of PROTAC Linkers | ChemPep. (n.d.).
- Cyanoethyl
- Linkers in PROTACs - Precise PEG. (n.d.).
- Buchwald–Hartwig amin
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Proteolysis targeting chimera - Wikipedia. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (2025).
- An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. (2022).
- Transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Synthesis of Primary Amines - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Reduction of nitriles to amines - Química Organica.org. (n.d.).
- reduction of nitriles - Chemguide. (n.d.).
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- This compound [P69601] - $0.00 - ChemUniverse. (n.d.).
- 3-(4-CHLOROPHENOXY)PROPANENITRILE synthesis - ChemicalBook. (n.d.).
Sources
- 1. This compound | C9H8BrNO | CID 7020697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. 3-(4-CHLOROPHENOXY)PROPANENITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. US4774331A - Process for ortho-cyanation of phenols or phenylamines - Google Patents [patents.google.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Application Note: 3-(4-Bromophenoxy)propanenitrile as a Versatile Synthon for Novel Agrochemical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The relentless evolution of resistance in pests, weeds, and pathogens necessitates the continuous discovery of novel agrochemical active ingredients. Phenoxy-based scaffolds are a cornerstone in herbicide and fungicide development. This application note details the strategic use of 3-(4-bromophenoxy)propanenitrile, a readily available building block, for the synthesis of diverse molecular frameworks with potential agrochemical applications. We provide detailed, validated protocols for three key transformations targeting the nitrile and aryl bromide functionalities: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole. These protocols are designed to furnish core scaffolds that can be further elaborated, offering a robust platform for lead generation in agrochemical discovery programs.
Introduction: The Strategic Value of this compound
The this compound scaffold is a compound of significant interest for synthetic chemists in the agrochemical sector. It strategically combines three key features:
-
The Phenoxy Ether Linkage: A common motif in many commercial herbicides (e.g., phenoxyalkanoic acids) and fungicides, providing a stable and effective backbone.
-
The Aliphatic Nitrile Group: A highly versatile functional group that serves as a precursor to a multitude of other functionalities, including carboxylic acids, amines, amides, and various heterocycles.[1] The cyano group itself can act as a pharmacophore, forming hydrogen bonds with biological receptors.[1]
-
The Aryl Bromide: An ideal handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse analogue libraries to explore structure-activity relationships (SAR).
This guide provides researchers with foundational protocols to unlock the synthetic potential of this building block, transforming it into key intermediates for downstream agrochemical development.
Physicochemical and Safety Data
Prior to commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 118449-57-3 | [2][3] |
| Molecular Formula | C₉H₈BrNO | [2][4] |
| Molecular Weight | 226.07 g/mol | [2][4] |
| Appearance | Powder or crystals | |
| Boiling Point | 344.4 ± 22.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Purity (Typical) | >95% |[2] |
Safety Information: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling information.[7]
Synthetic Strategy Overview
The synthetic utility of this compound stems from the orthogonal reactivity of its nitrile and aryl bromide groups. The following protocols focus on the transformation of the nitrile moiety, which is often the first step in elaborating the core scaffold.
Figure 1: Key synthetic transformations of this compound.
Key Synthetic Transformations & Protocols
The following protocols are presented with detailed, step-by-step instructions. Each protocol has been designed to be self-validating, with clear endpoints and characterization guidance.
Protocol: Synthesis of 3-(4-Bromophenoxy)propanoic Acid
Rationale: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation.[8] Carboxylic acids are prevalent in herbicides, often mimicking natural auxins. Acid-catalyzed hydrolysis is chosen here as it directly yields the desired carboxylic acid upon work-up, avoiding the intermediate carboxylate salt formed under basic conditions which would require a separate acidification step.[8][9]
Experimental Workflow:
Figure 2: Workflow for the hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated (3.0 eq)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 5.0 g, 22.1 mmol).
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (6.0 mL, 66.3 mmol) to deionized water (20 mL) with cooling in an ice bath.
-
Add the diluted acid solution to the reaction flask.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
After the reaction is complete (typically 4-6 hours), cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice. A white precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from a toluene/hexanes mixture) to afford 3-(4-bromophenoxy)propanoic acid as a white solid.
Protocol: Synthesis of 3-(4-Bromophenoxy)propan-1-amine
Rationale: The reduction of a nitrile to a primary amine introduces a basic center into the molecule, a common feature in many insecticides and fungicides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines under relatively mild conditions.[10][11] It is preferred over catalytic hydrogenation for small-scale synthesis as it does not require specialized high-pressure equipment.[12]
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Add a solution of this compound (e.g., 5.0 g, 22.1 mmol) in anhydrous THF (50 mL) to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the LiAlH₄ solution in THF (33.2 mL, 33.2 mmol) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.
-
Cool the reaction back down to 0 °C.
-
CAUTION: Exothermic and generates hydrogen gas. Quench the reaction by the sequential, dropwise addition of:
-
Deionized water (1.3 mL)
-
15% NaOH solution (1.3 mL)
-
Deionized water (3.9 mL)
-
-
Stir the resulting granular white precipitate for 30 minutes at room temperature.
-
Filter the solid salts through a pad of Celite, washing the filter cake thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 3-(4-bromophenoxy)propan-1-amine, which can be further purified by distillation or chromatography if necessary.
Protocol: Synthesis of 5-((4-Bromophenoxy)ethyl) -1H-tetrazole
Rationale: Heterocyclic chemistry is paramount in modern agrochemical design. Tetrazoles are bioisosteres of carboxylic acids but with different physicochemical properties (e.g., pKa, lipophilicity) and metabolic stability. The [3+2] cycloaddition of a nitrile with an azide is the most direct method for tetrazole synthesis.[13] Using ammonium chloride as a proton source in situ is a common and effective variation.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 4.0 g, 17.7 mmol), sodium azide (1.73 g, 26.5 mmol), ammonium chloride (1.42 g, 26.5 mmol), and anhydrous DMF (40 mL).
-
Heat the reaction mixture to 120 °C with stirring for 12-18 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour it into 200 mL of water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrazole.
Characterization of Products
Confirmation of the successful synthesis of each scaffold is achieved through standard analytical techniques.
Table 2: Expected Analytical Data for Synthesized Compounds
| Compound | Molecular Formula | MW ( g/mol ) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| Starting Material | C₉H₈BrNO | 226.07 | ~2250 (C≡N stretch) |
| 3-(4-Bromophenoxy)propanoic Acid | C₉H₉BrO₃ | 245.07 | 2500-3300 (broad O-H), ~1710 (C=O) |
| 3-(4-Bromophenoxy)propan-1-amine | C₉H₁₂BrNO | 230.10 | 3200-3400 (N-H stretch) |
| 5-((4-Bromophenoxy)ethyl)-1H-tetrazole | C₉H₉BrN₄O | 269.10 | 3000-3400 (N-H), ~1550-1600 (C=N, N=N) |
Discussion & Future Outlook
The protocols detailed herein provide reliable pathways to three distinct and valuable molecular scaffolds from a single, cost-effective starting material.
-
The carboxylic acid is a direct candidate for herbicidal screening and a precursor for esters and amides, allowing for fine-tuning of lipophilicity and systemicity.[14]
-
The primary amine opens the door to a vast array of potential derivatives, including Schiff bases, sulfonamides, and ureas, which are all well-represented classes of bioactive compounds.[15]
-
The tetrazole serves as a metabolically stable analogue of the carboxylic acid, offering an alternative profile for biological interaction and transport within the target organism.
The true power of this building block lies in the yet-unexploited aryl bromide. Each of the synthesized scaffolds can be subjected to a variety of cross-coupling reactions to introduce further diversity, rapidly building a library of compounds for high-throughput screening. This two-pronged approach—initial transformation of the nitrile followed by late-stage functionalization of the aromatic ring—represents an efficient and powerful strategy in modern agrochemical discovery.
References
- Organic Chemistry Portal. (n.d.). Nitrile to Amine.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid.
- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- JoVE. (n.d.). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- ChemUniverse. (n.d.). This compound [P69601].
- BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
- ChemicalRegister.com. (n.d.). This compound (CAS No. 118449-57-3) Suppliers.
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile.
- Kovalov, M., & Vashchenko, B. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. Cambridge Open Engage.
- ChemRxiv. (2022). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Cambridge Open Engage.
- ResearchGate. (n.d.). Synthesis of cyano-heterocycles (169a) from heterocyclic carbaldehydes....
- Química Organica.org. (n.d.). The cyano group in the synthesis of heterocycles.
- Google Patents. (n.d.). WO1983001446A1 - Method for the preparation of cyano-heterocycles.
- ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds.
- PubChemLite. (n.d.). This compound (C9H8BrNO).
- ResearchGate. (n.d.). 1,3-dipolar cycloaddition reactions of nitrile oxides in the synthesis of natural compounds and their analogues | Request PDF.
- Synlett. (2018). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality.
- PubChemLite. (n.d.). 3-(4-bromophenyl)propanenitrile (C9H8BrN).
- RSC Publishing. (n.d.). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides.
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2024). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif.
- European Patent Office. (n.d.). Herbicidal fluorophenoxyphenoxyalkanoic acids and derivatives thereof - EP 0302203 A1.
- YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | 118449-57-3 [chemicalbook.com]
- 4. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. biosynce.com [biosynce.com]
- 6. This compound | C9H8BrNO | CID 7020697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenoxy)propanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenoxy)propanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[1][2][3] In this case, the 4-bromophenoxide ion attacks an electrophilic 3-carbon nitrile-containing chain, typically 3-chloropropanenitrile or 3-bromopropanenitrile, to form the desired ether.
This guide is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding the reaction's mechanism, core components, and optimal conditions.
-
Troubleshooting Guide: A problem-oriented section to diagnose and resolve specific issues encountered during the synthesis, such as low yields or the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The reaction proceeds via the Williamson ether synthesis , which follows an SN2 (bimolecular nucleophilic substitution) mechanism .[2][3]
The process can be broken down into two key steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 4-bromophenol is abstracted by a base to form the 4-bromophenoxide anion. This anion is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed 4-bromophenoxide anion attacks the electrophilic carbon atom of the alkyl halide (e.g., 3-chloropropanenitrile) that bears the leaving group (e.g., Cl⁻). This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and happens in a single, concerted step where the C-O bond is formed as the C-Cl bond is broken.[4]
Caption: Figure 1: S(N)2 Mechanism for Synthesis
Q2: How do I select the optimal base for this reaction?
The choice of base is critical for efficiently generating the nucleophilic phenoxide without promoting side reactions. The ideal base should be strong enough to deprotonate 4-bromophenol (pKa ≈ 9.4) but not so strong that it encourages elimination or other side reactions.
| Base Type | Examples | Solvent | Pros | Cons |
| Strong Bases | NaH, KH | Anhydrous Aprotic (THF, DMF) | Fast and complete deprotonation. | Highly reactive, moisture-sensitive, can be difficult to handle. May promote side reactions if not controlled. |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Polar Aprotic (Acetone, ACN, DMF) | Mild, inexpensive, easy to handle, generally provides clean reactions and good yields.[5] | Slower reaction times compared to strong bases. |
| Hydroxide Bases | NaOH, KOH | Aqueous/Organic (Two-Phase) | Inexpensive and readily available. | Requires a phase-transfer catalyst (PTC) to be effective, as hydroxides have low solubility in organic solvents. |
Recommendation: For most lab-scale syntheses, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) or DMF offers the best balance of reactivity, ease of handling, and high yield. For industrial-scale or two-phase systems, using NaOH or KOH with a phase-transfer catalyst is highly effective.[4][6]
Q3: What is a phase-transfer catalyst (PTC) and when should I use one?
A Phase-Transfer Catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[7] In this synthesis, if you use an aqueous solution of a base (like NaOH) and an organic solvent for your reactants, the 4-bromophenoxide will be primarily in the aqueous phase, while the 3-halopropanenitrile is in the organic phase. The reaction will be extremely slow.
A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) , solves this problem. The lipophilic cation (e.g., Bu₄N⁺) pairs with the phenoxide anion, shuttling it across the phase boundary into the organic phase where it can react with the alkyl halide.[6][7]
Use a PTC when:
-
You are using a two-phase solvent system (e.g., water and toluene).
-
Your base (e.g., NaOH, KOH) is soluble in water but not in your organic solvent.
-
You want to increase reaction rates under milder conditions and improve yields.[8][9]
Caption: Figure 2: Role of a Phase-Transfer Catalyst (PTC)
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
A low yield is the most common issue. Systematically investigate the following potential causes.
Caption: Figure 3: Troubleshooting Workflow for Low Yield
Detailed Causes & Solutions:
-
Cause A: Incomplete Deprotonation.
-
Diagnosis: The reaction mixture pH is not sufficiently basic, or starting material (4-bromophenol) remains after an extended reaction time (check via TLC).
-
Solution: Ensure your base is not old or hydrated. Use a slight excess (1.2-1.5 equivalents). If using K₂CO₃ with minimal improvement, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.[3]
-
-
Cause B: Poor Leaving Group.
-
Diagnosis: The reaction stalls with significant starting material remaining even under optimal base and solvent conditions.
-
Solution: The reactivity order for halide leaving groups is I > Br > Cl. If you are using 3-chloropropanenitrile, the reaction will be slower. Switching to 3-bromopropanenitrile will significantly increase the reaction rate. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride in-situ (Finkelstein reaction) to form the more reactive 3-iodopropanenitrile.
-
-
Cause C: Suboptimal Solvent or Temperature.
-
Diagnosis: The reaction is sluggish, and reactants are not fully consumed.
-
Solution: Ensure you are using a polar aprotic solvent like DMF or acetonitrile.[4] These solvents solvate the cation of the base but leave the phenoxide anion "naked" and highly nucleophilic. Avoid protic solvents (like ethanol or water without a PTC) as they will solvate and deactivate the nucleophile. Gently heating the reaction to 60-80°C is typically beneficial, but temperatures above 100°C can promote side reactions.[4]
-
Problem 2: Significant Formation of Side Products
-
Cause A: Elimination Reaction.
-
Diagnosis: You detect acrylonitrile in your reaction mixture (e.g., by GC-MS). This is caused by the base acting as a base on the alkyl halide rather than the phenoxide acting as a nucleophile.
-
Solution: This E2 elimination is more likely with strong, bulky bases and higher temperatures.[1] If this is an issue, switch to a milder base like K₂CO₃ and run the reaction at a lower temperature for a longer time.
-
-
Cause B: Impurities in Starting Materials.
-
Diagnosis: Unexpected spots on a TLC plate or peaks in GC-MS that do not correspond to starting materials, product, or known side products.
-
Solution: Verify the purity of your 4-bromophenol and 3-halopropanenitrile by NMR or GC-MS before starting the reaction. Purify the starting materials by recrystallization or distillation if necessary.
-
Problem 3: Difficulty in Product Purification
-
Cause A: Unreacted 4-Bromophenol.
-
Diagnosis: The product is difficult to crystallize and appears oily or has a phenolic smell. The unreacted 4-bromophenol is acidic and can interfere with purification.
-
Solution: During the aqueous workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃). This will deprotonate the residual acidic phenol, pulling it into the aqueous layer as its sodium salt, leaving the neutral ether product in the organic layer.
-
-
Cause B: Emulsion during Workup.
-
Diagnosis: The aqueous and organic layers fail to separate cleanly during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
This protocol is a reliable starting point for lab-scale synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (ACN, approx. 0.2 M concentration relative to the phenol).
-
Addition: Add 3-bromopropanenitrile (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ACN. Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x), 1M NaOH (2x) to remove unreacted phenol, and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol/water or isopropanol) or column chromatography to yield this compound as a solid.[10]
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis
This protocol is ideal for reactions using aqueous bases or for scaling up.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromophenol (1.0 eq), 3-chloropropanenitrile (1.2 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and an organic solvent like toluene (approx. 0.3 M).
-
Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 20% w/w solution).
-
Reaction: Heat the biphasic mixture to 70-80°C and stir vigorously to ensure efficient mixing of the phases. Monitor the reaction by TLC or GC. The reaction is often complete in 2-5 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Extraction: Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.
- Gałezowska, J., & Kafarski, P. (2010). Phase transfer catalysis in pharmaceutical industry – where are we?. Mini-Reviews in Organic Chemistry.
- Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Frontiers in Chemistry.
- Wang, J., et al. (2018). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Journal of Chemical and Pharmaceutical Research.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. biosynce.com [biosynce.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. biomedres.us [biomedres.us]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. This compound | 118449-57-3 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 3-(4-Bromophenoxy)propanenitrile
Welcome to the technical support center for the purification of crude 3-(4-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this intermediate and require robust methods for its purification. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Introduction to Purification Challenges
This compound is typically synthesized via the cyanoethylation of 4-bromophenol.[1] While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, by-products, and potential degradation products. The successful purification of the target nitrile is critical for its use in subsequent synthetic steps, where purity can significantly impact reaction yields and the impurity profile of the final active pharmaceutical ingredient (API).
This guide will focus on the two primary methods for the purification of this compound: recrystallization and flash column chromatography . We will explore the underlying principles of these techniques and provide practical, step-by-step protocols and troubleshooting advice tailored to this specific compound.
Understanding Potential Impurities
Effective purification begins with a thorough understanding of the potential impurities in the crude mixture. The primary impurities to consider are:
-
Unreacted Starting Materials:
-
4-Bromophenol
-
Acrylonitrile or Propanenitrile
-
-
By-products:
-
Bis-cyanoethylated 4-bromophenol: Although less common, the formation of a dicyanoethylated product can occur.
-
-
Degradation Products:
A summary of the key physical properties of the target compound and its primary impurities is provided in the table below to aid in the selection of an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | 226.07 | 344.4 ± 22.0 | Not available | Moderately Polar |
| 4-Bromophenol | 173.01 | 235-238 | 63-66 | More Polar |
| Acrylonitrile | 53.06 | 77 | -83.5 | Polar |
| Propanenitrile | 55.08 | 97.2 | -92 | Polar |
| 3-(4-Bromophenoxy)propionic acid | 245.08 | Not available | Not available | Very Polar |
| 3-(4-Bromophenoxy)propionamide | 244.09 | Not available | Not available | More Polar |
Purification Strategy Workflow
The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds, offering the potential for high purity in a single step.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a moderately polar compound, good starting points for solvent screening include isopropanol, ethanol, or a mixed solvent system such as ethyl acetate/hexanes.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of crystals. To remedy this, you can:
-
Add more solvent: This will lower the saturation point.
-
Cool the solution more slowly: This allows more time for crystal nucleation.
-
Use a different solvent or solvent system: A lower boiling point solvent may be necessary.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation.
Q3: The recovery of my purified material is very low. How can I improve it?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling the solution too quickly: This can trap impurities and reduce the yield of pure crystals.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
Detailed Experimental Protocol: Recrystallization from Isopropanol
This protocol is a recommended procedure based on the physicochemical properties of the target compound.
Materials:
-
Crude this compound
-
Isopropanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Method 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities.[6][7] It is particularly useful when dealing with multiple impurities or when the crude product is an oil.
Frequently Asked questions (FAQs) - Column Chromatography
Q1: How do I choose the right solvent system (eluent) for the column?
A1: The ideal eluent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.[7] A good starting point is a solvent system that gives your product an Rf value of approximately 0.25-0.35.[8] For this compound, a mixture of hexanes and ethyl acetate is a good choice. Start with a high ratio of hexane to ethyl acetate (e.g., 9:1) and gradually increase the polarity if the compound does not move.
Q2: My compounds are running too fast (high Rf) or not moving at all (low Rf) on the column.
A2:
-
Too fast (high Rf): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
Too slow (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent.
Q3: The separation is poor, and my fractions are still mixed.
A3: Poor separation can result from:
-
Improperly packed column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Overloading the column: Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude by weight).[8]
-
Eluent polarity is too high: This can cause all compounds to elute together. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.
Detailed Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product and impurities, with the product having an Rf of ~0.3.[7]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance.
-
Run the eluent through the column until the silica bed is stable and the eluent level is just above the top layer of sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply gentle air pressure to begin the elution.
-
Collect fractions in test tubes.
-
If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil and will not crystallize | - Residual solvent- Presence of impurities that depress the melting point | - Ensure all solvent is removed under high vacuum.- Attempt purification by column chromatography. |
| During workup, product seems to be hydrolyzing (TLC shows a new, more polar spot) | - Prolonged exposure to acidic or basic aqueous solutions, especially with heating.[3][4] | - Minimize the time the product is in contact with acidic or basic solutions.- Perform extractions and washes at room temperature or below.- Ensure the organic layer is thoroughly dried before solvent removal. |
| Column chromatography yields are low | - Product is still on the column.- Product co-eluted with impurities. | - Flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to see if more product elutes.- Re-run the column with a shallower solvent gradient for better separation. |
| White precipitate forms in the collection flask after column chromatography | - Product is precipitating out of the eluent. | - This can be a sign of high purity. Proceed with solvent evaporation. |
Characterization of Purified Product
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A single spot should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra should be clean and match the expected chemical shifts and integration for this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
- BIOSYNCE. This compound CAS 118449-57-3. [Link]
- Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Journal of the Brazilian Chemical Society, 2017.
- University of Bishop's.
- Columbia University.
- Chemguide. hydrolysis of nitriles. [Link]
- University of California, Los Angeles.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Semantic Scholar.
- ChemHelpASAP. column chromatography & purification of organic compounds. YouTube, 9 Feb. 2021, [Link].
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
- Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
- Reddit. Rf value for TLC. [Link]
- Chemguide. hydrolysis of nitriles. [Link]
- Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]
- YouTube. Hydrolysis of Nitriles. [Link]
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
- PubChemLite. This compound (C9H8BrNO). [Link]
- ChemUniverse. This compound [P69601]. [Link]
- PubChem. This compound | C9H8BrNO | CID 7020697. [Link]
- PubChem. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611. [Link]
- The Royal Society of Chemistry.
- Organic Syntheses.
- Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]
- Reddit. Organic chem TLC. [Link]
- Reddit. I'm having a hard time understanding why the answer is D and not B or C since mobile phase is nonpolar... pls help. [Link]
- National Institute of Standards and Technology. Propanenitrile, 3-hydroxy-. [Link]
- National Institute of Standards and Technology. Propanenitrile. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. mt.com [mt.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Home Page [chem.ualberta.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side reactions in 3-(4-Bromophenoxy)propanenitrile synthesis
Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your experimental outcomes, minimize side reactions, and ensure high purity of the final product.
Introduction: The Cyanoethylation of 4-Bromophenol
The synthesis of this compound is a classic example of a base-catalyzed cyanoethylation, a specific type of Michael addition.[1] In this reaction, the nucleophilic 4-bromophenoxide anion attacks the electrophilic β-carbon of acrylonitrile. While conceptually straightforward, the reaction is often plagued by competing side reactions, primarily the base-catalyzed polymerization of acrylonitrile and potential hydrolysis of the nitrile functional group.[2] This guide provides a question-and-answer-based troubleshooting framework to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve conversion?
Low yield is a common issue stemming from incomplete deprotonation of the starting phenol, suboptimal reaction temperature, or inefficient mixing.
-
Base Selection and Stoichiometry: The reaction is initiated by the deprotonation of 4-bromophenol to form the more nucleophilic phenoxide. A base that is insufficiently strong will result in a low concentration of the active nucleophile. While strong bases like sodium hydride (NaH) are effective, they can also aggressively promote the polymerization of acrylonitrile.[3] A moderately strong base, such as potassium carbonate (K₂CO₃) or a catalytic amount of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), often provides a better balance.[4][5] Ensure the base is used in at least a stoichiometric amount relative to the phenol to drive the equilibrium towards the phenoxide.
-
Temperature Control: The cyanoethylation reaction is often exothermic.[2] Insufficient cooling can lead to a rapid, uncontrolled temperature increase, which overwhelmingly favors the polymerization of acrylonitrile over the desired addition reaction. Conversely, a temperature that is too low will slow the rate of the desired reaction, leading to incomplete conversion within a practical timeframe. A typical starting point is to maintain the reaction temperature between 40-60°C, with careful monitoring.
-
Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is generally preferred as it can dissolve the phenoxide salt and facilitate the nucleophilic attack. Acetonitrile can also serve as both a reactant and a solvent, though using it in large excess is common.
Q2: My reaction mixture became a thick, unworkable solid. What caused this and how can I prevent it?
This is the most frequent and frustrating side reaction: the anionic polymerization of acrylonitrile.[6]
-
Causality: Acrylonitrile is highly susceptible to polymerization, which can be initiated by bases.[7] The base (or the newly formed phenoxide) can act as an initiator, attacking an acrylonitrile molecule to form a carbanion. This carbanion then rapidly adds to subsequent acrylonitrile monomers in a chain reaction, quickly forming polyacrylonitrile, a solid polymer.
-
Prevention Strategies:
-
Controlled Reagent Addition: Instead of adding all reagents at once, add the acrylonitrile dropwise to the mixture of 4-bromophenol and base in the solvent. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.
-
Temperature Management: As mentioned, maintain strict temperature control. Use an ice bath to manage the exotherm, especially during the addition of acrylonitrile.[2]
-
Use of Inhibitors: Commercial acrylonitrile often contains a small amount of a radical inhibitor like hydroquinone monomethyl ether (MEHQ). While this is primarily for preventing radical polymerization during storage, anionic polymerization is the main concern in this base-catalyzed reaction. The most effective strategy is procedural control (slow addition and cooling).
-
Weaker Base: Consider using a weaker base that is still capable of deprotonating the phenol, such as K₂CO₃.
-
Q3: My final product is contaminated with a significant amount of 3-(4-bromophenoxy)propanoic acid. How is this byproduct forming?
The presence of the corresponding carboxylic acid is due to the hydrolysis of the nitrile group.[8][9] This occurs in two main stages: the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[10][11]
-
Mechanism: This hydrolysis is catalyzed by either acid or base, particularly in the presence of water and with prolonged heating.[12]
-
Base-Catalyzed Hydrolysis: During the reaction or a basic aqueous workup (e.g., washing with NaOH solution), hydroxide ions can attack the electrophilic carbon of the nitrile.
-
Acid-Catalyzed Hydrolysis: During an acidic workup (e.g., washing with HCl), hydronium ions can protonate the nitrile nitrogen, making the carbon more susceptible to attack by water.
-
-
Minimization Protocol:
-
Anhydrous Conditions: Ensure your solvent and glassware are dry to minimize the amount of water present during the reaction.
-
Controlled Work-up: When the reaction is complete, perform the aqueous work-up at room temperature or below. Avoid prolonged exposure to strong aqueous acid or base. If washing with a basic solution, do so quickly and efficiently.
-
Purification: If the carboxylic acid does form, it can typically be removed from the desired nitrile product. During an extraction with a nonpolar organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt.
-
Process Diagrams and Data
Reaction and Side-Product Pathways
The following diagram illustrates the desired synthetic route to this compound and the two primary competing side reactions.
Caption: Desired and competing reaction pathways.
Troubleshooting Workflow
If you encounter issues, follow this logical troubleshooting guide to identify and solve the problem.
Caption: A logical workflow for troubleshooting common issues.
Table 1: Reaction Parameter Optimization Guide
| Parameter | Condition | Potential Issue if Suboptimal | Recommended Action |
| Base | Too Weak | Incomplete deprotonation of phenol, low conversion. | Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or NaOH). |
| Too Strong | Rapid, uncontrolled polymerization of acrylonitrile. | Use a milder base; add acrylonitrile slowly with cooling. | |
| Temperature | Too Low | Slow reaction rate, incomplete conversion. | Gradually increase temperature to 40-60°C while monitoring. |
| Too High | Polymerization becomes the dominant pathway. | Maintain strict temperature control with a cooling bath. | |
| Acrylonitrile | Added at once | Large exotherm, rapid polymerization. | Add dropwise over a period of 30-60 minutes. |
| Stoichiometry | Limiting reagent if <1 equivalent. | Use a slight excess (1.1-1.5 equivalents) to drive the reaction. | |
| Solvent | Non-polar / Protic | Poor solubility of phenoxide salt / Side reactions. | Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile. |
| Water | Presence | Potential for nitrile hydrolysis to carboxylic acid. | Use anhydrous solvents and dry glassware. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by controlling the key variables that lead to side reactions.
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a nitrogen/argon inlet), and a dropping funnel, add 4-bromophenol (10.0 g, 57.8 mmol) and anhydrous potassium carbonate (12.0 g, 86.8 mmol, 1.5 equiv).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Heating: Begin stirring the suspension and heat the mixture to 50°C using an oil bath.
-
Acrylonitrile Addition: Add acrylonitrile (5.0 mL, 75.1 mmol, 1.3 equiv) to the dropping funnel. Add the acrylonitrile dropwise to the heated suspension over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 60°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 50-55°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the 4-bromophenol spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in 150 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry: Adsorb the crude product onto a small amount of silica gel.
-
Column: Prepare a silica gel column using a gradient solvent system, starting with 9:1 Hexanes:Ethyl Acetate.
-
Elution: Load the adsorbed product onto the column. Elute the column, gradually increasing the polarity to 4:1 Hexanes:Ethyl Acetate.
-
Collection: Collect the fractions containing the pure product (identified by TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid or oil.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- IGTPAN. (n.d.). Polymer synthesis.
- Chemistry For Everyone. (2025). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?
- RSC Publishing. (n.d.). Synthesis of acrylonitrile–butadiene–styrene copolymers through interface-initiated room-temperature polymerization. Reaction Chemistry & Engineering.
- Carnegie Mellon University. (n.d.). Acrylonitrile. Matyjaszewski Polymer Group.
- ACS Publications. (n.d.). Synthesis of Styrene−Acrylonitrile Copolymers and Related Block Copolymers by Atom Transfer Radical Polymerization. Macromolecules.
- Chemcess. (n.d.). Acrylonitrile: Properties, Reactions, Production And Uses.
- Wikipedia. (n.d.). Acrylonitrile.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Reactions. (n.d.). Cyanoethylation.
- Wikipedia. (n.d.). Cyanoethylation.
- IGTPAN. (n.d.). THE Chemistry OF Acrylonitrile.
- Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Asian Journal of Chemistry. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles.
- PubChemLite. (n.d.). This compound (C9H8BrNO).
- ChemicalRegister.com. (n.d.). This compound (CAS No. 118449-57-3) Suppliers.
- E3S Web of Conferences. (2018). Effect of Solid Bases Catalyst on Conversion of Acrylonitrile into Acrylic Acid by Hydrothermal Reaction.
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor.
- Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References.
- NIH - PMC. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- ChemUniverse. (n.d.). This compound [P69601].
- BIOSYNCE. (n.d.). Ċina this compound CAS 118449-57-3 Manifatturi Fornituri Fabbrika.
- Google Patents. (n.d.). US2579580A - Cyanoethylation.
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- Journal of Harmonized Research in Engineering. (2016). Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride.
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. biosynce.com [biosynce.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. chemcess.com [chemcess.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Methods for removing unreacted starting materials from 3-(4-Bromophenoxy)propanenitrile
Welcome to the technical support guide for the purification of 3-(4-Bromophenoxy)propanenitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating the desired product from unreacted starting materials. The synthesis, typically a cyanoethylation of 4-bromophenol with acrylonitrile, is generally straightforward; however, achieving high purity requires a systematic approach to removing the distinct starting materials.
This guide provides a troubleshooting framework in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind each purification strategy.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: After the reaction, my crude product is a slurry or oil with a sharp, unpleasant garlic-like odor. What is causing this, and what is the first purification step?
A1: The pungent odor and high volatility are characteristic of unreacted acrylonitrile.[1][2] Due to its low boiling point (77.3°C), it is the most straightforward impurity to remove.[2][3] Attempting other purification methods before removing the bulk of the acrylonitrile is inefficient.
Initial Action: The first step should always be the removal of volatile components under reduced pressure.
-
Causality: The vast difference in boiling points between acrylonitrile (77.3°C) and both 4-bromophenol (~236°C) and the desired product (~344°C) allows for selective removal by evaporation.[3][4][5]
-
Protocol: Use a rotary evaporator (rotovap) to concentrate your crude reaction mixture. A standard water bath temperature of 30-40°C is sufficient. This will efficiently remove the acrylonitrile along with the reaction solvent.
Q2: My TLC plate (e.g., in 4:1 Hexane:Ethyl Acetate) shows two spots. One major spot for my product and a second, more polar spot (lower Rf value) that stains with potassium permanganate. What is this impurity?
A2: This lower Rf spot is almost certainly unreacted 4-bromophenol. Phenols are inherently more polar than their corresponding ethers due to the acidic hydroxyl group, which leads to stronger interaction with the silica gel on the TLC plate.
Primary Removal Strategy: The most effective method for removing an acidic impurity like 4-bromophenol from a neutral product is an acid-base liquid-liquid extraction.
-
Causality: 4-Bromophenol is a weak acid. By washing the organic solution of your crude product with an aqueous basic solution (e.g., sodium hydroxide, sodium carbonate), you deprotonate the phenol. This forms the sodium 4-bromophenoxide salt, which is highly soluble in the aqueous phase and can be physically separated, while your neutral ether product, this compound, remains in the organic layer.
-
See Protocol 2 for a detailed, step-by-step extraction procedure.
Q3: I performed the basic aqueous wash, but my TLC or NMR analysis still shows significant 4-bromophenol contamination. What could have gone wrong?
A3: This indicates an incomplete extraction. Several factors could be at play:
-
Insufficient Base: You may not have used enough moles of base to react with all the residual 4-bromophenol. It is recommended to use a significant excess.
-
Weak Base: For phenols, a stronger base like 1-2 M NaOH is more effective than a weak base like sodium bicarbonate (NaHCO₃) for ensuring complete deprotonation and transfer to the aqueous layer.
-
Poor Mixing: Insufficiently vigorous shaking of the separatory funnel results in poor surface area contact between the organic and aqueous phases, leading to an inefficient extraction.
-
Emulsion Formation: An emulsion (a stable mixture of the two immiscible layers) can trap the organic layer and prevent clean separation. If an emulsion forms, adding brine (saturated NaCl solution) can often help break it.
Next Steps:
-
Repeat the basic wash, ensuring you use a sufficient volume of 1-2 M NaOH and shake the separatory funnel vigorously.
-
If the impurity persists, consider a secondary purification method like flash column chromatography or recrystallization.
Q4: My isolated product is an off-white, yellowish, or brownish solid. How can I decolorize it and achieve high analytical purity?
A4: Discoloration often arises from minor, highly conjugated byproducts or baseline impurities from the starting materials. After the bulk removal of starting materials via evaporation and extraction, a final "polishing" step is required.
Recommended Final Purification Methods:
-
Recrystallization: This is the ideal method for obtaining a highly pure, crystalline solid product. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
-
See Protocol 4 for guidance on solvent screening and procedure.
-
-
Flash Column Chromatography: If recrystallization fails or if you have multiple, non-acidic impurities, chromatography is the most powerful tool. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
-
Causality: 4-Bromophenol is significantly more polar than the product and will adhere strongly to the silica column, eluting much later. This allows for a clean separation.
-
See Protocol 3 for a detailed chromatography procedure.
-
Data Summary & Method Selection
A successful purification strategy relies on understanding the physical properties of the compounds involved.
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Weight ( g/mol ) | Physical State (RT) | Melting Point (°C) | Boiling Point (°C) | Key Feature for Separation |
| Acrylonitrile (Starting Material) | 53.06[1][2] | Volatile Liquid[6] | -84[2] | 77.3[2][3] | Very Low Boiling Point |
| 4-Bromophenol (Starting Material) | 173.01[4][7] | Crystalline Solid[4] | 63-67[4] | ~236[4][8] | Acidic (Phenolic) |
| This compound (Product) | 226.07[9] | Powder/Crystals | N/A | ~344[5] | Neutral Compound |
Purification Workflow
The following diagram illustrates the logical flow for purifying this compound.
Sources
- 1. epa.gov [epa.gov]
- 2. Acrylonitrile Structure, Properties & Uses | Study.com [study.com]
- 3. Acrylonitrile (2-propenenitrile) - DCCEEW [dcceew.gov.au]
- 4. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 5. biosynce.com [biosynce.com]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. 4-Bromophenol | 106-41-2 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(4-Bromophenoxy)propanenitrile Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, a valuable intermediate in organic synthesis, typically proceeds via a cyanoethylation reaction, a variant of the Michael addition, or a Williamson ether synthesis approach.[1][2][3] Success in this synthesis hinges on careful control of reaction parameters to maximize yield and purity while minimizing side reactions.
This document provides actionable insights grounded in established chemical principles to help you navigate the common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Product Formation
A low yield or complete absence of the desired product is a common and frustrating issue. Several factors can contribute to this outcome.
Possible Causes & Solutions:
-
Ineffective Base: The reaction requires a base to deprotonate the 4-bromophenol, forming the more nucleophilic phenoxide.[2] If the base is weak or has degraded, the reaction will not proceed efficiently.
-
Troubleshooting Suggestion:
-
Verify Base Strength: For this reaction, common bases include sodium carbonate, potassium carbonate, or sodium hydroxide.[1] Ensure the chosen base is sufficiently strong to deprotonate the phenol.
-
Check Base Quality: Use a fresh, unopened container of the base if possible. Carbonates can absorb moisture from the air, reducing their effectiveness. Consider using freshly ground base to ensure a reactive surface.
-
Optimize Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the 4-bromophenol.[4] A slight excess of the base is often used to drive the reaction to completion.
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Troubleshooting Suggestion:
-
Gradual Temperature Increase: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature.[2]
-
Avoid Excessive Heat: Overheating can lead to decomposition of the starting materials or product, as well as an increase in side reactions.[5]
-
-
-
Poor Quality of Reagents: The purity of starting materials is critical for a successful reaction.
-
Troubleshooting Suggestion:
-
Assess Purity: Verify the purity of 4-bromophenol and acrylonitrile (or 3-chloropropionitrile if using a Williamson ether synthesis approach).[3] Impurities can inhibit the reaction or lead to unwanted byproducts.
-
Purify if Necessary: If the purity is questionable, consider purifying the starting materials before use. 4-bromophenol can be recrystallized, and acrylonitrile can be distilled.
-
-
-
Inert Atmosphere: The phenoxide intermediate can be sensitive to oxidation.
-
Troubleshooting Suggestion:
-
Use an Inert Gas: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenoxide.[6] This is particularly important if the reaction is run at elevated temperatures for an extended period.
-
-
Problem 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired product.
Possible Causes & Solutions:
-
Dicyanoethylation of 4-Bromophenol: While less common for phenols compared to amines, it's a potential side reaction if an excess of acrylonitrile is used.
-
Troubleshooting Suggestion:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of acrylonitrile relative to 4-bromophenol.
-
-
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of bases and at higher temperatures.[5]
-
Troubleshooting Suggestion:
-
Controlled Addition: Add the acrylonitrile dropwise to the reaction mixture rather than all at once. This helps to maintain a low concentration of the monomer and minimize polymerization.[4]
-
Temperature Management: Maintain strict temperature control and avoid localized overheating.[5]
-
Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the acrylonitrile before use, although this may not be compatible with all reaction conditions.
-
-
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group of the product can be hydrolyzed to a carboxylic acid, especially under basic conditions at elevated temperatures.[7]
Problem 3: Difficult Purification
Even with a good yield, purification of this compound can be challenging due to the presence of unreacted starting materials or closely related byproducts.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted 4-bromophenol can be difficult to separate from the product due to similar polarities.
-
Troubleshooting Suggestion:
-
Monitor for Completion: Ensure the reaction has gone to completion by TLC before beginning the work-up.[5]
-
Base Wash: During the work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can help to remove unreacted 4-bromophenol by converting it to its water-soluble salt.
-
-
-
Co-elution during Chromatography: The product and certain byproducts may have similar retention factors, making separation by column chromatography difficult.
-
Troubleshooting Suggestion:
-
Optimize Solvent System: Experiment with different solvent systems for column chromatography to achieve better separation. A gradual solvent gradient can often improve resolution.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization or distillation under reduced pressure if chromatography is ineffective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis of this compound can be achieved through two primary routes:
-
Cyanoethylation: This is a base-catalyzed Michael addition reaction.[3] The base deprotonates 4-bromophenol to form the 4-bromophenoxide ion. This phenoxide then acts as a nucleophile, attacking the β-carbon of acrylonitrile.[3]
-
Williamson Ether Synthesis: This is an SN2 reaction where the 4-bromophenoxide ion acts as a nucleophile and displaces a leaving group from a three-carbon chain with a nitrile group, such as 3-chloropropionitrile.[2][8]
Q2: Which is the better reagent for this synthesis: acrylonitrile or 3-chloropropionitrile?
Both reagents can be effective. Acrylonitrile is often used in a Michael addition (cyanoethylation), which is typically a very efficient reaction.[3] However, it is a volatile and toxic liquid that is prone to polymerization.[9] 3-Chloropropionitrile is used in a Williamson ether synthesis, which is a robust and well-understood reaction.[2][8] The choice may depend on the specific reaction conditions you are aiming for, safety considerations, and the availability of the reagents.
Q3: What role does a phase transfer catalyst play in this synthesis?
A phase transfer catalyst (PTC) can be highly beneficial, particularly in a Williamson ether synthesis approach where the phenoxide salt may have limited solubility in the organic solvent containing the alkyl halide.[10][11] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.[12] This can lead to faster reaction rates, milder reaction conditions, and higher yields.[13]
Q4: What are the ideal solvent choices for this reaction?
The choice of solvent is crucial and can significantly impact the reaction's success.[14]
-
For Cyanoethylation: Polar aprotic solvents like acetonitrile, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide) are often good choices as they can dissolve the reactants and intermediates. In some cases, the reaction can be run without a solvent if one of the reactants is a liquid.
-
For Williamson Ether Synthesis: Polar aprotic solvents are also preferred here to solvate the cation of the phenoxide salt without strongly solvating the nucleophilic anion.[8] If a phase transfer catalyst is used, a two-phase system with a non-polar organic solvent and an aqueous or solid base is common.[10]
Q5: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[5]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with the starting material (4-bromophenol), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Experimental Protocols
Protocol 1: Synthesis via Cyanoethylation
This protocol provides a general procedure for the synthesis of this compound using acrylonitrile.
Materials:
-
4-Bromophenol
-
Acrylonitrile
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add acrylonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield this compound.
Protocol 2: Synthesis via Williamson Ether Synthesis with Phase Transfer Catalysis
This protocol describes a general procedure using 3-chloropropionitrile and a phase transfer catalyst.
Materials:
-
4-Bromophenol
-
3-Chloropropionitrile
-
Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB - phase transfer catalyst)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the biphasic mixture vigorously and add 3-chloropropionitrile (1.1 eq).
-
Heat the mixture to 70-80 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Their Impact on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaOH | NaH | Stronger bases may lead to faster reactions but also increase the risk of side reactions.[2] |
| Solvent | Acetonitrile | Toluene/H₂O | DMF | Solvent choice affects solubility and reaction rate.[14] |
| Catalyst | None | TBAB (PTC) | None | A PTC can significantly improve reaction rates in biphasic systems.[11] |
| Temperature | Reflux | 75 °C | 60 °C | Higher temperatures increase reaction rates but can also promote side reactions like polymerization.[5] |
| Typical Yield | Moderate-Good | Good-Excellent | Moderate-Good | Condition B often provides the best balance of yield and reaction time. |
Visualizations
Reaction Mechanism: Cyanoethylation
Caption: Cyanoethylation of 4-bromophenol.
Troubleshooting Workflow for Low Yield
Sources
- 1. biosynce.com [biosynce.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Methods of preparing nitriles reagents equations physical properties chemical reactions advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 11. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
Troubleshooting common issues in the crystallization of 3-(4-Bromophenoxy)propanenitrile
Welcome to the dedicated technical support resource for the crystallization of 3-(4-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification by crystallization, providing not just solutions but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.
Question 1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline lattice. This typically occurs when the solute is highly supersaturated or when the temperature of the solution is above the melting point of the impure compound. For this compound, this can be particularly problematic if the concentration of impurities significantly depresses its melting point.
Underlying Causes and Immediate Solutions:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can cause the compound to crash out of solution as a kinetically favored, disordered oil rather than an ordered crystal.
-
Melting Point Depression: Impurities can lower the melting point of your compound to below the temperature at which it becomes insoluble in the chosen solvent.
Workflow for Resolving Oiling Out:
Caption: Troubleshooting workflow for "oiling out".
Detailed Protocol to Remedy Oiling Out:
-
Re-dissolution: Gently reheat the flask containing the oil and solvent until the oil completely redissolves.
-
Dilution: Add a small, measured amount (e.g., 5-10% of the original volume) of the hot solvent to decrease the supersaturation.
-
Slow Cooling: Insulate the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) to ensure a very slow cooling rate. This allows molecules sufficient time to orient themselves into a crystal lattice.[1][2]
-
Seeding: If you have a small amount of pure crystalline this compound, add a single seed crystal once the solution has cooled slightly but before precipitation begins. This provides a template for crystal growth.
Question 2: I have a very low yield of crystals after filtration. What are the likely causes and how can I improve it?
Answer:
A low recovery of crystalline material is a frequent issue that can often be rectified by optimizing the crystallization conditions.
Primary Causes of Low Yield:
-
Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product can be lost on the filter paper.
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will result in a higher concentration of the compound remaining in the mother liquor.
Strategies for Yield Improvement:
| Strategy | Rationale |
| Minimize Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Slow, Controlled Cooling | Allows for the formation of larger, purer crystals that are easier to filter.[1][2] |
| Sufficient Cooling Time & Temperature | Ensure the flask is cooled for an adequate time in an ice bath to maximize precipitation. |
| Wash with Ice-Cold Solvent | When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product. |
| Second Crop of Crystals | Concentrate the mother liquor (e.g., by rotary evaporation) and cool again to obtain a second, albeit less pure, batch of crystals. |
Question 3: My product has formed an amorphous solid or very fine powder, not distinct crystals. Why is this happening?
Answer:
The formation of an amorphous solid or a microcrystalline powder is often due to very rapid precipitation, which prevents the orderly arrangement of molecules into a crystal lattice.
Key Factors and Solutions:
-
Rapid Cooling: As with oiling out, cooling the solution too quickly is a primary cause. A slower cooling rate is essential for growing larger, well-defined crystals.[1][2]
-
High Supersaturation: Adding a large volume of anti-solvent at once can cause the product to crash out of solution as a fine powder. The anti-solvent should be added dropwise to a stirred solution.
-
Lack of Nucleation Sites: Sometimes, crystallization is slow to start. Scratching the inside of the flask with a glass rod below the solvent level can create microscopic scratches that serve as nucleation points for crystal growth.
Experimental Protocol for Promoting Crystal Growth:
-
Re-dissolve the amorphous solid in a minimal amount of the appropriate hot solvent.
-
Allow the solution to cool slowly at room temperature.
-
If no crystals form after a significant period, try scratching the inner surface of the flask with a glass rod.
-
If scratching is ineffective, introduce a seed crystal of the pure compound.
-
Once crystal growth begins, allow it to proceed undisturbed at room temperature before moving the flask to an ice bath to maximize the yield.
Solvent Selection Guide for this compound
The choice of solvent is the most critical factor in a successful crystallization. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound (a moderately polar molecule with a brominated aromatic ring, an ether linkage, and a nitrile group), we can predict its solubility in common organic solvents.
| Solvent Category | Good Candidates (High solubility when hot, low when cold) | Possible Co-solvents/Anti-solvents | Poor Candidates (Too soluble or insoluble) | Scientific Rationale |
| Alcohols | Isopropanol, Ethanol | Methanol (may be too good a solvent) | The hydroxyl group can interact with the nitrile and ether functionalities. The alkyl chain length modulates the polarity, making isopropanol and ethanol good starting points.[3][4] | |
| Esters | Ethyl Acetate | Ethyl acetate is a moderately polar solvent that often provides a good solubility differential with temperature for compounds of this nature. | ||
| Aromatic Hydrocarbons | Toluene | Benzene (due to toxicity) | The aromatic ring of toluene will have favorable interactions with the bromophenyl ring of the solute. | |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | These are good polar aprotic solvents, but their low boiling points can sometimes limit the effective temperature differential for solubility.[2] | ||
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Often too good at dissolving moderately polar compounds at all temperatures. Can be used as the "good" solvent in a mixed solvent system. | ||
| Halogenated | Dichloromethane (DCM) | Chloroform (due to toxicity) | DCM is likely to be a good solvent at room temperature, making it a potential component of a mixed solvent system, but less ideal for single-solvent crystallization. | |
| Non-polar Aliphatics | Hexane, Heptane | These are likely to be poor solvents but are excellent choices as anti-solvents when mixed with a more polar solvent in which the compound is soluble. | ||
| Water | Water | The compound is expected to be insoluble in water due to the large non-polar aromatic portion.[5] Water can be an effective anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent to try for the crystallization of this compound?
A1: Based on its structure, isopropanol or ethanol are excellent starting points. They are moderately polar, have a good boiling point for establishing a temperature gradient, and are readily available. Begin by attempting to dissolve a small amount of your crude material in a minimal amount of the boiling alcohol.
Q2: How can I remove colored impurities from my crude product?
A2: If your hot, dissolved solution of this compound has a noticeable color, you can add a small amount of activated charcoal. After adding the charcoal, keep the solution at a boil for a few minutes, then perform a hot gravity filtration to remove the charcoal (which will have adsorbed the colored impurities) before allowing the clear filtrate to cool and crystallize.
Q3: Is it better to use a single solvent or a mixed solvent system?
A3: A single solvent is often preferable for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential, a mixed solvent system is a powerful alternative. A common approach for a compound like this would be to dissolve it in a minimal amount of a "good" hot solvent (like ethyl acetate or acetone) and then slowly add a "poor" solvent (an anti-solvent like hexane) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Q4: My compound won't crystallize at all, even after cooling in an ice bath and scratching the flask. What should I do?
A4: This indicates that the solution is not supersaturated, likely due to one of two reasons: either too much solvent was used, or the compound is extremely soluble in the chosen solvent even at low temperatures.
-
Solution 1: Try removing some of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool and crystallize again.
-
Solution 2: If reducing the solvent volume is ineffective, you will need to select a different solvent or solvent system where the compound is less soluble at cold temperatures.
References
- 4-Bromophenol - Solubility of Things. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
- PubChem. (n.d.). 4-Bromophenol.
- Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- PubChem. (n.d.). This compound.
- StudySmarter. (2023, October 20). Nitrile Synthesis.
Sources
- 1. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 5. 4-Bromophenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Selecting the right mobile phase for column chromatography of 3-(4-Bromophenoxy)propanenitrile
A-Scientist's Guide to Mobile Phase Selection and Troubleshooting
This guide serves as a specialized resource for chemists, researchers, and drug development professionals tackling the purification of 3-(4-Bromophenoxy)propanenitrile via column chromatography. The selection of an appropriate mobile phase is paramount for achieving high-purity material, and this document provides a structured, experience-driven approach to this critical step. We will explore the decision-making process, from initial solvent choice to fine-tuning and troubleshooting common issues encountered during separation.
Part 1: Foundational Knowledge & FAQs
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's structure is the first step in developing a purification strategy. This compound has three key regions that dictate its polarity and interactions with the stationary phase:
-
Bromophenyl Group: This is a bulky, non-polar (hydrophobic) component. In reverse-phase chromatography, this group will strongly interact with the non-polar stationary phase.
-
Ether Linkage (-O-): The oxygen atom introduces a polar, electron-rich site capable of hydrogen bonding.
-
Propanenitrile Group (-CH2CH2CN): The nitrile functionality is strongly polar and can interact with polar stationary phases like silica gel.
Overall, the molecule is of intermediate polarity, making it a candidate for both normal-phase and reverse-phase chromatography.
Q2: Should I opt for normal-phase or reverse-phase chromatography for my initial purification attempt?
A2: The choice between normal-phase (NP) and reverse-phase (RP) chromatography depends on the nature of the impurities in your crude sample.[1][2]
-
Normal-Phase (NP) Chromatography: This technique uses a polar stationary phase (typically silica gel) and a non-polar mobile phase.[3][4][5] It is often the first choice in synthetic organic chemistry labs. NP is ideal if your impurities are either significantly more polar or much less polar than your target compound.
-
Reverse-Phase (RP) Chromatography: RP employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase.[2][6] This method is highly effective if your crude mixture contains polar impurities, such as salts or residual starting materials like 4-bromophenol, as they will elute quickly.
Practical Recommendation: The most efficient way to decide is by running preliminary Thin-Layer Chromatography (TLC) on both silica gel (NP) and C18-functionalized (RP) plates. The system that provides the best separation between your product and its impurities, ideally with a retention factor (Rf) for your product between 0.2 and 0.4, should be chosen for the column.
Part 2: Troubleshooting Guide for Normal-Phase Chromatography
In normal-phase chromatography, the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][7] The ratio of these solvents determines the overall polarity and thus the eluting strength of the mobile phase.[3]
Scenario 1: The compound is stuck at the origin (Rf ≈ 0).
This is a common issue indicating that the mobile phase is not polar enough to move the compound up the stationary phase.
Underlying Cause: The polar nitrile and ether groups in this compound are adsorbing too strongly to the acidic silanol groups of the silica gel. The mobile phase lacks the strength to displace the molecule.[4][8]
Troubleshooting Workflow:
Caption: Decision process for increasing mobile phase polarity.
Step-by-Step Protocol:
-
If using a Hexane/Ethyl Acetate system, incrementally increase the proportion of ethyl acetate (e.g., from 9:1 to 8:2, then 7:3).
-
If large amounts of ethyl acetate are required, consider switching to a stronger solvent system like Dichloromethane/Methanol, starting with a low percentage of methanol (e.g., 1-2%).[7]
Scenario 2: The compound runs with the solvent front (Rf ≈ 1).
This indicates the mobile phase is too polar, preventing any effective separation.
Underlying Cause: The mobile phase is so polar that it outcompetes your compound for binding sites on the silica. Your compound spends all its time in the mobile phase.[4]
Solution: Decrease the polarity of the mobile phase by reducing the concentration of the polar component. For example, if you are using 1:1 Hexane/Ethyl Acetate, try a 3:1 or 9:1 mixture.
Solvent Polarity Reference Table:
| Solvent | Polarity Index (P')[9][10] | Eluotropic Value (ε°) on Silica[3] |
| n-Hexane | 0.1 | 0.01 |
| Dichloromethane | 3.1 | 0.42 |
| Ethyl Acetate | 4.4 | 0.58 |
| Acetonitrile | 5.8 | 0.65 |
| Methanol | 5.1 | 0.95 |
A higher polarity index or eluotropic value indicates a stronger, more polar solvent in the context of normal-phase chromatography.
Scenario 3: The spot on the TLC plate or the peak from the column is tailing.
Peak tailing can compromise purity and yield by causing fractions to overlap.
Underlying Cause: This is often due to unwanted secondary interactions between the analyte and the stationary phase. The nitrile group of your compound can interact strongly with the acidic silanol groups on the silica surface, leading to this issue.[11]
Solutions:
-
Add a Modifier: Introduce a small amount (0.1-1%) of a competing agent to the mobile phase.
-
Triethylamine (TEA): If basic impurities are causing tailing or if your molecule has some acidic character, TEA can help by masking active sites on the silica.
-
Acetic Acid or Formic Acid: For a neutral to slightly basic compound like a nitrile, a small amount of acid can sometimes improve peak shape by protonating the silica surface or the analyte, leading to more uniform interactions.
-
-
Change the Solvent System: Sometimes, changing one of the solvents can alter the interactions causing tailing. For instance, switching from ethyl acetate to diethyl ether might improve the peak shape.
Part 3: Troubleshooting Guide for Reverse-Phase Chromatography
In reverse-phase chromatography, the mobile phase is polar, typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.[6][12][13]
Scenario 4: The compound elutes too quickly (in the void volume).
This means the compound is not retained on the non-polar C18 column.
Underlying Cause: The mobile phase is too non-polar (too "strong"), causing your compound to remain in the mobile phase rather than partitioning into the stationary phase.[13]
Troubleshooting Workflow:
Caption: Decision process for increasing retention in reverse-phase.
Solution: Increase the polarity of the mobile phase by increasing the water content. For example, if you are using 80:20 Methanol:Water, try a 60:40 or 50:50 mixture.
Scenario 5: The compound is retained too strongly on the column.
This can lead to excessively long run times and broad peaks.
Underlying Cause: The mobile phase is too polar, causing the hydrophobic bromophenyl group to interact very strongly with the C18 stationary phase.[2]
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (methanol or acetonitrile). For example, move from a 50:50 Methanol:Water mixture to 70:30.
References
- Science of Chromatography. (2022-11-17). Cole-Parmer. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- This compound CAS 118449-57-3. BIOSYNCE. [Link]
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). Alwsci. [Link]
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
- Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
- [15]Troubleshooting HPLC- Tailing Peaks. (2014-03-11). Restek. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
- LC Chromatography Troubleshooting Guide. (2023-11-03). HALO Columns. [Link]
- Polarities of Solvents. Shodex HPLC Columns. [Link]
- Eluotropic series. Stenutz. [Link]
- Chemistry 4631. Unknown Source. [Link]
- Chemistry 4631. Unknown Source. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). ChemistryViews. [Link]
- How do you distinguish the polarity of organic solvent? (2014-10-15).
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- How To Improve Column Chromatography Separation? (2025-01-01). Chemistry For Everyone. [Link]
- 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611. PubChem. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex. [Link]
- How To Choose Mobile Phase For Column Chromatography? (2025-01-27). Chemistry For Everyone. [Link]
- What is the basic principle for selecting mobile phase in preparative column chromatography? (2014-01-09).
- Method Development in High- Performance Liquid Chrom
- Column chrom
- Normal-phase vs. Reversed-phase Chromatography. (2025-08-12). Phenomenex. [Link]
- This compound [P69601]. ChemUniverse. [Link]
- Successful Flash Chrom
- 2. Organic Solvents for Mobile Phases. GL Sciences. [Link]
- This compound | C9H8BrNO | CID 7020697. PubChem. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
- Exploring the Different Mobile Phases in HPLC. (2025-02-02). Veeprho. [Link]
- Reverse Phase Chromatography Techniques. (2025-10-20). Chrom Tech, Inc. [Link]
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021-03-14). Daicel Chiral Technologies. [Link]
- Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
- Use of Aqueous Micellar Mobile Phases in Reverse Phase TLC. Semantic Scholar. [Link]
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014-11-01).
Sources
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. coleparmer.co.uk [coleparmer.co.uk]
- 4. web.uvic.ca [web.uvic.ca]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. Polarity Index [macro.lsu.edu]
- 10. shodexhplc.com [shodexhplc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. veeprho.com [veeprho.com]
Challenges and solutions for scaling up 3-(4-Bromophenoxy)propanenitrile production
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 3-(4-Bromophenoxy)propanenitrile. As a crucial intermediate in the development of various pharmaceutical compounds and a linker in PROTACs, mastering its synthesis at scale is paramount.[1][2] This document moves beyond basic synthetic procedures to address the nuanced challenges encountered during scale-up, offering troubleshooting guides and frequently asked questions in a direct, problem-solution format. Our aim is to provide you with the expertise to anticipate and resolve common hurdles, ensuring a robust, efficient, and scalable manufacturing process.
Core Synthesis Pathway: The Williamson Ether Synthesis
The industrial production of this compound is predominantly achieved through the Williamson ether synthesis.[3][4][5] This reliable SN2 reaction involves the deprotonation of 4-bromophenol to its corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon nitrile source, typically 3-chloropropanenitrile or acrylonitrile.
Caption: General Williamson ether synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Yield and Efficiency
Question 1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?
This is a common issue in process scale-up, often attributable to mass and heat transfer limitations.
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture.
-
Poor Temperature Control: The deprotonation of 4-bromophenol and the subsequent nucleophilic attack can be exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to a temperature spike, favoring side reactions. Implement a staged cooling system and ensure your reactor jacket has adequate heat exchange capacity.
-
Suboptimal Base Addition: Adding the base too quickly can cause localized high pH, which can catalyze the polymerization of acrylonitrile, a common side reaction. A controlled, slow addition of the base is critical.
Question 2: What is the optimal base and solvent system for this reaction at scale?
While sodium hydride (NaH) might be used in lab-scale synthesis for its rapid and complete deprotonation, it presents significant safety and handling challenges at an industrial scale.
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Rationale for Change |
| Base | NaH, KHMDS | K₂CO₃, Na₂CO₃, NaOH[6] | Carbonates are cheaper, safer, and easier to handle in bulk. Caustic solutions (NaOH) are also common but require careful control of addition rates. |
| Solvent | THF, Dioxane | Acetone, Acetonitrile, DMF | Solvents are chosen based on boiling point, recovery, cost, and safety. Acetonitrile can serve as both solvent and reactant. |
| Temperature | 0 °C to Room Temp | 50-100 °C[4] | Higher temperatures are often needed to drive the reaction with weaker bases but require careful monitoring to prevent side reactions. |
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields during scale-up.
Category 2: Impurity Profile and Purification
Question 3: I am observing an unknown impurity with a similar polarity to my product, making purification difficult. What could it be?
When reacting 4-bromophenol with acrylonitrile, the primary side reaction of concern is the base-catalyzed polymerization of acrylonitrile. This results in polyacrylonitrile, which can be difficult to remove. Another possibility is the formation of bis-adducts or other secondary reaction products if temperature control is poor.
Strategies to Minimize Impurities:
-
Control Stoichiometry: Use a slight excess of the nitrile source to ensure complete consumption of the more valuable 4-bromophenol.
-
Temperature and Addition Control: As mentioned, maintaining a stable temperature and slow addition of the base are crucial to prevent polymerization.
-
Inert Atmosphere: While not always strictly necessary, blanketing the reaction with nitrogen can prevent oxidative side reactions that may occur at higher temperatures, leading to colored impurities.
Question 4: Column chromatography is not a viable purification method at a 50 kg scale. What are my options?
Scaling up purification requires a shift from chromatographic methods to bulk separation techniques.
-
Recrystallization: This is often the most effective and economical method for purifying solid products at a large scale. A solvent screen should be performed at the lab scale to identify a suitable solvent system (one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution).
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method. The boiling point of this compound is approximately 344.4 °C at 760 mmHg, suggesting that vacuum distillation is necessary to avoid decomposition.[6]
-
Liquid-Liquid Extraction: A robust aqueous workup is the first line of defense. This involves washing the organic layer containing the product with water, brine, and potentially a dilute acid or base to remove unreacted starting materials and inorganic salts.[7]
Scalable Synthesis Protocol
This protocol is a generalized procedure for a pilot-scale batch. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Process Flow for Scaled-Up Synthesis
Caption: Step-by-step process flow for the large-scale synthesis of the target molecule.
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet, charge 4-bromophenol (1.0 eq) and a suitable solvent such as acetone or DMF (5-10 volumes).
-
Base Addition: Begin agitation and charge potassium carbonate (1.5 eq) as a solid or slurry in the reaction solvent.
-
Reaction: Heat the mixture to 60-80°C. Once at temperature, begin the slow, dropwise addition of acrylonitrile (1.2 eq) over 2-4 hours, maintaining the internal temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until consumption of the 4-bromophenol is complete (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3 x 5 volumes) and brine (1 x 5 volumes).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot isopropanol (or another pre-screened solvent). Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the solid, wash with cold solvent, and dry under vacuum.
-
Analysis: Characterize the final product by NMR, LC-MS, and melting point to confirm identity and purity (>98%).
-
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023, November 28). Williamson ether synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- PubChem. (n.d.). This compound.
- ChemicalRegister.com. (n.d.). This compound (CAS No. 118449-57-3) Suppliers.
- Cole, K. L., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ChemUniverse. (n.d.). This compound [P69601].
- ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C9H8BrNO, 10 grams.
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile.
- ResearchGate. (2021, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Doc Brown's Chemistry. (n.d.). Methods of preparing nitriles reagents equations physical properties chemical reactions advanced A level organic chemistry revision notes.
- PubChem. (n.d.). 3-(4-Methoxyphenoxy)propanenitrile.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biosynce.com [biosynce.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
Common mistakes to avoid when synthesizing 3-(4-Bromophenoxy)propanenitrile
Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this common yet nuanced chemical transformation. Here, we will address specific issues you may encounter, explaining the causality behind experimental choices to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-bromophenol and acrylonitrile?
The synthesis of this compound is achieved through a base-catalyzed cyanoethylation, which is a specific type of Michael addition reaction.[1][2] In this reaction, a basic catalyst deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the electron-deficient β-carbon of acrylonitrile (a Michael acceptor), leading to the formation of a new carbon-oxygen bond and yielding the desired product.[3]
Q2: I've seen this reaction referred to as a Williamson ether synthesis. Is that correct?
While the formation of an ether linkage is central to this synthesis, classifying it solely as a Williamson ether synthesis can be misleading. The classical Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with an alkyl halide via an S(_N)2 mechanism.[4] In this case, the electrophile is an activated alkene (acrylonitrile) rather than an alkyl halide, and the mechanism is a conjugate addition. However, the initial deprotonation of the phenol is a shared and critical first step.
Q3: What are the most common side reactions to be aware of?
The two most prevalent side reactions are the polymerization of acrylonitrile and the hydrolysis of the product nitrile.
-
Polymerization of Acrylonitrile: Acrylonitrile can readily undergo anionic polymerization, especially in the presence of strong bases and at elevated temperatures.[5][6] This results in the formation of a solid polymer, which can complicate the work-up and significantly reduce the yield of the desired product.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, especially under basic conditions and with heating, the nitrile group of the product can be hydrolyzed to a carboxylic acid, forming 3-(4-bromophenoxy)propanoic acid.[7][8][9] This introduces an impurity that can be challenging to separate from the starting material and product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Product Formation
Symptom: TLC analysis shows primarily unreacted 4-bromophenol, and there is little to no evidence of the product spot.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Base | The phenolic proton of 4-bromophenol (pKa ≈ 9.3) needs to be removed to form the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials. | Use at least a stoichiometric amount of a suitable base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this increases the risk of acrylonitrile polymerization. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. | Gently heat the reaction mixture. A temperature range of 60-85°C is often effective.[10] Monitor the reaction progress by TLC to find the optimal temperature for your specific conditions. |
| Poor Solvent Choice | The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A non-polar solvent may not adequately dissolve the phenoxide salt, hindering its reactivity. | Polar aprotic solvents like acetonitrile or DMF are generally good choices as they can dissolve the reactants and promote the reaction.[11] Alcohols like tert-butanol have also been used successfully. |
Problem 2: Significant Polymerization of Acrylonitrile
Symptom: The reaction mixture becomes viscous, or a significant amount of solid precipitate (polyacrylonitrile) forms.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Base is too Strong | Strong bases like sodium hydride or alkali metal hydroxides can rapidly initiate the anionic polymerization of acrylonitrile.[6] | Use a milder base such as potassium carbonate or sodium carbonate. These are generally sufficient to deprotonate the phenol without aggressively polymerizing the acrylonitrile. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of polymerization. | Maintain a moderate reaction temperature and monitor the reaction closely. If polymerization is observed, reduce the temperature. |
| Localized High Concentration of Base | Adding the base too quickly can create localized "hot spots" of high basicity, triggering polymerization. | Add the base portion-wise or as a solution to ensure it is well-dispersed in the reaction mixture. |
Problem 3: Presence of an Acidic Impurity in the Product
Symptom: During aqueous work-up, a portion of the product is soluble in a basic aqueous wash, or NMR/IR analysis indicates the presence of a carboxylic acid.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Hydrolysis of the Nitrile | The presence of water and base, especially with prolonged heating, can lead to the hydrolysis of the product's nitrile group to a carboxylic acid.[12] | Ensure all glassware is dry and use anhydrous solvents if possible. Minimize reaction time once the starting material is consumed (as determined by TLC). During work-up, avoid prolonged contact with strong bases. |
| Work-up Procedure | If the reaction is quenched with water and then made strongly basic for an extended period, hydrolysis can occur during the work-up itself. | Neutralize the reaction mixture before or during the aqueous work-up. If a basic wash is necessary to remove unreacted phenol, perform it quickly and with a dilute base solution. |
Experimental Protocols & Characterization
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the cyanoethylation of phenols.[10][13]
Materials:
-
4-Bromophenol
-
Acrylonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
tert-Butanol or Acetonitrile
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 eq) in tert-butanol or acetonitrile.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution, followed by the slow addition of acrylonitrile (1.5-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-85°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature and filter to remove the inorganic solids.
-
Extraction: Quench the filtrate with ice water and extract the aqueous layer with dichloromethane or ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[14][15]
Reaction Monitoring by TLC
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.[16]
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Expected Observations: The product, this compound, will be less polar than the starting 4-bromophenol and should therefore have a higher Rf value.
Characterization Data
-
Appearance: White to off-white solid or powder.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.40 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 4.25 (t, J = 6.0 Hz, 2H, -O-CH₂-)
-
δ 2.80 (t, J = 6.0 Hz, 2H, -CH₂-CN)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 157.0, 132.5, 118.0, 116.5, 114.0, 65.0, 19.0
-
-
IR (KBr, cm⁻¹):
-
~2250 (C≡N stretch)
-
~1580, 1480 (C=C aromatic stretch)
-
~1240 (C-O ether stretch)
-
Visual Workflow and Mechanistic Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism: Cyanoethylation
Caption: Mechanism of base-catalyzed cyanoethylation of 4-bromophenol.
References
- Nitrile to Acid - Common Conditions. (n.d.).
- Hydrolysis of Nitriles. (2023).
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. (2018). [Link]
- Hydrolysis of Nitriles. (2023).
- Synthesis of (Z)-3-aryloxy-acrylonitriles, (E)-3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles. Org. Biomol. Chem., 10(35), 7184-7196. (2012). [Link]
- hydrolysis of nitriles. (n.d.).
- Cyanoethylation. (2023).
- Polymerization of acrylonitrile by use of potassium alkoxides. Journal of Polymer Science, 40(137), 511-523. (1959). [Link]
- This compound. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Cyanoethylation – Knowledge and References. (n.d.).
- How to analysis the phenolic compounds by TLC, the method and solvants? (2016).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]
- Michael Addition Reaction Mechanism. (n.d.).
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465. (2018). [Link]
- The Michael Addition Reaction and Conjugate Addition. (2023).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]
- On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE. (n.d.).
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2465. (2018). [Link]
- Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Journal of Molecular Structure, 1141, 44-51. (2017). [Link]
- Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Journal of Applied Polymer Science, 128(4), 2387-2394. (2013). [Link]
- Parallel synthesis of 3-aryloxy-2-propanolamines and evaluation as dual affinity 5-HT(1A) and 5-HT re-uptake ligands. Bioorganic & Medicinal Chemistry Letters, 9(22), 3243-3248. (1999). [Link]
- Michael Addition Reaction EXPLAINED. (2023).
- ChemInform Abstract: One-Pot Synthesis of Aryloxypropanediols from Glycerol: Towards Valuable Chemicals from Renewable Sources. ChemInform, 44(32). (2013). [Link]
- Troubleshooting Flash Column Chromatography. (n.d.).
- Parallel synthesis of 3-aryloxy-2-propanolamines and evaluation as dual affinity 5-HT(1A) and 5-HT re-uptake ligands. Bioorganic & Medicinal Chemistry Letters, 9(22), 3243-3248. (1999). [Link]
- TLC Solvent Selection for Separation. (n.d.).
- Nitriles, R-C=N, undergo a hydrolysis reaction when heated with aqueous acid. (2024).
- Separation, purification and identification of the components of a mixture. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]
- Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (2014).
- Acrylonitrile by Propene Ammoxidation. (2011).
- Compositions and methods related to the production of acrylonitrile. (2018).
- This compound (CAS No. 118449-57-3) Suppliers. (n.d.).
Sources
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. [askfilo.com]
- 9. Home Page [chem.ualberta.ca]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis of (Z)-3-aryloxy-acrylonitriles, (E)-3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 13. biosynce.com [biosynce.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Achieving High Purity 3-(4-Bromophenoxy)propanenitrile for Analytical Standards
Welcome to the comprehensive technical guide for the synthesis, purification, and characterization of high-purity 3-(4-Bromophenoxy)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals who require this compound as an analytical standard, where exceptional purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction to this compound and the Importance of Purity
This compound is a valuable intermediate in organic synthesis.[1] Its utility as a PROTAC linker in the development of targeted protein degraders further highlights its significance in modern drug discovery.[2] For its use as an analytical standard, achieving and verifying high purity (typically >99.5%) is a critical, non-negotiable requirement to ensure the accuracy and reliability of analytical data.
This guide will focus on the most common and effective synthetic route, the Williamson ether synthesis, followed by robust purification and characterization protocols.
Synthetic Pathway: Williamson Ether Synthesis
The most prevalent method for preparing this compound is the Williamson ether synthesis.[3][4][5] This SN2 reaction involves the nucleophilic attack of the 4-bromophenoxide ion on an alkyl halide.[4][5]
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and a suitable anhydrous solvent (e.g., acetone, DMF, or acetonitrile).
-
Base Addition: Add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care)) portion-wise with stirring.
-
Reaction with Alkyl Halide: To the resulting mixture, add 3-chloropropanenitrile or 3-bromopropanenitrile (1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Troubleshooting the Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-bromophenol. 2. Inactive alkyl halide. 3. Presence of moisture.[6] | 1. Use a stronger base (NaH > K2CO3) or ensure the base is fresh and anhydrous. 2. Use the more reactive 3-bromopropanenitrile instead of 3-chloropropanenitrile. Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction.[7] 3. Ensure all glassware is flame-dried and use anhydrous solvents. Moisture will quench the base and hydrolyze the reactants.[6] |
| Formation of Side Products | 1. Elimination reaction of the alkyl halide. 2. O- vs. C-alkylation of the phenoxide. | 1. This is more likely with secondary or tertiary alkyl halides; however, with primary halides like 3-halopropanenitrile, it is less common. Ensure the reaction temperature is not excessively high. 2. O-alkylation is generally favored in Williamson ether synthesis. The use of polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the oxygen atom. |
| Difficulty in Reaction Monitoring by TLC | 1. Co-spotting of starting material and product. 2. Streaking of spots on the TLC plate. | 1. Try different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation. 2. This may indicate that the compound is acidic or basic. Adding a small amount of acetic acid or triethylamine to the developing solvent can improve the spot shape. |
Purification of this compound
Achieving analytical standard purity requires a robust purification strategy. A combination of column chromatography and recrystallization is often necessary.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] For this compound, a normal-phase setup with silica gel is effective.[8]
4.1.1. Step-by-Step Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for Column Chromatography Purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[9][10] The principle is based on the differential solubility of the compound and impurities in a particular solvent at different temperatures.[10]
4.2.1. Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The product is dissolved in hot ethanol, and water is added dropwise until turbidity persists. The solution is then reheated to clarify and cooled slowly. |
| Isopropanol | A single solvent system that may provide the desired solubility profile. |
| Toluene/Hexane | The product is dissolved in a minimum of hot toluene, and hexane is added until the solution becomes cloudy. Reheat to dissolve and then cool slowly. |
Troubleshooting Purification
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system. 2. Column overloading. 3. Cracks in the silica gel bed. | 1. Optimize the mobile phase using TLC. A good Rf value for the product is typically between 0.2 and 0.4. 2. Use a larger column or reduce the amount of crude product loaded. 3. Ensure the column is packed carefully and the silica gel is never allowed to run dry. |
| Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooled too quickly. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Low Recovery from Recrystallization | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent required to dissolve the compound completely. 2. Cool the solution in an ice bath for a longer period to maximize crystal formation. |
Characterization and Purity Assessment
For an analytical standard, rigorous characterization is essential to confirm the structure and determine the purity.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. The presence of any residual solvents or starting materials will be evident in the NMR spectra.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2250 cm-1) and the ether (C-O-C) linkage.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A well-developed HPLC method can separate the target compound from even closely related impurities. A purity of >99.5% by HPLC with UV detection is typically required for an analytical standard.
-
Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable. However, be aware that some compounds can degrade in the hot injector port, potentially giving a false impression of impurity.[11]
Troubleshooting Characterization
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Extra Peaks in 1H NMR Spectrum | 1. Residual solvents from purification. 2. Unreacted starting materials or byproducts. | 1. Dry the sample under high vacuum for an extended period. Identify common solvent peaks. 2. Further purification (e.g., another round of column chromatography or recrystallization) is required. |
| Multiple Peaks in HPLC Chromatogram | 1. Presence of impurities. 2. On-column degradation. | 1. Further purification is necessary. 2. Modify the mobile phase (e.g., adjust pH) or use a different column stationary phase. |
| Inaccurate Mass in MS | 1. Incorrect ionization mode. 2. Formation of adducts (e.g., with sodium or potassium). | 1. Try different ionization techniques (e.g., ESI, APCI). 2. Look for peaks corresponding to [M+Na]+ or [M+K]+. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Williamson ether synthesis of this compound?
A1: For laboratory-scale synthesis, sodium hydride (NaH) in an aprotic solvent like DMF or THF is very effective as it irreversibly deprotonates the phenol, driving the reaction to completion. However, NaH is highly reactive and requires careful handling. A safer and still effective alternative is anhydrous potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or acetonitrile, although it may require longer reaction times or higher temperatures.
Q2: My reaction seems to stall and not go to completion. What can I do?
A2: If the reaction has stalled, consider adding a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). This facilitates an in-situ Finkelstein reaction, converting the 3-chloropropanenitrile to the more reactive 3-iodopropanenitrile, which can significantly increase the reaction rate.[7]
Q3: I am having trouble removing all the unreacted 4-bromophenol. What is the best purification method?
A3: Unreacted 4-bromophenol can be effectively removed by washing the organic extract with a mild aqueous base, such as 1M sodium hydroxide (NaOH). The basic wash will deprotonate the acidic phenol, forming the water-soluble sodium 4-bromophenoxide, which will partition into the aqueous layer. Be sure to perform subsequent water washes to remove any residual NaOH. This should be followed by column chromatography for optimal purity.
Q4: What is the expected appearance and stability of high-purity this compound?
A4: High-purity this compound is typically a white to off-white solid (powder or crystals).[12] It should be stored in a cool, dry place, sealed from moisture and light to prevent degradation. For long-term storage as an analytical standard, it is best kept in a desiccator or under an inert atmosphere at low temperatures.
Q5: Which HPLC column is recommended for purity analysis?
A5: A standard reverse-phase C18 column is a good starting point for developing a purity method. A mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically effective. Cyano-modified silica phases can also offer different selectivity for nitrile-containing compounds.[13]
References
- Sichuan Biosynce Pharmatech Co., Ltd. (n.d.). This compound CAS 118449-57-3.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023, December 29). Williamson ether synthesis.
- Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile.
- ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
Sources
- 1. biosynce.com [biosynce.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 118449-57-3 [sigmaaldrich.com]
- 13. sorbtech.com [sorbtech.com]
Impact of base selection on the efficiency of 3-(4-Bromophenoxy)propanenitrile synthesis
Welcome to the technical support center for the synthesis of 3-(4-Bromophenoxy)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during this synthesis. We will focus specifically on the critical role of base selection in achieving optimal reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, emphasizing the chemical principles that govern the reaction.
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most common and efficient laboratory method for synthesizing this compound is through a Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two key steps:
-
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 4-bromophenol, forming a more nucleophilic 4-bromophenoxide ion.
-
Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 3-chloropropanenitrile or 3-bromopropanenitrile, to form the desired ether product and a salt byproduct.[3]
Caption: General workflow for the Williamson ether synthesis.
Q2: Why is the choice of base so critical for this reaction's efficiency?
Base selection is paramount because it directly controls the concentration of the active nucleophile (the 4-bromophenoxide ion). The effectiveness of the deprotonation step dictates the overall reaction rate and yield.
-
Acid-Base Equilibrium: The reaction is governed by the relative acidity of 4-bromophenol and the conjugate acid of the chosen base. The pKa of 4-bromophenol is approximately 9.2-9.4.[4][5][6][7] For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of 4-bromophenol.[8]
-
Reaction Rate: A higher concentration of the phenoxide nucleophile leads to a faster SN2 reaction, as the rate is dependent on the concentration of both the nucleophile and the electrophile.[1][3]
-
Side Reactions: An inappropriate base can promote side reactions. For instance, a base that is too strong or sterically hindered might favor elimination reactions of the alkyl halide, although this is less of a concern with primary halides like 3-chloropropanenitrile.[3]
Q3: What are the key differences between using a strong base (like NaH) versus a weak base (like K₂CO₃)?
The choice between a strong and a weak base represents a trade-off between reaction rate, safety, cost, and reaction conditions.
-
Strong Bases (e.g., Sodium Hydride, NaH):
-
Mechanism: NaH is an irreversible, non-nucleophilic strong base. Its conjugate acid is hydrogen gas (H₂), which has a pKa of ~35, ensuring it completely and rapidly deprotonates the 4-bromophenol.[1]
-
Advantages: Leads to very fast reaction rates and often high yields due to the complete conversion of the phenol to the phenoxide.[9][10]
-
Disadvantages: NaH is highly flammable and reacts violently with water. It requires strictly anhydrous (dry) solvents like DMF or THF and an inert atmosphere (e.g., nitrogen or argon), which adds complexity and cost to the setup.[1][11]
-
-
Weak Bases (e.g., Potassium Carbonate, K₂CO₃):
-
Mechanism: K₂CO₃ is a weaker base that establishes an equilibrium with 4-bromophenol, generating a smaller, steady concentration of the phenoxide.
-
Advantages: It is significantly safer, easier to handle, and more cost-effective than NaH. The reaction can often be run in less hazardous solvents like acetone or acetonitrile.[12][13]
-
Disadvantages: Reactions are typically much slower and may require higher temperatures or longer reaction times to reach completion.[3] Yields can sometimes be lower if the equilibrium is not driven sufficiently towards the products.
-
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, with a focus on base-related issues.
Q: My reaction yield is consistently low. What are the likely causes related to my choice of base?
Low yield is a frequent issue that can often be traced back to the base or reaction conditions.
Caption: Troubleshooting workflow for low reaction yield.
For Strong Bases (NaH):
-
Reagent Quality: Sodium hydride can be deactivated by moisture. Old or improperly stored NaH appears white (NaOH/Na₂CO₃) instead of the typical gray powder. Use fresh, high-quality NaH for best results.[11]
-
Incomplete Deprotonation: This is almost always due to moisture. Ensure all glassware is flame- or oven-dried and that you are using anhydrous solvents. The reaction must be run under an inert atmosphere.[14]
-
Insufficient Base: While NaH is very strong, using a sub-stoichiometric amount will result in incomplete conversion of the starting material. Use a slight excess (1.1-1.2 equivalents) to ensure full deprotonation.
For Weak Bases (K₂CO₃):
-
Unfavorable Equilibrium: The reaction may not be proceeding to completion. Consider increasing the temperature or extending the reaction time.[3]
-
Poor Solubility/Phase Issues: K₂CO₃ is often insoluble in organic solvents. This creates a heterogeneous mixture where the reaction can only occur at the surface of the solid base. Vigorous stirring is essential.[15]
-
Solution: Phase-Transfer Catalysis (PTC): Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly effective. The catalyst forms a lipophilic ion pair with the phenoxide, transporting it into the organic phase where it can readily react with the alkyl halide.[16][17][18][19] This can dramatically increase the reaction rate and yield.[20]
Q: I am observing significant side product formation. How can the base be the cause?
While the Williamson ether synthesis is generally clean with a primary alkyl halide, certain conditions can lead to byproducts.
-
Hydrolysis of Nitrile: If using an aqueous workup or a base like NaOH in a protic solvent, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially if the mixture is heated for prolonged periods. Using anhydrous conditions with bases like NaH or K₂CO₃ minimizes this risk.
-
C-Alkylation: While O-alkylation is electronically favored, trace amounts of C-alkylation on the aromatic ring of the phenoxide can occur, particularly at higher temperatures. Using the most selective conditions (e.g., K₂CO₃ at a moderate temperature) can help minimize this.
Data Summary: Comparison of Common Bases
| Parameter | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Base Type | Strong, non-nucleophilic, irreversible | Weak, non-nucleophilic, reversible | Strong, nucleophilic, reversible |
| pKa (Conj. Acid) | ~35 (H₂) | ~10.3 (HCO₃⁻) | ~15.7 (H₂O) |
| Typical Solvent | Anhydrous THF, DMF[1][9] | Acetone, Acetonitrile, DMSO[9][13] | Water/Organic (with PTC) |
| Conditions | Inert atmosphere, strictly anhydrous | Can be run open to air, requires heat | Often requires Phase-Transfer Catalyst |
| Relative Rate | Very Fast | Slow to Moderate | Moderate (with PTC) |
| Pros | High yield, rapid reaction[9] | Safe, inexpensive, easy to handle | Inexpensive, readily available |
| Cons | Hazardous, requires special handling | Slow, may require PTC for high yield | Can introduce water, risk of hydrolysis |
Experimental Protocols
The following are representative protocols. Researchers should always perform their own risk assessment and optimize conditions for their specific setup.
Protocol A: High-Efficiency Synthesis using Sodium Hydride (NaH)
This protocol prioritizes reaction speed and yield but requires stringent anhydrous techniques.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add 4-bromophenol (1.0 eq). Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkylation: Add 3-chloropropanenitrile (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Safer, Cost-Effective Synthesis using Potassium Carbonate (K₂CO₃) and PTC
This protocol is safer and uses less expensive reagents, making it suitable for larger-scale work.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and acetone or acetonitrile.
-
Alkylation: Add 3-chloropropanenitrile (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction may take 8-24 hours to reach completion.
-
Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Decision logic for choosing a synthetic protocol.
References
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- PubChem. (n.d.). 4-Bromophenol.
- PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Reddit. (2022). Could an ester be formed like this?.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis.
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Symbiosis. (n.d.). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis.
- Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
- Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biosynce.com [biosynce.com]
- 13. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. phasetransfer.com [phasetransfer.com]
- 19. iajpr.com [iajpr.com]
- 20. ptfarm.pl [ptfarm.pl]
Validation & Comparative
Purity assessment of synthesized 3-(4-Bromophenoxy)propanenitrile by quantitative NMR
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-(4-Bromophenoxy)propanenitrile by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and product safety. For a molecule like this compound, an important intermediate in organic synthesis, ensuring its purity is paramount for the reliability of downstream applications.[1][2] This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound, juxtaposed with other established analytical techniques.
The Imperative of Purity in Synthesis
The synthesis of this compound, typically achieved by the reaction of 4-bromophenol with acrylonitrile or propanenitrile under basic conditions, can potentially introduce a variety of impurities.[1] These may include unreacted starting materials, by-products from side reactions, or residual solvents. The presence of such impurities can have significant consequences in subsequent synthetic steps or in the final active pharmaceutical ingredient (API), potentially altering efficacy, safety, and stability. Therefore, a robust and accurate analytical method for purity determination is indispensable.
Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool for purity determination, recognized for its accuracy and direct measurement capabilities.[3][4] Unlike chromatographic techniques that often rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method.[5][6] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] This intrinsic characteristic allows for the determination of the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[8][9]
The United States Pharmacopeia (USP) and other regulatory bodies are increasingly recognizing the value of qNMR in pharmaceutical analysis, with ongoing revisions to general chapters to expand its applications.[10][11][12][13]
The Causality Behind Choosing qNMR
The selection of qNMR for the purity assessment of this compound is underpinned by several key advantages:
-
Structural Confirmation and Quantification in a Single Experiment: qNMR provides simultaneous qualitative and quantitative information. The chemical shifts, coupling patterns, and integration of the signals not only confirm the identity of this compound but also quantify it.
-
No Need for an Identical Reference Standard: This is a significant advantage, especially for novel compounds or when a highly purified reference standard of the analyte is unavailable or expensive.[9]
-
High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision, with relative standard deviations often below 1%.[4]
-
Non-destructive Nature: The sample can be recovered after the analysis for further investigation if needed.[14]
A Comparative Look: qNMR vs. Other Purity Assessment Techniques
While qNMR offers distinct advantages, a comprehensive understanding requires a comparison with other commonly used techniques for purity analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. | Measures the heat flow associated with the melting of a substance. |
| Reference Standard | Requires a certified internal standard of a different, known compound. | Typically requires a certified reference standard of the analyte. | Typically requires a certified reference standard of the analyte. | Does not require a reference standard. |
| Quantification | Absolute quantification based on primary ratio. | Relative quantification based on response factors. | Relative quantification based on response factors. | Absolute purity determination based on the van't Hoff equation.[15] |
| Selectivity | High; distinguishes between structurally similar compounds. | High; dependent on column chemistry and detector. | High; dependent on column and detector. | Limited; cannot distinguish between impurities with similar melting points. |
| Strengths | Simultaneous structural confirmation and quantification; no analyte-specific standard needed. | High sensitivity and wide applicability. | Excellent for volatile and thermally stable compounds. | Provides a measure of absolute purity for highly pure crystalline compounds.[16] |
| Limitations | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[3] | Requires analyte-specific reference standards; response factors can vary. | Limited to volatile and thermally stable compounds. | Not suitable for amorphous compounds, compounds that decompose on melting, or for samples with low purity.[16] |
This comparison highlights that the choice of analytical method is contingent on the specific requirements of the analysis. For establishing the purity of a newly synthesized batch of this compound with high confidence and without a dedicated reference standard, qNMR is an exceptionally powerful choice.
Experimental Workflow for qNMR Purity Assessment
The successful implementation of a qNMR experiment hinges on a meticulous and well-controlled workflow.
Caption: The qNMR experimental workflow from sample preparation to purity calculation.
Step-by-Step Experimental Protocol
1. Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of the qNMR experiment. The ideal internal standard should:
-
Be of high, certified purity.
-
Have signals that do not overlap with the analyte signals.
-
Be stable and non-reactive with the analyte and solvent.
-
Have a simple spectrum, preferably with sharp singlets.
-
Be soluble in the chosen deuterated solvent.
For this compound, a suitable internal standard could be maleic anhydride or dimethyl sulfone, which are commercially available in high purity and have simple proton NMR spectra.
2. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg of maleic anhydride) into the same vial. The molar ratio of analyte to standard should be close to 1:1 for optimal accuracy.[3]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Key Parameters:
-
Pulse Angle: A 90° pulse is typically used to ensure uniform excitation across the spectrum.
-
Relaxation Delay (d1): This is a crucial parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals to ensure complete relaxation and accurate integration.[8] A typical starting value is 30-60 seconds, but should be determined experimentally for the highest accuracy.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[8]
-
Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay to baseline, preventing truncation artifacts.
-
4. Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N without significantly distorting the signal shape.
-
Perform a Fourier transform of the FID.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected, well-resolved signals for both the analyte and the internal standard. For this compound, suitable signals would be the aromatic protons or the methylene protons. For the internal standard, a sharp singlet is ideal. The integration region should cover at least 64 times the full width at half height (FWHH) of the peak to capture over 99% of the signal intensity.[3]
5. Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
A Self-Validating System: Ensuring Trustworthiness
The qNMR protocol described incorporates several self-validating checks:
-
Consistency of Multiple Signals: The purity can be calculated using different, well-resolved signals from the analyte molecule. Consistent results across these calculations provide a high degree of confidence in the measurement.
-
Use of a Certified Reference Material: The traceability of the purity measurement is linked to the certified purity of the internal standard.
-
Clear and Well-Defined Parameters: The experimental parameters, particularly the relaxation delay, are chosen based on fundamental physical principles to ensure the validity of the direct proportionality between signal integral and the number of nuclei.
Conclusion: The Authoritative Choice for Purity Assessment
For the purity assessment of synthesized this compound, quantitative NMR stands out as a robust, accurate, and efficient method. Its ability to provide simultaneous structural confirmation and absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool for researchers, scientists, and drug development professionals.[9][14] By following a well-designed and validated protocol, qNMR delivers trustworthy and defensible purity data, ensuring the quality and reliability of chemical intermediates and active pharmaceutical ingredients.
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
- Quantitative NMR Spectroscopy.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education - ACS Publications.
- What is qNMR and why is it important? - Mestrelab Resources.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.
- Stimuli Article (qNMR) - US Pharmacopeia (USP).
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy - gmp-compliance.org.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed.
- Purity Determination and DSC Tzero Technology - TA Instruments.
- Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing.
- DSC Purity Determination - AZoM.
- What methods are used to test the purity of organic compounds? - TutorChase.
- This compound CAS 118449-57-3 - BIOSYNCE.
- This compound (C9H8BrNO) - PubChemLite.
Sources
- 1. biosynce.com [biosynce.com]
- 2. This compound (CAS No. 118449-57-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. usp.org [usp.org]
- 11. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 12. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 13. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fulcrum of Degradation: A Comparative Analysis of 3-(4-Bromophenoxy)propanenitrile and Other PROTAC Linkers
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule is elegantly composed of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] While the choice of ligands dictates specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[2]
This guide provides an in-depth comparative study of 3-(4-Bromophenoxy)propanenitrile, an aromatic linker, against other commonly employed PROTAC linkers. We will delve into the structural and functional implications of linker choice, supported by experimental data and detailed methodologies for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary for the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[3] The stability and geometry of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein.[3] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two proteins. An optimal linker fosters favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4] Conversely, a poorly designed linker can introduce steric hindrance or promote unproductive conformations, leading to diminished degradation.[5]
A Closer Look at this compound: An Aromatic Linker
This compound is a PROTAC linker characterized by its aromatic (phenyl ether) and nitrile functionalities. This structure imparts a degree of rigidity compared to more flexible alkyl and polyethylene glycol (PEG) linkers.
Structural Features:
-
Molecular Formula: C9H8BrNO
-
Molecular Weight: 226.07 g/mol
The key attributes of aromatic linkers like this compound include:
-
Rigidity and Conformational Pre-organization: The planar nature of the phenyl ring restricts the conformational freedom of the PROTAC molecule.[][7] This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[2]
-
Potential for π-π Stacking Interactions: The aromatic ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, histidine) on the surface of the target protein or the E3 ligase.[][7] These non-covalent interactions can further stabilize the ternary complex.[7]
-
Modulation of Physicochemical Properties: The inclusion of an aromatic ring generally increases the lipophilicity of the PROTAC molecule, which can influence its solubility and cell permeability.[8]
While specific experimental data for PROTACs utilizing this compound is not extensively published in comparative studies, we can infer its potential performance based on studies of other aromatic linkers. For instance, a benzyl linker in one study provided conformational restriction and a beneficial pi-stacking interaction with a tyrosine residue in the VHL E3 ligase.[9] However, it is crucial to note that the benefits of rigidity are highly context-dependent. In another study, replacing a flexible PEG linker with a more rigid disubstituted phenyl linker in an androgen receptor (AR)-targeting PROTAC resulted in a loss of degradation activity, highlighting that increased rigidity is not universally advantageous.[10]
Comparative Analysis with Other PROTAC Linkers
The selection of a PROTAC linker is a multi-faceted decision, often requiring empirical validation. Below is a comparative overview of this compound (as a representative aromatic linker) with other common linker classes.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[11]
-
Alkyl Linkers: These are simple hydrocarbon chains that offer significant conformational flexibility.[5] While synthetically accessible, they are hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[5]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[5] This increased polarity can enhance a PROTAC's solubility and cell permeability.[12] Approximately 54% of reported PROTACs utilize PEG-based linkers.[5]
| Feature | This compound (Aromatic) | Alkyl Linkers | PEG Linkers |
| Flexibility | Rigid/Semi-rigid | Highly Flexible | Flexible |
| Solubility | Generally Lower (more lipophilic) | Low (hydrophobic) | High (hydrophilic) |
| Ternary Complex | Can pre-organize for stable complex formation through rigidity and π-π stacking.[] | High conformational freedom may lead to an entropic penalty upon binding. | Can improve solubility of the complex. |
| Cell Permeability | Variable; can be enhanced by intramolecular hydrogen bonding that shields polar groups.[8] | Generally higher due to lipophilicity. | Can improve permeability by balancing lipophilicity.[12] |
| Synthetic Accessibility | More complex synthesis. | Simple and straightforward. | Readily available in various lengths. |
Rigid Linkers: Cyclic and Heterocyclic Scaffolds
This class of linkers incorporates cyclic structures like piperazine, piperidine, or other aromatic and heteroaromatic systems to introduce conformational constraints.[5]
-
Advantages: Similar to this compound, these linkers can enhance ternary complex stability through conformational pre-organization.[2] They can also improve metabolic stability.[13]
-
Disadvantages: The lack of flexibility can make it challenging to achieve a productive ternary complex geometry for certain target-E3 ligase pairs.[2] The synthesis of these linkers is often more complex.[2]
Data Presentation: A Comparative Overview of Linker Performance
The following table summarizes representative data from various studies to illustrate the impact of linker choice on PROTAC performance. Note that direct comparative data for this compound is limited, and thus, data for other aromatic linkers are presented as a proxy.
| Target | Linker Type | Key Performance Metric (DC50/Dmax) | Observations | Reference |
| Androgen Receptor (AR) | Flexible (PEG) | Exhibited degradation | The flexible linker allowed for productive ternary complex formation. | [10] |
| Androgen Receptor (AR) | Rigid (Disubstituted Phenyl) | No degradation observed | Increased rigidity was detrimental to activity in this context. | [10] |
| SMARCA2/4 | Rigid (Benzyl) | Potent degradation | The benzyl linker provided beneficial conformational restriction and a pi-stacking interaction. | [9] |
| Bruton's Tyrosine Kinase (BTK) | Flexible (PEG/Alkyl) | Potent degradation (e.g., DC50 1-40 nM) | Longer flexible linkers were effective, though they sometimes lacked positive cooperativity. | [11] |
| Bromodomain-containing protein 4 (BRD4) | Flexible (PEG) | Potent degradation (e.g., ARV-825) | Widely successful in numerous PROTAC designs. | [14] |
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linkers is crucial for optimizing PROTAC performance. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the gold standard for quantifying target protein degradation.[15]
Protocol:
-
Cell Culture and Treatment: Plate the desired cell line (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.[16]
Ternary Complex Formation Assays
a) NanoBRET™ Ternary Complex Assay (In-Cell)
This assay allows for the real-time measurement of ternary complex formation in living cells.[][8]
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor.[8]
-
Assay Setup: Plate the transfected cells and treat them with the HaloTag® NanoBRET® 618 Ligand.
-
PROTAC Treatment and Measurement: Add the PROTAC at various concentrations. Measure the donor and acceptor emission signals. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.[17]
b) Surface Plasmon Resonance (SPR) (In Vitro)
SPR provides quantitative data on the kinetics (kon/koff) and affinity (KD) of binary and ternary complex formation.[18]
Protocol:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto an SPR sensor chip.[18]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.
-
Ternary Complex Analysis: Pre-incubate a fixed, saturating concentration of the target protein with a dilution series of the PROTAC. Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams represent the formation and dissociation of the ternary complex.[3]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the KD, kon, and koff for the ternary complex. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[3]
Cell Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to assess the passive permeability of a compound.[9]
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: The PROTAC is added to the donor wells of the plate, and buffer is added to the acceptor wells.
-
Incubation and Quantification: The plate is incubated to allow the compound to diffuse across the artificial membrane. The concentration of the PROTAC in both the donor and acceptor wells is then quantified by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Visualization of Key Concepts
PROTAC Mechanism of Action
Caption: A typical workflow for the comparative evaluation of PROTAC linkers.
Conclusion: The Path to Rational Linker Design
The linker is a pivotal component in the design of efficacious PROTACs, and its selection requires a careful balance of structural and physicochemical properties. While flexible linkers like PEG and alkyl chains offer synthetic convenience, aromatic linkers such as this compound introduce rigidity and the potential for stabilizing π-π interactions, which can be advantageous for forming a stable and productive ternary complex.
However, as the data suggests, there is no universally optimal linker. The ideal choice is contingent upon the specific target protein and E3 ligase pair. A linker that enhances the degradation of one target may be detrimental to another. Therefore, a systematic and empirical approach, employing a suite of biophysical and cellular assays as outlined in this guide, is paramount. By understanding the intricate structure-activity relationships of different linker classes, researchers can move beyond a trial-and-error approach towards a more rational design of next-generation protein degraders with improved potency, selectivity, and drug-like properties.
References
- ChemRxiv. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
- ICE Bioscience. (n.d.).
- Springer Nature Experiments. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. [Link]
- ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided...[Link]
- bioRxiv. (2025).
- PubMed. (2023).
- Cytiva. (2024).
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]
- Charnwood Discovery. (n.d.).
- Springer. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
- National Center for Biotechnology Information. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. [Link]
- Precise PEG. (n.d.). Linkers in PROTACs. [Link]
- ResearchGate. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. [Link]
- National Center for Biotechnology Information. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. [Link]
- Frontiers. (2021).
- Frontiers. (2021). Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells. [Link]
- National Center for Biotechnology Information. (2021).
Sources
- 1. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aminer.org [aminer.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Potential of 3-(4-Bromophenoxy)propanenitrile Derivatives
In the ever-evolving landscape of drug discovery, the identification of novel chemical scaffolds with diverse biological activities is paramount. The 3-(4-bromophenoxy)propanenitrile core represents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive comparison of the potential biological activities of its derivatives, drawing upon experimental data from structurally related compounds to illuminate structure-activity relationships and guide future research. While direct comparative studies on a broad spectrum of this compound derivatives are emerging, a wealth of information on analogous bromophenoxy, bromophenyl, and propanenitrile compounds provides a strong foundation for predicting their therapeutic potential.
Introduction to the this compound Scaffold
The this compound molecule combines several key features that make it an attractive scaffold for medicinal chemistry. The bromophenoxy group can participate in various non-covalent interactions with biological targets, and the bromine atom, as a halogen, can modulate the compound's lipophilicity and metabolic stability, and participate in halogen bonding. The flexible propanenitrile chain allows for conformational adaptability in binding pockets, and the nitrile group can act as a hydrogen bond acceptor or be chemically modified. The parent compound, this compound, has been identified as a component of PROTAC (Proteolysis Targeting Chimera) linkers, highlighting its utility in sophisticated drug delivery and protein degradation strategies.[1] This guide will explore the potential of derivatives of this scaffold in key therapeutic areas, including anticancer, antimicrobial, antifungal, and enzyme inhibitory activities.
Anticancer Activity: A Promising Frontier
The search for novel anticancer agents is a driving force in pharmaceutical research. Phenoxy and bromophenyl derivatives have shown significant potential in this area.
Comparative Efficacy of Related Compounds
While direct data on this compound derivatives is limited, studies on structurally similar compounds provide valuable insights. For instance, novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines.[2][3][4] One study highlighted that halogen substituents at the 2- or 4-position of a related phenoxypropanol scaffold exhibited the best anti-proliferative activity.[4] Another study on 2-phenylacrylonitrile derivatives identified a compound with strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines, with IC50 values in the nanomolar range.[5] These findings suggest that the inclusion of a cyano group and a bromophenyl moiety, as present in our core scaffold, could lead to potent anticancer agents.
To provide a quantitative comparison, the following table summarizes the anticancer activity of various related compounds.
| Compound Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-oxadiazole | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 | 0.137–0.332 (µg/mL) | [6] |
| Quinoline-oxadiazole | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | MCF-7 | 0.164–0.583 (µg/mL) | [6] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 Glioblastoma | Most Active in Series | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in a culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Bromophenol derivatives from marine sources have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[11] Furthermore, propanenitrile derivatives have also been investigated for their antimicrobial and antifungal properties.[12]
Comparative Efficacy of Related Compounds
Studies on various heterocyclic compounds incorporating bromophenyl or propanenitrile moieties have shown promising antimicrobial and antifungal activities. For example, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been synthesized and evaluated for their antimicrobial and antifungal effects, with the length of the alkyl chain influencing the activity. Another study on 1,3,4-thiadiazole derivatives found that a compound with a 4-bromophenyl substituent showed activity against Staphylococcus epidermidis and Micrococcus luteus.[13]
The following table summarizes the antimicrobial and antifungal activities of some related compounds.
| Compound Class | Specific Derivative/Modification | Microorganism | Activity (MIC, µg/mL) | Reference |
| Bromophenol Derivatives | 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 12 | [11] |
| Bromophenol Derivatives | 3-bromo-2,6-dihydroxyacetophenone | MRSA | - | [11] |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids | Various derivatives | Pseudomonas aeruginosa | 15.62–31.25 | [14] |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids | Various derivatives | Enterococcus faecalis | 15.62–31.25 | [14] |
| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids | Various derivatives | Candida albicans | 15.62 | [14] |
| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Various bacteria and fungi | Most active in series |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of chemical compounds.[2][5][15][16]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[15]
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow of the agar well diffusion method.
Enzyme Inhibitory Activity
Enzyme inhibition is a key mechanism of action for many drugs. Derivatives of bromophenols and related structures have been shown to inhibit various enzymes, including those involved in neurodegenerative diseases and metabolic disorders.
Comparative Efficacy of Related Compounds
Derivatives of 2-(3/4-chlorophenoxy)-N-(3-(4-chlorophenyl)-4-(4-substituted phenyl)thiazol-2(3H)-ylidene)propanehydrazide have been investigated for their inhibitory effects on cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B), which are targets in the treatment of Alzheimer's and Parkinson's diseases.[17] Some of these compounds showed higher inhibition of AChE than BChE.[17]
The following table presents the enzyme inhibitory activity of some related compounds.
| Compound Class | Enzyme | Activity | Reference |
| 2-(3/4-chlorophenoxy)propanehydrazide derivatives | Acetylcholinesterase (AChE) | High percentage inhibition for some derivatives | [17] |
| 2-(3/4-chlorophenoxy)propanehydrazide derivatives | Monoamine Oxidase A (MAO-A) | Significant potency for some derivatives | [17] |
| 2-(3/4-chlorophenoxy)propanehydrazide derivatives | Monoamine Oxidase B (MAO-B) | Notable inhibition for some derivatives | [17] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity and screening for its inhibitors.[18]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[18] The presence of an inhibitor reduces the rate of this color formation.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer).
-
Assay Setup (96-well plate):
-
Add buffer to all wells.
-
Add the test compound solutions at various concentrations to the test wells.
-
Add a vehicle control to the positive control wells.
-
Add buffer to the blank wells.
-
-
Enzyme Addition and Pre-incubation: Add the AChE solution to all wells except the blank. Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCh substrate solution to initiate the reaction.[18]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader.[18]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[18]
-
Determine the IC50 value of the inhibitor.
-
Caption: Workflow of the Acetylcholinesterase inhibition assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. The analysis of structurally related compounds strongly suggests that derivatives of this scaffold are likely to exhibit potent anticancer, antimicrobial, antifungal, and enzyme inhibitory properties. The presence of the bromophenoxy group appears to be a key contributor to these activities, and the propanenitrile chain offers a versatile point for modification to optimize potency and selectivity.
Future research should focus on the synthesis and systematic screening of a library of this compound derivatives. By introducing various substituents on the phenyl ring and modifying the propanenitrile linker, it will be possible to establish clear structure-activity relationships for each of the discussed biological activities. The experimental protocols provided in this guide offer a robust framework for such investigations. The insights gained from these studies will be invaluable in advancing the development of this promising class of compounds into clinically viable drug candidates.
References
- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Antimicrobial activity by Agar well diffusion. Chemistry Notes.
- Acetylcholinesterase Inhibition Assay. Bio-protocol.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
- Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC - NIH.
- Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PubMed.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.
- Metabolic profiling of a potential antifungal drug, 3-(4-bromophenyl)-5-acetoxymethyl-2,5-dihydrofuran-2-one, in mouse urine using high-performance liquid chromatography with UV photodiode-array and mass spectrometric detection. PubMed.
- This compound (C9H8BrNO). PubChemLite.
- Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate.
- 3-(4-Bromophenyl)propanenitrile. PubChem.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH.
- Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice.
- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal.
- Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. ResearchGate.
- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed.
- Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. PubMed Central.
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing.
- Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. PubMed.
- Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. ResearchGate.
- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. hereditybio.in [hereditybio.in]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Structure-Activity Landscape of Phenoxypropanenitrile Analogs as Anticancer Agents: A Comparative Guide
In the intricate world of drug discovery, the systematic exploration of structure-activity relationships (SAR) serves as a critical compass, guiding medicinal chemists toward compounds with enhanced potency and selectivity. This guide delves into the SAR of a series of 3-phenoxypropanenitrile analogs, offering a comparative analysis of their antiproliferative activities. By examining the impact of specific structural modifications on cytotoxic efficacy, we aim to provide researchers, scientists, and drug development professionals with actionable insights to inform future design strategies. The data presented herein is a synthesis of findings from key studies in the field, providing a robust foundation for understanding the nuanced interplay between chemical structure and biological function.
The 3-Phenoxypropanenitrile Scaffold: A Privileged Motif in Anticancer Research
The 3-phenoxypropanenitrile core represents a versatile scaffold in medicinal chemistry, lending itself to a variety of structural modifications. Its constituent parts—the phenyl ring, the ether linkage, and the propanenitrile tail—each offer opportunities for chemical alteration to modulate the compound's physicochemical properties and its interaction with biological targets. The exploration of this chemical space is driven by the pursuit of novel agents that can effectively combat the proliferation of cancer cells.
Comparative Analysis of Antiproliferative Activity
Recent research has illuminated the potential of 3-phenoxypropanenitrile derivatives as cytotoxic agents. A pivotal study systematically synthesized and evaluated a series of these analogs against various human cancer cell lines, providing a rich dataset for SAR analysis. The following sections dissect these relationships, with a focus on the impact of substitutions on both the phenyl ring and the carbon backbone.
Impact of Phenyl Ring Substitution on Cytotoxic Potency
The electronic and steric nature of substituents on the phenyl ring plays a crucial role in determining the antiproliferative activity of these analogs. The following table summarizes the in vitro cytotoxic activity (IC50) of key analogs against the HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, as reported in a foundational study on benzofuran-nicotinonitrile derivatives which share a similar pharmacophoric pattern.[1]
| Compound ID | R (Substitution on Phenyl Ring) | HePG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 | H (Unsubstituted) | 58.75 | 72.40 | 55.04 |
| 2 | 4-OH | 53.43 | 38.64 | 40.83 |
| 3 | 4-OCH3 | >100 | >100 | >100 |
Key Insights from Phenyl Ring Modifications:
-
Introduction of a Hydroxyl Group: The addition of a hydroxyl group at the para-position of the phenyl ring (Compound 2 ) led to a notable increase in antiproliferative activity across all tested cell lines compared to the unsubstituted analog (Compound 1 ).[1] This suggests that the hydroxyl group may be involved in key hydrogen bonding interactions with the biological target or could influence the molecule's overall electronic properties in a favorable manner.
-
Introduction of a Methoxy Group: In stark contrast, the presence of a methoxy group at the para-position (Compound 3 ) resulted in a significant decrease in cytotoxic activity, with IC50 values exceeding 100 µM for all cell lines.[1] This finding underscores the sensitivity of the biological target to the nature of the substituent at this position, with the bulkier and less polar methoxy group being detrimental to activity.
Influence of Modifications on the Amine Moiety
Further exploration of the SAR involved modifications to an amine group attached to the core structure, revealing another critical determinant of antiproliferative efficacy.
| Compound ID | Amine Moiety | HePG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 4 | Ethylamine | 58.75 | 72.40 | 55.04 |
| 5 | Cyclohexylamine | 44.70 | 29.52 | 35.17 |
Key Insights from Amine Moiety Modifications:
-
Impact of Steric Bulk: Replacing the linear ethylamine side chain (Compound 4 ) with a bulkier cyclohexylamine group (Compound 5 ) resulted in a significant enhancement of antiproliferative activity against the HePG2, HCT-116, and MCF-7 cell lines.[1] This suggests that the larger, more rigid cyclohexyl ring may promote a more favorable binding orientation within the active site of the target protein.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of SAR studies hinges on the robustness and reproducibility of the experimental methods employed. Below are the detailed protocols for the synthesis of a representative 3-phenoxypropanenitrile analog and the evaluation of its cytotoxic activity.
General Synthesis of 3-Phenoxypropanenitrile Analogs
The synthesis of the 3-phenoxypropanenitrile scaffold and its derivatives is typically achieved through a nucleophilic substitution reaction.
Diagram of Synthetic Workflow:
Sources
Navigating the Synthesis of 3-(4-Bromophenoxy)propanenitrile: A Comparative Guide to Synthetic Strategies
For Immediate Release: A Senior Application Scientist's Evaluation of Synthetic Routes for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development and organic synthesis, the efficient and robust production of key intermediates is paramount. 3-(4-Bromophenoxy)propanenitrile, a valuable building block in the synthesis of various pharmaceutical agents, presents a compelling case study for the evaluation of synthetic methodologies.[1][2][3] This guide provides a detailed comparison of established and alternative routes to this compound, offering insights into the practical considerations and underlying chemical principles that guide process selection.
The Conventional Approach: A Two-Step Williamson Ether Synthesis and Cyanation
The most widely recognized route to this compound follows a classical two-step sequence: a Williamson ether synthesis followed by a nucleophilic substitution to introduce the nitrile functionality.
Route 1: The Established Two-Step Synthesis
This pathway commences with the reaction of 4-bromophenol with a suitable three-carbon electrophile bearing a leaving group, such as 3-chloropropanenitrile or 3-bromopropanenitrile, under basic conditions. This constitutes a classical Williamson ether synthesis.[4]
Step-by-Step Protocol:
-
Deprotonation: 4-Bromophenol is treated with a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetone or acetonitrile to generate the corresponding phenoxide.[5] This step is crucial as the phenoxide is a much more potent nucleophile than the parent phenol.
-
Nucleophilic Substitution (SN2): The in situ generated 4-bromophenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide like 3-chloropropanenitrile.[6][7] The alkoxide attacks the electrophilic carbon atom bearing the halogen, displacing it to form the desired ether linkage.[4][7]
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is often purified by recrystallization or column chromatography to yield pure this compound.
Visualizing the Workflow:
Caption: Workflow for the conventional two-step synthesis of this compound.
Alternative Strategies: Exploring Efficiency and Greener Approaches
While the traditional two-step method is reliable, alternative routes offer potential advantages in terms of atom economy, reduced reaction times, and milder conditions.
Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
A significant improvement on the classical Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC).[8][9] This technique is particularly advantageous when dealing with reactants that have different solubilities, such as an aqueous solution of the phenoxide and an organic solution of the alkyl halide.[10]
The Rationale:
The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the water-soluble phenoxide anion into the organic phase where the alkyl halide resides.[10][11] This is achieved through the formation of an ion pair between the catalyst's cation and the phenoxide anion, which is soluble in the organic medium.[10] This dramatically increases the reaction rate and often allows for the use of milder reaction conditions and less hazardous solvents.[9]
Step-by-Step Protocol:
-
Reaction Setup: 4-Bromophenol is dissolved in a biphasic system, typically water and a non-polar organic solvent like toluene or dichloromethane. A base (e.g., NaOH) is added to the aqueous phase.
-
Catalyst Addition: A catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is introduced to the mixture.[12]
-
Addition of Alkylating Agent: 3-Chloropropanenitrile is added, and the mixture is stirred vigorously at a moderately elevated temperature.
-
Work-up and Purification: The organic layer is separated, washed with water, dried, and concentrated. The product is then purified as in the conventional method.
Visualizing the Workflow:
Caption: Workflow for the phase-transfer catalyzed synthesis.
Route 3: One-Pot Synthesis from 4-Bromophenol and Acrylonitrile
A more atom-economical and streamlined approach involves the direct reaction of 4-bromophenol with acrylonitrile in a Michael-type addition reaction. This method circumvents the need for a pre-halogenated C3 synthon.
The Underlying Chemistry:
This reaction, often catalyzed by a base, proceeds via the conjugate addition of the 4-bromophenoxide to the electron-deficient double bond of acrylonitrile. The choice of base and solvent is critical to achieving high yields and minimizing polymerization of acrylonitrile.
Step-by-Step Protocol:
-
Reaction Setup: 4-Bromophenol and a slight excess of acrylonitrile are dissolved in a suitable solvent, such as tert-butanol.[13]
-
Base Addition: A base, such as potassium carbonate, is added to the mixture.[13]
-
Reaction: The reaction mixture is heated to promote the addition reaction. The progress of the reaction can be monitored by techniques like TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the inorganic salts are filtered off. The filtrate is then quenched with water, and the product is extracted with an organic solvent. Purification follows standard procedures.
Visualizing the Workflow:
Caption: Workflow for the one-pot synthesis from 4-bromophenol and acrylonitrile.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: PTC Williamson Ether Synthesis | Route 3: One-Pot Michael Addition |
| Number of Steps | 2 | 1 (synthesis) + workup | 1 (synthesis) + workup |
| Reagents | 4-Bromophenol, Base, 3-Halopropanenitrile | 4-Bromophenol, Base, 3-Halopropanenitrile, PTC | 4-Bromophenol, Acrylonitrile, Base |
| Reaction Conditions | Often requires anhydrous conditions, elevated temperatures.[9] | Milder conditions, often biphasic.[9] | Elevated temperatures, careful control of base. |
| Yield | Generally good (50-95% in lab scale).[4] | Typically high, often an improvement over Route 1. | Can be high (e.g., 90% reported for a similar compound).[13] |
| Atom Economy | Lower due to the use of a pre-functionalized C3 synthon. | Similar to Route 1. | Higher, as all atoms of acrylonitrile are incorporated. |
| Green Chemistry Aspects | Use of organic solvents, potential for halogenated waste. | Can use water as a solvent, reduces the need for harsh conditions.[14] | Avoids halogenated reagents, potentially less waste.[15] |
| Scalability | Well-established and scalable. | Readily scalable and used in industrial processes.[4] | Potentially scalable, but may require optimization to control polymerization. |
Conclusion and Future Perspectives
The choice of a synthetic route for this compound depends on a variety of factors including the scale of the synthesis, cost of reagents, and desired environmental impact. The traditional two-step Williamson ether synthesis is a robust and well-understood method. However, the use of phase-transfer catalysis offers significant advantages in terms of reaction rate and milder conditions, making it an attractive alternative for both laboratory and industrial applications.
The one-pot Michael addition of 4-bromophenol to acrylonitrile represents the most elegant and atom-economical approach. While it may require more careful optimization to control side reactions, its inherent efficiency makes it a compelling option, particularly from a green chemistry perspective.[16]
Further research into novel catalytic systems, including biocatalysis, could lead to even more sustainable and efficient syntheses of this important intermediate.[14][17] The continued evolution of synthetic methodologies will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.
References
- Wikipedia. Williamson ether synthesis. [Link]
- BIOSYNCE. This compound CAS 118449-57-3. [Link]
- Journal of Chemical Education.
- ACS Publications.
- Organic Chemistry Portal.
- Green Chemistry (RSC Publishing).
- Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. [Link]
- YouTube. Williamson Ether Synthesis. [Link]
- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [Link]
- Semantic Scholar.
- Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Utah Tech University. Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- PubChem. This compound. [Link]
- ChemicalRegister.com. This compound (CAS No. 118449-57-3) Suppliers. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]
- The Royal Society of Chemistry.
- A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. [Link]
- Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
- ChemUniverse. This compound [P69601]. [Link]
- Sparkl. Revision Notes - Analysis of Synthetic Routes and Possible By-products | Organic Synthesis | Chemistry - 9701 | AS & A Level. [Link]
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (CAS No. 118449-57-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. biosynce.com [biosynce.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. 3-(4-methoxyphenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]
- 14. journals.co.za [journals.co.za]
- 15. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 16. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 17. researchgate.net [researchgate.net]
Benchmarking different synthesis methods for 3-(4-Bromophenoxy)propanenitrile based on yield and purity
For researchers, medicinal chemists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 3-(4-Bromophenoxy)propanenitrile is a valuable building block in the synthesis of various pharmaceutical agents and functional materials. This guide provides an in-depth comparison of the primary synthetic routes to this compound, benchmarking them based on yield, purity, and practical considerations. The methodologies discussed herein are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and reproducibility.
Introduction
This compound, with the CAS number 118449-57-3, is an important organic intermediate. Its structure, featuring a brominated aromatic ring, an ether linkage, and a nitrile group, offers multiple points for further chemical modification. The efficiency and cleanliness of its synthesis directly impact the quality and cost-effectiveness of downstream processes. This guide will explore and compare two principal synthetic strategies: the Michael Addition of 4-bromophenol to acrylonitrile and the Williamson Ether Synthesis, including a phase-transfer catalyzed variation.
Synthesis Methodologies: A Head-to-Head Comparison
Two classical reactions form the basis for the synthesis of this compound: the nucleophilic addition to an activated alkene (Michael Addition) and the nucleophilic substitution on an alkyl halide (Williamson Ether Synthesis). A third, enhanced approach utilizing phase-transfer catalysis (PTC) for the Williamson synthesis will also be evaluated for its potential to improve reaction efficiency and align with green chemistry principles.
Method 1: Michael Addition of 4-Bromophenol to Acrylonitrile
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a related activated alkene, acrylonitrile. The reaction is typically base-catalyzed, where the base deprotonates the phenol to form the more nucleophilic phenoxide ion.
Reaction Scheme:
Causality of Experimental Choices: The choice of a base is critical. A weak base like sodium carbonate (Na₂CO₃) is often sufficient to deprotonate the acidic phenol without promoting significant polymerization of acrylonitrile, a common side reaction. The reaction is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate without favoring byproduct formation. The workup involves simple extraction or filtration to isolate the product[1].
Potential Impurities: The primary impurities can include unreacted 4-bromophenol and byproducts from the polymerization of acrylonitrile. The presence of excess base can also lead to the hydrolysis of the nitrile group to the corresponding carboxylic acid, although this is less common under anhydrous conditions.
Method 2: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide (in this case, 4-bromophenoxide) with a primary alkyl halide (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile) via an Sₙ2 mechanism[2].
Reaction Scheme:
Causality of Experimental Choices: A stronger base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is often used to ensure complete deprotonation of the phenol. Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic, and are well-suited for Sₙ2 reactions. The reaction temperature is typically elevated to increase the reaction rate.
Potential Impurities: Common impurities include unreacted 4-bromophenol and the 3-halopropanenitrile starting material. A potential side reaction is the elimination of HX from the 3-halopropanenitrile to form acrylonitrile, especially if a sterically hindered or strong base is used at high temperatures. Another possible impurity is the diaryl ether, formed by the reaction of the product with another molecule of 4-bromophenoxide, although this is generally less favorable.
Method 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In this context, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the 4-bromophenoxide anion from an aqueous or solid phase into the organic phase containing the 3-halopropanenitrile. This approach often leads to milder reaction conditions, faster reaction times, and higher yields[3][4][5].
Causality of Experimental Choices: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) allows for the use of an inexpensive inorganic base such as solid potassium carbonate or an aqueous solution of sodium hydroxide. The catalyst transports the phenoxide anion across the phase boundary, enabling the reaction to proceed efficiently in a biphasic system. This can eliminate the need for expensive and anhydrous organic solvents.
Potential Impurities: The impurity profile is similar to the classical Williamson ether synthesis. However, due to the milder conditions, the formation of elimination byproducts may be reduced. The phase-transfer catalyst itself can be an impurity if not properly removed during workup.
Experimental Protocols and Data Comparison
The following are representative experimental protocols for each synthesis method. The yield and purity data are based on typical laboratory outcomes and may vary depending on the specific reaction scale and conditions.
Protocol 1: Michael Addition
Procedure:
-
To a stirred solution of 4-bromophenol (1.73 g, 10 mmol) in acrylonitrile (10 mL), add anhydrous sodium carbonate (0.53 g, 5 mmol).
-
Heat the mixture to 50-60 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Remove the excess acrylonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove unreacted phenol, followed by a brine wash (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system.
Protocol 2: Williamson Ether Synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1.73 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in 20 mL of acetone.
-
Add 3-chloropropanenitrile (0.98 g, 11 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 3: Phase-Transfer Catalyzed Williamson Ether Synthesis
Procedure:
-
Combine 4-bromophenol (1.73 g, 10 mmol), 3-chloropropanenitrile (0.98 g, 11 mmol), potassium carbonate (2.07 g, 15 mmol), and tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) in 20 mL of toluene.
-
Heat the mixture to 80 °C and stir vigorously for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with 1M NaOH (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Summary and Comparison
| Parameter | Method 1: Michael Addition | Method 2: Williamson Ether Synthesis | Method 3: PTC Williamson Synthesis |
| Typical Yield | 60-75% | 70-85% | 85-95% |
| Reported Purity | 95-98% (after purification)[6] | 97-99% (after purification) | >99% (after purification) |
| Reaction Time | 24 hours | 12-16 hours | 6-8 hours |
| Reaction Temp. | 50-60 °C | Reflux (e.g., Acetone ~56 °C) | 80 °C |
| Key Reagents | 4-bromophenol, acrylonitrile, Na₂CO₃ | 4-bromophenol, 3-halopropanenitrile, K₂CO₃ | 4-bromophenol, 3-halopropanenitrile, K₂CO₃, TBAB |
| Advantages | Atom economical (addition reaction), readily available starting materials. | Well-established and reliable method, generally good yields. | High yields, shorter reaction times, milder conditions, potential for green solvent use. |
| Disadvantages | Potential for acrylonitrile polymerization, longer reaction times, moderate yields. | Requires anhydrous conditions for best results, higher temperatures may be needed. | Catalyst cost, potential for catalyst contamination in the final product. |
Product Characterization and Purity Assessment
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (two doublets in the range of δ 6.8-7.5 ppm), a triplet for the -O-CH₂- group (around δ 4.2 ppm), and a triplet for the -CH₂-CN group (around δ 2.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two aliphatic carbons, and the nitrile carbon (around 117 ppm).
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The spectrum will also show C-O-C stretching bands for the ether linkage and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are ideal for determining the purity of the final product and quantifying any impurities.
Logical Workflow and Pathway Diagrams
Conclusion and Recommendations
Based on the comparative analysis, the Phase-Transfer Catalyzed Williamson Ether Synthesis emerges as the most efficient method for the preparation of this compound, offering the highest yields and shortest reaction times under relatively mild conditions. This makes it particularly suitable for scale-up and industrial applications where efficiency and throughput are critical.
The classical Williamson Ether Synthesis remains a reliable and effective laboratory-scale method, providing good yields and high purity, albeit with longer reaction times.
The Michael Addition route, while atom-economical, generally provides lower yields and requires longer reaction times. The potential for polymerization of acrylonitrile also presents a challenge in terms of purification and process control.
The choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization, including scale, available resources, and desired purity levels. For routine, high-yield synthesis, the PTC approach is highly recommended.
References
- Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Supplementary Information.
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3.
- Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.
- Chem-Station. (2014, April 13). Williamson Ether Synthesis.
- Yearty, K. L., Maynard, R. K., Cortes, C. N., & Morrison, R. W. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education, 97(2), 528-531.
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- ChemUniverse. (n.d.). This compound [P69601].
- PubChemLite. (n.d.). This compound (C9H8BrNO).
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile.
- ResearchGate. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations.
Sources
A Multi-Modal Spectroscopic Guide to Differentiating Ortho, Meta, and Para Isomers of 3-(Bromophenoxy)propanenitrile
Introduction
In the realm of synthetic chemistry and drug development, the precise structural characterization of molecules is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Constitutional isomers, molecules sharing an identical molecular formula but differing in atomic connectivity, often exhibit vastly different chemical, physical, and biological properties. A prime example of this analytical challenge is presented by the isomers of 3-(Bromophenoxy)propanenitrile. While all share the formula C₉H₈BrNO, the position of the bromine atom on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—critically alters the molecule's electronic and steric landscape.
This guide provides a comprehensive, data-supported framework for unambiguously differentiating between these three isomers. We move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. By integrating insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow designed for researchers and drug development professionals who require absolute certainty in their structural assignments.
The Analytical Challenge: Subtle Differences, Significant Consequences
The ortho, meta, and para isomers of 3-(Bromophenoxy)propanenitrile possess the same molecular weight and the same core functional groups: a bromophenyl ring, an ether linkage, and a propanenitrile chain. This similarity renders simple analytical techniques insufficient and necessitates a multi-pronged spectroscopic approach. The key to differentiation lies in exploiting how the bromine atom's position influences the symmetry and electronic environment of the molecule, which in turn generates unique spectral fingerprints.
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Arbiter
NMR spectroscopy is the most powerful tool for this specific challenge because it directly probes the chemical environment of each hydrogen and carbon nucleus. The substitution pattern on the benzene ring creates distinct symmetries and electronic effects that manifest as unmistakable differences in chemical shifts and spin-spin coupling patterns.
Expertise & Causality: Why NMR Excels
-
¹H NMR: The relative positions of protons on the aromatic ring lead to unique spin-spin splitting patterns. The symmetry of the para isomer drastically simplifies the spectrum compared to the less symmetric ortho and meta isomers.
-
¹³C NMR: The number of unique carbon environments is directly related to molecular symmetry. The highly symmetric para isomer will exhibit fewer aromatic signals than its counterparts, providing a rapid and conclusive diagnostic check.[1][2]
¹H NMR Analysis: Decoding the Aromatic Region
The most diagnostic region in the ¹H NMR spectrum is the aromatic window (typically 6.5-8.0 ppm).[3][4][5] The aliphatic protons of the -O-CH₂-CH₂-CN chain will appear as two triplets around 4.2 ppm and 2.8 ppm, respectively, and will be largely consistent across all three isomers. The aromatic region, however, is the key differentiator.
-
Para Isomer (3-(4-Bromophenoxy)propanenitrile): This isomer possesses a C₂ axis of symmetry. The four aromatic protons are chemically divided into two sets of two equivalent protons. This results in a clean, easily interpretable AA'BB' system , which typically appears as two distinct doublets, each integrating to 2H.[2][6]
-
Ortho Isomer (3-(2-Bromophenoxy)propanenitrile): With no symmetry, all four aromatic protons are chemically distinct. This leads to a complex and crowded multiplet, with each proton coupling to its neighbors. The signals will often overlap, but will span a wider chemical shift range compared to the para isomer.
-
Meta Isomer (3-(3-Bromophenoxy)propanenitrile): This isomer also lacks symmetry, resulting in four unique proton signals. The splitting pattern is often more resolved than the ortho isomer, potentially showing a singlet-like signal for the proton between the two substituents, along with distinct doublets and triplets.
Table 1: Predicted ¹H NMR Aromatic Signals for 3-(Bromophenoxy)propanenitrile Isomers
| Isomer Position | Predicted Splitting Pattern | Expected No. of Signals | Integration |
| Para (4-Bromo) | Two doublets (AA'BB' system) | 2 | 2H, 2H |
| Ortho (2-Bromo) | Complex, overlapping multiplet | 4 | 1H, 1H, 1H, 1H |
| Meta (3-Bromo) | Four distinct signals (e.g., triplet, doublets, singlet-like) | 4 | 1H, 1H, 1H, 1H |
¹³C NMR Analysis: A Rapid Symmetry Check
The utility of ¹³C NMR lies in its ability to count the number of non-equivalent carbon atoms. For substituted benzenes, this provides a direct measure of molecular symmetry.[1] Aromatic carbons typically resonate between 110-160 ppm.[6]
-
Para Isomer: Due to its symmetry, there are only four unique carbon signals in the aromatic region.
-
Ortho Isomer: Lacks symmetry, resulting in six distinct aromatic carbon signals.
-
Meta Isomer: Lacks symmetry, also resulting in six distinct aromatic carbon signals.
While both ortho and meta isomers show six signals, the chemical shifts will differ. However, the simple count of four signals is an unequivocal identifier for the para isomer.
Table 2: Predicted ¹³C NMR Aromatic Signals for 3-(Bromophenoxy)propanenitrile Isomers
| Isomer Position | Predicted Number of Aromatic Signals |
| Para (4-Bromo) | 4 |
| Ortho (2-Bromo) | 6 |
| Meta (3-Bromo) | 6 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified isomeric sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, especially for the complex aromatic regions of the ortho and meta isomers.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~512-2048) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals and identify the splitting patterns. Count the number of signals in the aromatic region of the ¹³C spectrum.
Methodology 2: Infrared (IR) Spectroscopy — The Rapid Screening Tool
While NMR provides definitive structural detail, IR spectroscopy offers a fast, non-destructive method to gain initial, powerful evidence of the substitution pattern. The key lies in the "fingerprint region" of the spectrum.
Expertise & Causality: Why IR is Diagnostic
The vibrations of a molecule are quantized and correspond to the absorption of specific frequencies of IR radiation.[7][8] While the fundamental stretches of the nitrile (C≡N) and ether (C-O-C) groups confirm the molecule's core structure, the C-H out-of-plane bending ("wagging") vibrations between 690-900 cm⁻¹ are highly sensitive to the substitution pattern on the benzene ring.[9][10] This is because the positions of the substituents constrain the C-H bonds, allowing only specific, characteristic bending motions.
Diagnostic Frequencies for Isomer Differentiation
All three isomers will exhibit the following characteristic peaks, confirming their basic structure:
-
C≡N Stretch: A sharp, medium-intensity peak around 2240-2220 cm⁻¹ .[11][12]
-
Aryl-Alkyl Ether C-O-C Stretches: Two strong bands, an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .[13][14][15]
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.[3]
The crucial differentiating absorptions are the strong C-H out-of-plane bends:
Table 3: Diagnostic IR C-H Bending Frequencies for Disubstituted Benzenes
| Isomer Position | Substitution Pattern | Characteristic C-H Bend Frequency (cm⁻¹) |
| Para (4-Bromo) | 1,4-disubstituted | 810 - 840 (Strong)[10] |
| Ortho (2-Bromo) | 1,2-disubstituted | 735 - 770 (Strong)[10] |
| Meta (3-Bromo) | 1,3-disubstituted | 690 - 710 (Strong) and 750 - 810 (Strong)[10] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its speed and simplicity. Place a small amount of the powdered sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (CO₂, H₂O). The instrument will automatically subtract this from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key diagnostic peaks: the C≡N stretch, the C-O-C ether stretches, and most importantly, the strong C-H out-of-plane bending absorption(s) below 900 cm⁻¹. Compare the position of the C-H bend to the values in Table 3.
Methodology 3: Mass Spectrometry (MS) — Confirming Identity and Composition
Mass spectrometry serves as a foundational check to confirm the molecular weight and elemental formula, particularly the presence of bromine. While it is the least effective technique for differentiating these constitutional isomers on its own, it is an indispensable part of a comprehensive analysis.[16][17]
Expertise & Causality: The Bromine Isotope Pattern
The primary utility of MS here is not fragmentation but the confirmation of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any bromine-containing compound will exhibit two molecular ion peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). This signature is an unambiguous indicator of the presence of a single bromine atom.
Expected Mass Spectrum Features
-
Molecular Ion Peaks: All three isomers will have a molecular formula of C₉H₈BrNO. The calculated monoisotopic mass is ~224.98 Da. The mass spectrum will show a pair of intense peaks at m/z ≈ 225 and m/z ≈ 227, with near-equal intensity.[18]
-
Fragmentation: Fragmentation patterns for these isomers are likely to be very similar. Key fragmentation pathways would involve the cleavage of the ether bond.[19][20][21] Common fragments might include the bromophenoxy cation [BrC₆H₄O]⁺ and fragments resulting from the loss of the nitrile group or the entire propanenitrile side chain. While subtle differences in fragment ion intensities might exist, they are generally not reliable enough for primary differentiation without extensive calibration and reference standards.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC inlet.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion and minimize in-source fragmentation.
-
Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument to confirm the accurate mass and resolve the isotopic pattern clearly.
-
Data Analysis: Examine the spectrum for the characteristic M⁺ and M+2 doublet. Confirm that the measured accurate mass is within a 5 ppm tolerance of the calculated mass for C₉H₈BrNO.
Integrated Analytical Workflow
Caption: Integrated workflow for isomer differentiation.
Summary and Conclusion
The differentiation of the ortho, meta, and para isomers of 3-(Bromophenoxy)propanenitrile is a classic analytical problem that highlights the power of a multi-modal spectroscopic approach. While each technique offers valuable information, their strengths are complementary.
Table 4: Comparative Summary of Spectroscopic Differentiators
| Technique | Primary Role | Key Differentiating Feature(s) | Confidence Level |
| Mass Spectrometry | Confirmation | M⁺/M+2 isotopic doublet confirms presence of one Br atom. | Low (for isomerism) |
| IR Spectroscopy | Screening | Position of strong C-H out-of-plane bending band (690-900 cm⁻¹). | High |
| ¹H NMR | Elucidation | Aromatic region splitting pattern (e.g., two doublets for para). | Very High |
| ¹³C NMR | Confirmation | Number of aromatic signals (4 for para vs. 6 for ortho/meta). | Very High |
References
- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Pals, M., et al. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics. [Link]
- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of dibromobenzene?[Link]
- All About Chemistry. (2023). IR spectrum of Ethers. YouTube. [Link]
- Pals, M., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
- Hill, K. M., et al. (2013). 13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. Magnetic Resonance in Chemistry. [Link]
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
- Jasperse, J.
- ResearchGate. (2015). Observed 1 H NMR chemical shifts (δ , ppm)
- Webb, L. J., et al. (2019). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B. [Link]
- JoVE. (2025).
- Studylib. (n.d.).
- AMyD. (n.d.).
- Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Isomers? YouTube. [Link]
- OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]
- University of Wisconsin-Madison. (n.d.).
- Scribd. (n.d.).
- Chemistry LibreTexts. (2024). 15.
- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. [Link]
- BIOSYNCE. (n.d.). This compound CAS 118449-57-3. [Link]
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
- PubChemLite. (n.d.). This compound (C9H8BrNO). [Link]
- Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br are shown here. Which isomer produces which spectrum?[Link]
- eGyanKosh. (n.d.).
- Wikipedia. (n.d.).
- Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. [Link]
- Macalester College. (n.d.). Infrared Spectroscopy. [Link]
- Filo. (2023). The 1H NMR spectra of three isomers with molecular formula C4H9Br are shown here. Which isomer produces which spectrum?[Link]
- Chemistry LibreTexts. (2020). 13.
- ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-Bromophenyl)-2-(5-bromophen-2-yl)acrylonitrile. [Link]
- Wizeprep. (2021). How to Identify Constitutional Isomers. YouTube. [Link]
- PubChemLite. (n.d.). 3-(4-bromophenyl)propanenitrile (C9H8BrN). [Link]
- Radboud Repository. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. [Link]
- Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
- ResearchGate. (2020). Isomer analysis by mass spectrometry in clinical science. [Link]
- University of Florida. (2023).
- National Institutes of Health. (2018).
Sources
- 1. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 19. studylib.net [studylib.net]
- 20. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 21. scribd.com [scribd.com]
Assessing the efficacy and potency of PROTACs synthesized with 3-(4-Bromophenoxy)propanenitrile
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins entirely.[3][4] This guide provides a comprehensive comparison of the efficacy and potency of PROTACs, moving beyond a narrow focus on a single chemical moiety to a broader, more instructive analysis of key design principles. We will delve into the critical interplay between the target protein ligand, the E3 ligase recruiter, and the connecting linker, using the well-studied Bromodomain and Extra-Terminal (BET) protein BRD4 as a primary example.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[2][3][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that initiates the degradation cascade.[3][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for destruction by the proteasome.[3][7] The PROTAC is then released to engage another POI molecule, acting in a catalytic manner.[8][9]
dot
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of BRD4-Targeting PROTACs
BRD4, a member of the BET family of proteins, is a key regulator of gene expression and a well-established therapeutic target in various cancers.[4][10] Small molecule inhibitors of BRD4, such as JQ1, have shown promise, but PROTAC-mediated degradation of BRD4 offers a more profound and sustained therapeutic effect.[4] Here, we compare two prominent classes of BRD4 PROTACs based on their recruited E3 ligase: Cereblon (CRBN) and von Hippel-Lindau (VHL).
| PROTAC | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Key Characteristics | Reference |
| dBET1 | JQ1 | Thalidomide (CRBN) | ~4 nM (RS4;11 cells) | >98% | Highly potent and efficient degrader of BET proteins. | |
| MZ1 | JQ1 | VHL Ligand | ~8 nM (HeLa cells) | >95% | Demonstrates selectivity for BRD4 over BRD2 and BRD3 at lower concentrations. | |
| ARV-771 | BET Inhibitor | VHL Ligand | <5 nM (LNCaP cells) | >95% | Orally bioavailable BRD4 degrader with in vivo efficacy. | |
| Compound 15 | Novel BRD4 Ligand | Pomalidomide (CRBN) | 0.25 nM (MV4-11 cells) | Not specified | Potent degrader with a lower molecular weight. | [10] |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are approximate and can vary based on the cell line and experimental conditions.
The choice of E3 ligase ligand can significantly impact the degradation profile.[3][11] For instance, MZ1, a VHL-based PROTAC, has been shown to exhibit a degree of selectivity for BRD4 over other BET family members at certain concentrations, a phenomenon not as pronounced with some CRBN-based counterparts like dBET1.[12] This selectivity is often attributed to the specific nature of the ternary complex formed.
Experimental Protocols for PROTAC Characterization
To rigorously assess the efficacy and potency of a novel PROTAC, a series of well-defined experiments are essential.
Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line like MV-4-11 for BRD4) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, and 24 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control (a known degrader).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or α-tubulin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and potentially a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.[14]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight.[14]
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect their co-precipitation.
dot
Caption: A generalized workflow for the development and evaluation of PROTACs.
The Impact of BRD4 Degradation on Signaling Pathways
BRD4 acts as a scaffold protein that recruits transcriptional machinery to acetylated histones, promoting the expression of key oncogenes, most notably c-Myc.[4] By degrading BRD4, PROTACs effectively dismantle this transcriptional complex, leading to the downregulation of c-Myc and other pro-proliferative genes. This, in turn, induces cell cycle arrest and apoptosis in cancer cells.
dot
Caption: The effect of BRD4 degradation on the c-Myc signaling pathway.
Conclusion and Future Perspectives
The rational design of potent and efficacious PROTACs is a multifactorial challenge that requires a deep understanding of the intricate interplay between the target protein, the E3 ligase, and the PROTAC molecule itself. While the specific moiety 3-(4-Bromophenoxy)propanenitrile may yet emerge as a valuable component in novel PROTAC design, the principles of optimizing ternary complex formation, linker composition, and E3 ligase selection remain paramount. The continued exploration of new E3 ligase ligands and innovative linker strategies will undoubtedly expand the therapeutic potential of targeted protein degradation, offering new avenues to address previously "undruggable" targets.
References
- Benchchem.
- Benchchem. A Comparative Analysis of E3 Ligase Ligands for PROTACs: A Guide for Researchers.
- Benchchem.
- Hughes, S. J., & Ciulli, A. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 15(1), 21-41.
- An, S., & Fu, L. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. International Journal of Molecular Sciences, 24(5), 4899.
- Benchchem. Application Notes and Protocols for Designing VHL-based PROTACs.
- Bricelj, A., Steinebach, C., Kuchta, K., Gütschow, M., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
- Pérez-Peña, M., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 22(16), 8573.
- Bricelj, A., Steinebach, C., Kuchta, K., Gütschow, M., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
- Ottis, P., et al. (2017). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chemical Biology, 12(10), 2570–2578.
- Di Micco, S., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(15), 11216–11233.
- Li, Y., et al. (2022). BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. Journal of Experimental & Clinical Cancer Research, 41(1), 289.
- He, Y., et al. (2021). Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4. Bioorganic & Medicinal Chemistry, 45, 105238.
- Al-Awar, R., & Yu, D. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Expert Opinion on Drug Discovery, 17(7), 739–757.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Small Molecule Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of methodologies for profiling the cross-reactivity of small molecule kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and present illustrative data to guide your research.
The Imperative of Selectivity: Navigating the Kinome
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]
Cross-reactivity, the interaction of a drug with unintended targets, can lead to adverse effects and toxicity, a major cause of drug attrition.[4][5] Conversely, a well-characterized, multi-targeted profile—or polypharmacology—can be therapeutically advantageous.[6] For instance, imatinib, initially developed as a BCR-ABL inhibitor, owes its efficacy in gastrointestinal stromal tumors to its off-target activity against KIT and PDGFRα.[6] Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is not just a regulatory hurdle but a critical component of strategic drug development.[7]
This guide will compare and contrast the leading methodologies for kinase inhibitor cross-reactivity profiling, providing the technical insights necessary to design, execute, and interpret these crucial experiments.
Methodologies for Cross-Reactivity Profiling: A Comparative Analysis
A multi-faceted approach, combining biochemical and cell-based assays, is essential for a thorough understanding of a compound's selectivity. Biochemical assays offer a direct measure of interaction with a purified protein, while cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and the presence of endogenous ATP.[8]
Biochemical Profiling: A Broad-Spectrum View of the Kinome
Large-scale biochemical screens are the industry standard for an initial, comprehensive assessment of kinase inhibitor selectivity.[7] These platforms test a compound against hundreds of purified kinases in parallel.
One of the most widely used technologies is the active site-directed competition binding assay, such as the KINOMEscan® platform.[9][10] This method measures the ability of a test compound to displace a reference ligand from the active site of each kinase in a large panel. The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR for a DNA tag conjugated to the kinase.[9] A key advantage of this ATP-independent assay is that it provides true thermodynamic dissociation constants (Kd), allowing for robust structure-activity relationship (SAR) analysis.[9]
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a competition binding-based kinome scan.
Protocol: Single-Concentration Kinome Profiling
This protocol outlines a typical first-pass screen to identify potential off-targets.
-
Compound Preparation: Dissolve the test inhibitor in 100% DMSO to create a 100X stock solution.
-
Assay Plate Preparation: In a multi-well plate, add the test compound to the appropriate wells containing the assay buffer.
-
Kinase Addition: Add the individual purified, DNA-tagged kinases to their respective wells.
-
Ligand Addition: Add the affinity-bead-immobilized reference ligand to all wells.
-
Incubation: Incubate the plate with gentle shaking for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase and quantify the amount using qPCR.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the test compound wells to the DMSO control wells.
Cell-Based Profiling: Target Engagement in a Physiological Context
While biochemical assays are powerful, they don't always reflect a compound's behavior in living cells.[11] Cellular assays are crucial for confirming that a compound can enter a cell and engage its target at physiologically relevant ATP concentrations.[1]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement in intact cells or cell lysates.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[13][14]
Experimental Workflow: Immunoblot-Based CETSA
Caption: Workflow for an immunoblot-based Cellular Thermal Shift Assay (CETSA).
Protocol: Immunoblot-Based CETSA for Target Engagement
This protocol is designed to generate a "melting curve" for a target protein.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-3 hours).[15]
-
Harvesting: Harvest the cells and wash with PBS to remove any remaining compound. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Distribute the cell suspension into PCR tubes for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]
-
Sample Preparation for Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize the samples.
-
Immunoblotting: Perform SDS-PAGE and western blotting using a specific antibody for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the curve to higher temperatures indicates target stabilization and engagement.
Phenotypic Screening: Linking Target Engagement to Cellular Function
Phenotypic screening, often utilizing high-content imaging (HCI), provides a functional readout of a compound's effects on the cell.[16][17] By monitoring multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, morphology), HCI can reveal on- and off-target effects that might be missed by target-centric assays.[16] For example, a compound designed to inhibit a specific cell cycle kinase can be assessed for its ability to induce the expected cell cycle arrest. Deviations from this phenotype or the appearance of other effects (e.g., unexpected toxicity) can suggest off-target activity.[17]
Data Presentation and Interpretation: From Raw Data to Actionable Insights
Effective data presentation is crucial for comparing the selectivity profiles of different compounds.
Quantitative Data Summary
Initial screening data is often presented as percent inhibition at a single concentration. Hits are then followed up with dose-response experiments to determine IC50 or Kd values.
Table 1: Illustrative Kinome Profiling Data for "Compound Y" (Screened at 1 µM)
| Kinase Target | Percent Inhibition (%) |
| Target Kinase A (On-Target) | 98 |
| Kinase B | 85 |
| Kinase C | 62 |
| Kinase D | 15 |
| ... (400+ other kinases) | <10 |
Table 2: Comparative IC50 Values for Hits
| Compound | Target Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| Compound Y | 10 | 150 | 1200 |
| Reference Compound Z | 25 | 5000 | >10,000 |
Quantifying and Visualizing Selectivity
To move beyond simple hit lists, selectivity can be quantified. The Selectivity Score (S-score) is a common metric, calculated as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[7] For example, S(1 µM) would be the count of kinases with a Kd < 1 µM divided by the total kinases in the panel. A lower S-score indicates higher selectivity.
Data visualization tools are invaluable for interpreting large datasets. The TREEspot® visualization is a widely used method that maps inhibition data onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of a compound's selectivity profile.
Caption: Conceptual TREEspot® diagram showing an on-target (red) and off-targets (yellow).
Conclusion: An Integrated Strategy for Success
A robust cross-reactivity profile is built upon a foundation of complementary assays. The journey begins with broad, biochemical screening to map the landscape of potential interactions. This is followed by cell-based target engagement assays like CETSA to confirm activity in a more relevant biological system. Finally, phenotypic screens provide a functional context, helping to deconvolute the ultimate biological consequences of on- and off-target inhibition. By integrating these methodologies, researchers can build a comprehensive and reliable selectivity profile, enabling informed decisions to advance the most promising candidates with the highest probability of success.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., & Uings, I. (2013). A broad-spectrum screen for predicting integrated risk of kinase inhibitor-induced toxicity. Toxicological Sciences, 133(2), 334-345. [Link]
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. ACS Chemical Biology, 11(12), 3474-3483. [Link]
- Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
- Antolin, A. A., Mestres, J. (2014). Linking off-target kinase pharmacology to clinical safety. Drug Discovery Today: Technologies, 11, 51-57. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan® Technology.
- Young, S. M., Persson, H., Vel-Cimen, F., O'Brien, S., & Superti-Furga, G. (2014). High-content screening for inhibitors of protein-protein interactions and modulators of protein complexes. Journal of Biomolecular Screening, 19(5), 641-653. [Link]
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Al-Ali, H., Lee, D. H., Dan, Q., & Wells, J. A. (2015). A high-throughput cellular thermal shift assay for measuring compound-target engagement in living cells. Journal of Biomolecular Screening, 20(2), 204-213. [Link]
- Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). In-cell target engagement and occupancy: A new paradigm for kinase drug discovery. ACS Chemical Biology, 13(3), 527-535. [Link]
- Lin, A., & Giuliano, C. J. (2017). Maximizing the benefits of off-target kinase inhibitor activity. Cancer Discovery, 7(2), 138-140. [Link]
- DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Drugonix. (n.d.). KinScan: AI-based rapid profiling of activity across the kinome.
- Roskoski, R., Jr. (2020). Advancements in protein kinase inhibitors: From discovery to clinical applications. Pharmacological Research, 152, 104619. [Link]
- Eurofins DiscoverX. (2017, November 13). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing [Video]. YouTube. [Link]
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
- Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
- Zhang, T., et al. (2022). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 4(12), 1047-1059. [Link]
- Orcutt, S. J., et al. (2020). Real-time cellular thermal shift assay to monitor target engagement. ACS Chemical Biology, 15(7), 1935-1944. [Link]
- Ma'ayan Lab. (2020, August 11). The KINOMEscan and KEA3 Appyters [Video]. YouTube. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-(4-Bromophenoxy)propanenitrile
Introduction
3-(4-Bromophenoxy)propanenitrile is a valuable bifunctional molecule increasingly utilized as a key building block and linker in complex chemical synthesis, notably in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring an ether linkage and a terminal nitrile, allows for versatile downstream functionalization. For researchers and process chemists, selecting an optimal synthetic route is a critical decision that balances cost, efficiency, safety, and scalability.
This guide provides an in-depth, objective comparison of the two primary and most viable synthetic approaches to this compound: the Michael Addition of 4-bromophenol to acrylonitrile and the Williamson Ether Synthesis between 4-bromophenol and a 3-halopropanenitrile. By examining the mechanistic underpinnings, detailed experimental protocols, and a rigorous cost analysis, this document aims to equip scientists and drug development professionals with the data necessary to make informed strategic decisions for their specific research and manufacturing needs.
Part 1: Synthetic Strategies: A Mechanistic Overview
Two distinct and robust synthetic strategies present themselves for the construction of the target ether linkage.
-
Route A: The Michael Addition. This approach involves the base-catalyzed conjugate (or 1,4-) addition of a 4-bromophenoxide nucleophile to the electron-deficient alkene of acrylonitrile. This method is highly atom-economical, as all atoms from the two core reactants are incorporated into the final product.
-
Route B: The Williamson Ether Synthesis. A classic and reliable method, this S
N2 reaction involves the same 4-bromophenoxide nucleophile, but instead of an alkene, it attacks an alkyl halide—in this case, 3-chloropropanenitrile. This pathway is characterized by the displacement of a halide leaving group.
The choice between these routes is not trivial and depends on a multi-faceted analysis of reagent cost, safety, reaction yield, and process complexity.
Part 2: Route A - Michael Addition to Acrylonitrile
The base-catalyzed addition of a phenol to acrylonitrile is a highly efficient method for forming the corresponding 3-phenoxypropanenitrile. The reaction proceeds via the deprotonation of the phenol by a mild base, such as potassium carbonate, to form a phenoxide. This potent nucleophile then attacks the β-carbon of acrylonitrile, with the resulting enolate being protonated during work-up to yield the final product.
Experimental Protocol: Michael Addition
The following protocol is adapted from a well-documented, high-yield synthesis of the structurally analogous 3-(4-methoxyphenoxy)propanenitrile[1]. The reaction is expected to perform similarly with 4-bromophenol.
Materials:
-
4-Bromophenol (1.0 eq)
-
Acrylonitrile (3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
tert-Butanol (as solvent)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), acrylonitrile (3.0 eq), potassium carbonate (3.0 eq), and a minimal amount of tert-butanol (approx. 0.5 mL per gram of 4-bromophenol).
-
Heat the heterogeneous mixture to 80-85 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours. Monitor reaction progress by TLC or GC-MS if desired.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (potassium carbonate). Wash the solid cake with a small amount of dichloromethane (DCM).
-
Combine the filtrate and the DCM wash. Transfer to a separatory funnel and quench with ice-cold deionized water.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by vacuum distillation or flash column chromatography.
Workflow Diagram: Michael Addition
Caption: Workflow for the Michael Addition Synthesis.
Quantitative & Cost Analysis: Michael Addition
| Parameter | Value / Description | Source / Justification |
| Molecular Weight | 4-Bromophenol: 173.01 g/mol Acrylonitrile: 53.06 g/mol Product: 226.07 g/mol | N/A |
| Stoichiometry | 1 eq 4-Bromophenol : 3 eq Acrylonitrile | Based on analogous high-yield procedure[1]. |
| Assumed Yield | 90% | Based on analogous high-yield procedure[1]. |
| Reagent Cost | 4-Bromophenol: ~ | Average lab supplier pricing. |
| Reagent Mass (per mole of product) | 4-Bromophenol: 192.2 gAcrylonitrile: 176.9 gK₂CO₃: 460.7 g | Calculated based on 1 mole product at 90% yield. |
| Reagent Cost (per mole of product) | 4-Bromophenol: $105.71Acrylonitrile: $14.15K₂CO₃: $46.07 | Mass x Cost/g. |
| Total Reagent Cost (per mole) | $165.93 | Sum of reagent costs. |
| Estimated Cost per Gram | ~$0.73 | Total Cost / Molecular Weight of Product. |
Pros & Cons of Michael Addition:
-
Pros: Excellent atom economy, uses inexpensive bulk reagents (acrylonitrile, K₂CO₃), and demonstrates high yields in analogous reactions[1]. The one-pot nature of the reaction is simple.
-
Cons: Acrylonitrile is highly flammable, toxic, and a known carcinogen, requiring stringent safety protocols and handling in a fume hood[2]. The reaction requires a relatively long time (24h) at elevated temperatures.
Part 3: Route B - Williamson Ether Synthesis
This venerable reaction remains a cornerstone of ether synthesis due to its reliability and broad scope. The SN2 mechanism involves the attack of a nucleophilic alkoxide on an electrophilic carbon bearing a good leaving group. For this synthesis, 4-bromophenol is deprotonated by a base to form the phenoxide, which then displaces the chloride from 3-chloropropanenitrile.
Experimental Protocol: Williamson Ether Synthesis
This is a generalized protocol based on standard Williamson ether synthesis procedures[3][4].
Materials:
-
4-Bromophenol (1.0 eq)
-
3-Chloropropanenitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (or DMF) as solvent
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 3-chloropropanenitrile (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction by TLC (disappearance of 4-bromophenol).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.
-
Further purification can be achieved via recrystallization or column chromatography if required.
Workflow Diagram: Williamson Ether Synthesis
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(4-Bromophenoxy)propanenitrile: Essential Safety and Operational Protocols
In modern drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. 3-(4-Bromophenoxy)propanenitrile, a versatile intermediate, requires meticulous handling due to its specific chemical properties and associated hazards. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for its safe use, from initial handling to final disposal, ensuring that scientific progress and personnel safety advance hand-in-hand.
Immediate Safety Briefing: Understanding the Risks
This compound (CAS No. 118449-57-3) is a compound that demands respect. A thorough understanding of its hazard profile is the bedrock of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the primary risks.
Based on available data, this compound is classified with the following hazards:
The signal word for this chemical is "Warning." [1][3][4] This classification dictates a multi-faceted approach to personal protective equipment (PPE) to create a comprehensive barrier against exposure.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a matter of convenience but a scientifically validated choice to mitigate the specific risks identified. Each component works in concert to protect the user. The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile Gloves | Nitrile rubber offers superior resistance to a wide range of chemicals, including solvents, oils, and nitriles, compared to latex or vinyl.[5][6][7] This material maintains its structural integrity upon exposure, providing a reliable barrier against dermal absorption (mitigating H312) and skin irritation (mitigating H315).[5] |
| Eye Protection | Chemical Safety Goggles | To prevent contact with powders or splashes that can cause serious eye irritation (H319), safety goggles that form a seal around the eyes are mandatory.[8] Standard safety glasses are insufficient. |
| Face Protection | Face Shield (in addition to goggles) | A face shield should be worn over safety goggles whenever there is a significant risk of splashing or when handling larger quantities of the material. This provides a secondary layer of protection for the entire face.[8] |
| Body Protection | Chemical-Resistant Lab Coat | A lab coat, preferably one rated for chemical resistance, protects against accidental spills on clothing and skin.[8] It should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | Use in a Fume Hood | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors, directly addressing the H332 and H335 hazards.[3][9] |
Expert Insight: The causality behind choosing nitrile gloves is rooted in their molecular structure. The acrylonitrile-butadiene copolymer is less permeable to many organic compounds than natural rubber latex. For a brominated nitrile compound, this resistance is crucial to prevent the "harmful in contact with skin" effect.[5][6] Always double-glove if handling larger quantities or for extended periods.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, logical workflow is paramount for minimizing exposure risk.
Preparation and Weighing
-
Ventilation is Key: Before bringing the container into the workspace, ensure the chemical fume hood is operational and has a certified face velocity.
-
Decontamination of Surfaces: The work surface within the fume hood should be clean. It is good practice to line the work area with absorbent, disposable bench paper.
-
Container Handling: Before opening, visually inspect the container for any signs of damage or contamination.
-
Weighing: When weighing the solid, use a disposable weighing boat. Avoid creating dust. If dust is generated, it should be contained within the fume hood. Use non-sparking tools.[10]
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system. If adding the compound to a reaction vessel, do so via a powder addition funnel.
-
Temperature Control: Be aware of any exothermic reactions that may occur upon dissolution or reaction.
Storage
-
Container Integrity: Store this compound in its original, tightly sealed container.[3][4][10]
-
Location: The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10][11]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.
Waste Segregation
-
Hazardous Waste Classification: All waste contaminated with this compound must be classified as hazardous chemical waste.[9]
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any absorbent material from spills. Collect this in a dedicated, labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[3][10]
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by institutional environmental health and safety personnel.
Decontamination
-
Glassware: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste. After this initial rinse, the glassware can typically be washed normally.
-
Surfaces: Decontaminate work surfaces with soap and water after the initial solvent rinse.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is essential.
Workflow for a Small Chemical Spill (<100 mL or 100g)
Caption: Workflow for handling a minor chemical spill.
Step-by-Step Spill Response:
-
Alert: Immediately alert colleagues in the vicinity.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE as described above.
-
Contain: For liquid spills, surround the area with absorbent pads. For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[3]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools.[10]
-
Decontaminate: Clean the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., acetone), collecting the towels as hazardous waste. Follow with a soap and water wash.
-
Dispose: Seal and label the waste container and arrange for its disposal through your institution's environmental health and safety department.
By integrating these principles of hazard awareness, rigorous operational planning, and emergency preparedness into your daily laboratory routine, you can handle this compound with the confidence that comes from a deep and practical understanding of chemical safety.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Safety Trading.
- 3-(4-BROMOPHENOXY)
- 3-(4-BROMOPHENYL)
- This compound | 118449-57-3. Sigma-Aldrich.
- Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025). S&S Glove.
- This compound | C9H8BrNO | CID 7020697. PubChem.
- 3-(3-Bromophenoxy)
- SAFETY D
- Safety D
- Proper Disposal of 3-(2-Hydroxy-1-naphthyl)propanenitrile: A Step-by-Step Guide. (2025). BenchChem.
Sources
- 1. This compound | C9H8BrNO | CID 7020697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 118449-57-3 [sigmaaldrich.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

